molecular formula C8H10OS B105500 Ethylphenylsulfoxide CAS No. 4170-80-3

Ethylphenylsulfoxide

Cat. No.: B105500
CAS No.: 4170-80-3
M. Wt: 154.23 g/mol
InChI Key: DUVLJBQCIZCUMW-UHFFFAOYSA-N
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Description

Ethylphenylsulfoxide (CAS 4170-80-3) is an organosulfur compound with the molecular formula C8H10OS and a molecular weight of 154.229 g/mol . It is characterized by a density of 1.15 g/cm³ and a boiling point of 283.9°C at 760 mmHg . This compound is a valuable building block and reagent in scientific research, particularly in the field of polymer chemistry. Its primary research value lies in its role as a precursor and model compound in the synthesis and study of more complex sulfoxide-containing polymers . For instance, this compound is utilized in anionic polymerization studies, where its purified form is essential for investigating polymerization mechanisms and kinetics . It is also instrumental in the preparation of specialized initiators, such as 1-lithio-1-(phenylsulfinyl)ethane, which are used to polymerize monomers like phenyl vinyl sulfoxide . The resulting polymers are subjects of interest in materials science, with applications explored in the development of conjugated polymers like polyacetylene through thermal elimination pathways . Researchers value this sulfoxide for its utility as an acetylene synthon in various synthetic transformations, including Michael addition-elimination and alkylation-elimination sequences . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethylsulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-2-10(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVLJBQCIZCUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4170-80-3
Record name Ethylphenylsulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004170803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4170-80-3
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Ethylphenylsulfoxide chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethylphenylsulfoxide: Structure, Properties, and Applications

Introduction: Unveiling the Stereogenic Sulfur Center

This compound, with the chemical formula C₈H₁₀OS, is an organosulfur compound that holds significant interest for researchers in organic synthesis and medicinal chemistry.[1][2][3] At its core, it consists of a sulfinyl group (S=O) bonded to both an ethyl group and a phenyl group.[3] Beyond its basic structure, the true significance of this compound lies in the stereogenic nature of its sulfur atom. The sulfur, with its lone pair of electrons, adopts a tetrahedral geometry, making the molecule chiral when the two organic substituents are different, as is the case here.

This inherent chirality, combined with the unique reactivity of the sulfoxide functional group, makes this compound a valuable chiral auxiliary and a versatile building block in asymmetric synthesis.[4][5] The conformational stability of the sulfur stereocenter is remarkably high, with a significant energy barrier preventing spontaneous racemization under ambient conditions.[4] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals in drug development and chemical research.

Physicochemical and Spectroscopic Profile

The physical and computed properties of this compound are critical for its handling, application in reactions, and characterization. These properties are summarized below, based on data from authoritative chemical databases.[1][3]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₈H₁₀OSPubChem[3]
Molar Mass 154.23 g/mol PubChem[3]
Appearance Clear Colourless to Light Yellow OilChemBK[1]
Melting Point 141-144 °C (Note: This appears unusually high for an oil and may refer to a derivative or specific crystalline form under certain conditions. Other sources describe it as an oil at room temperature.)ChemBK[1]
Boiling Point 101-102 °C at 0.01 Torr (1.5 mm Hg)ChemBK, Organic Syntheses[1][6]
Density ~1.15 g/cm³ (Predicted)ChemBK[1][2]
Solubility Slightly soluble in Chloroform and MethanolChemBK[1]
CAS Number 4170-80-3PubChem[3]
IUPAC Name ethylsulfinylbenzenePubChem[3]

Synthesis and Characterization: A Methodological Approach

The most direct and widely employed method for preparing this compound is the controlled oxidation of its corresponding sulfide, ethyl phenyl sulfide. This approach is favored for its efficiency and the ability to prevent over-oxidation to the sulfone.

Core Synthetic Protocol: Oxidation with Sodium Metaperiodate

The use of sodium metaperiodate (NaIO₄) in an aqueous medium is a classic and highly reliable method for synthesizing sulfoxides.[6] This procedure is lauded for its mild reaction conditions, which are crucial for preserving other sensitive functional groups, and for consistently affording high yields of the sulfoxide, free from sulfide or sulfone contamination.[6]

Causality Behind Experimental Choice: Sodium metaperiodate is selected over more aggressive oxidizing agents like hydrogen peroxide or peroxy acids in many research applications because it offers exquisite selectivity. The reaction typically stops cleanly at the sulfoxide stage, as the periodate is consumed and precipitates from the aqueous solution as sodium iodate, providing a visual and physical endpoint to the reaction. This avoids the common side reaction of over-oxidation to the corresponding sulfone (ethyl phenyl sulfone), which can be difficult to separate from the desired product.

Experimental Workflow: Synthesis of this compound

G Figure 1: Synthetic Workflow for this compound sub Ethyl Phenyl Sulfide (Starting Material) reagent Sodium Metaperiodate (NaIO₄) in H₂O/Ice Bath sub->reagent Add mix Reaction Mixture (Stirred at 0-5°C, ~15h) reagent->mix Form filter Filtration (Remove Sodium Iodate) mix->filter Process extract Workup (CH₂Cl₂ Extraction) filter->extract Extract Filtrate dry Drying & Concentration (Anhydrous Na₂SO₄, Rotary Evaporation) extract->dry Dry & Concentrate product Crude this compound (Yellow Oil) dry->product distill Purification (Vacuum Distillation) product->distill Purify final Pure this compound distill->final

Caption: Figure 1: Synthetic Workflow for this compound.

Step-by-Step Methodology:

  • Preparation: In a round-bottomed flask equipped with a magnetic stirrer, suspend sodium metaperiodate (1.05 equivalents) in deionized water. Cool the mixture in an ice bath to 0-5 °C.

  • Sulfide Addition: Add ethyl phenyl sulfide (1.00 equivalent) dropwise to the cooled, stirring suspension.

  • Reaction: Allow the reaction mixture to stir vigorously at ice-bath temperature for approximately 15 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Filtration: Upon completion, filter the reaction mixture through a Büchner funnel to remove the precipitated sodium iodate. Wash the filter cake with several portions of methylene chloride (CH₂Cl₂).

  • Extraction: Transfer the combined filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer three times with methylene chloride.

  • Drying and Concentration: Combine all organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a slightly yellow oil.[6]

  • Purification: For high purity, the crude sulfoxide can be purified by vacuum distillation (b.p. 101-102 °C at 1.5 mm Hg) to afford the pure this compound.[6]

Structural Elucidation via Spectroscopy

Confirming the identity and purity of the synthesized this compound requires a suite of spectroscopic techniques.

Generalized Spectroscopic Protocols: While specific spectra for this compound require access to dedicated databases, a generalized protocol for acquiring the necessary data for this type of small organic molecule is as follows.[7][8][9][10]

  • ¹H & ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified oil in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

    • Data Acquisition: Acquire spectra on a 400 MHz or higher spectrometer.

    • Expected ¹H NMR Signals: The spectrum would show a triplet for the methyl protons (-CH₃), a quartet for the methylene protons (-CH₂-), and a series of multiplets in the aromatic region for the phenyl protons. The diastereotopic nature of the methylene protons due to the chiral sulfur center may lead to more complex splitting patterns.

    • Expected ¹³C NMR Signals: Distinct signals would be observed for the methyl carbon, the methylene carbon, and the four unique carbons of the phenyl ring (ipso, ortho, meta, para).[11]

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Apply a thin film of the neat oil between two salt plates (NaCl or KBr).

    • Data Acquisition: Obtain the spectrum using an FTIR spectrometer.

    • Expected Key Absorptions: A strong, characteristic absorption band is expected around 1040-1060 cm⁻¹ corresponding to the S=O sulfoxide stretch. Other peaks will confirm the presence of C-H bonds (aromatic and aliphatic) and the phenyl ring.

  • Mass Spectrometry (MS):

    • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Data Acquisition: Analyze using a GC-MS or direct infusion ESI-MS.

    • Expected Result: The mass spectrum will show a molecular ion (M⁺) peak corresponding to the molecular weight of 154.23 g/mol .[3][11] Common fragmentation patterns would involve the loss of the ethyl group or the phenyl group.

The Central Role of Chirality

As previously mentioned, the sulfur atom in this compound is a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)-ethylphenylsulfoxide and (S)-ethylphenylsulfoxide.

G Figure 2: Chirality of this compound cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer R_S S R_O O R_S->R_O 1 R_Et CH₂CH₃ R_S->R_Et 3 R_Ph Phenyl R_S->R_Ph 2 R_LP R_S->R_LP label_mirror Mirror Plane S_S S S_O O S_S->S_O 1 S_Et CH₂CH₃ S_S->S_Et 3 S_Ph Phenyl S_S->S_Ph 2 S_LP S_S->S_LP

Caption: Figure 2: Chirality of this compound.

The synthesis of enantiomerically pure sulfoxides is a major goal in modern organic chemistry.[12] This is typically achieved through:

  • Asymmetric Oxidation: Using a chiral oxidizing agent or a metal catalyst with a chiral ligand to selectively oxidize the prochiral sulfide to one enantiomer of the sulfoxide.[13]

  • Enzymatic Resolution: Employing enzymes, such as peroxidases, that can selectively oxidize the sulfide or resolve a racemic mixture of the sulfoxide.[14]

  • Nucleophilic Substitution: The classic Andersen synthesis involves the displacement of a chiral leaving group (like menthol) from a diastereomerically pure sulfinate ester using an organometallic reagent.[4]

The thermal stability of these chiral centers is high, but racemization can be induced under specific conditions, such as through photoirradiation with a suitable photosensitizer, which proceeds via a sulfoxide radical cation intermediate.[15]

Reactivity and Synthetic Applications

The sulfoxide group is not merely a structural feature; it is a highly functional handle for a variety of chemical transformations.

Oxidation Reactions (Swern-Type Analogs)

While dimethyl sulfoxide (DMSO) is famous for its role in the Swern oxidation, other sulfoxides, including diphenyl and alkyl aryl sulfoxides, can be similarly activated to become potent and mild oxidizing agents.[16][17] The sulfoxide is activated by an electrophile (e.g., triflic anhydride, Tf₂O), forming a highly reactive sulfonium species that oxidizes alcohols to aldehydes and ketones.

G Figure 3: General Reactivity Pathway sulfoxide This compound activated Electrophilic Sulfonium Species sulfoxide->activated + Activator activator Activator (e.g., Tf₂O) alkoxy Alkoxysulfonium Salt activated->alkoxy + Alcohol alcohol Primary/Secondary Alcohol ylide Sulfur Ylide alkoxy->ylide + Base base Hindered Base rearrange [2,3]-Sigmatropic Rearrangement ylide->rearrange carbonyl Aldehyde/Ketone rearrange->carbonyl sulfide Ethyl Phenyl Sulfide rearrange->sulfide

Caption: Figure 3: General Reactivity Pathway.

Pericyclic Reactions

Allylic sulfoxides can undergo a reversible[2][3]-sigmatropic rearrangement to form an unstable sulfenate ester.[18] This equilibrium can be trapped by thiophilic reagents, providing a powerful method for allylic alcohol synthesis and stereochemical inversion.

Applications in Drug Design

The sulfoxide moiety is a "privileged" functional group in medicinal chemistry, appearing in a wide range of approved drugs.[19] Its ability to act as a hydrogen bond acceptor and its polar nature improve the physicochemical properties of drug candidates. Furthermore, the chiral nature of the sulfoxide group is critical, as different enantiomers can exhibit vastly different pharmacological activities. Famous examples of sulfoxide-containing drugs include the proton-pump inhibitor Esomeprazole and the wakefulness-promoting agent Modafinil.[5] The synthetic accessibility and stereochemical stability of molecules like this compound make them attractive starting points or analogs in the drug discovery process.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is classified as an irritant.[20]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[20]

  • Precautions: Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated area or chemical fume hood, and wearing appropriate personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat.[21]

  • Storage: The compound should be stored in a tightly closed container in a cool, dry place, often under refrigeration, to maintain its stability.[1][21]

Conclusion

This compound is far more than a simple organosulfur compound. It represents a confluence of unique chemical properties: a stable yet reactive functional group, an accessible stereogenic center, and versatile applications. For researchers, scientists, and drug development professionals, understanding its synthesis, characterization, and reactivity is key to unlocking its potential. From its use as a chiral building block in complex organic synthesis to its role as a valuable scaffold in medicinal chemistry, this compound continues to be a compound of significant scientific and practical importance.

References

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  • This compound | C8H10OS | CID 138143 - PubChem. National Center for Biotechnology Information. [Link]

  • Methyl phenyl sulfoxide - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Ethyl phenyl sulfoxide - Optional[17O NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]

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  • Effect of the ethyl phenyl sulfide (2a) concentration in the reaction... - ResearchGate. ResearchGate. [Link]

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An In-depth Technical Guide to Ethylphenylsulfoxide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of ethylphenylsulfoxide, detailed experimental protocols for its synthesis and characterization, and insights into its potential applications, particularly in the field of drug development.

Chemical Identity and Structure

This compound, also known by its IUPAC name (ethylsulfinyl)benzene, is an organosulfur compound with the chemical formula C₈H₁₀OS.[1][2][3] It belongs to the sulfoxide class of compounds, characterized by a sulfinyl group (S=O) connected to two carbon atoms. The sulfur atom in this compound is chiral, making it a valuable building block in asymmetric synthesis.

Molecular Structure:

The structure of this compound consists of a phenyl group and an ethyl group attached to a sulfinyl functional group.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product Ethyl Phenyl Sulfide Ethyl Phenyl Sulfide Oxidation at 0°C Oxidation at 0°C Ethyl Phenyl Sulfide->Oxidation at 0°C Sodium Metaperiodate (NaIO4) Sodium Metaperiodate (NaIO4) Sodium Metaperiodate (NaIO4)->Oxidation at 0°C Water Water Water->Oxidation at 0°C Methylene Chloride Methylene Chloride Methylene Chloride->Oxidation at 0°C Filtration Filtration Oxidation at 0°C->Filtration Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Vacuum Distillation Vacuum Distillation Solvent Removal->Vacuum Distillation This compound This compound Vacuum Distillation->this compound

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Oxidation of Ethyl Phenyl Sulfide

This protocol is adapted from a general procedure for the oxidation of sulfides to sulfoxides. [4] Materials:

  • Ethyl phenyl sulfide

  • Sodium metaperiodate (NaIO₄)

  • Deionized water

  • Methylene chloride (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Activated carbon

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Short path distillation apparatus

  • Vacuum pump

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, dissolve sodium metaperiodate (1.05 equivalents) in deionized water.

  • Cool the solution to 0 °C using an ice bath.

  • Add ethyl phenyl sulfide (1.00 equivalent) to the cooled solution while stirring.

  • Continue stirring the reaction mixture at 0 °C for 15 hours.

  • Filter the reaction mixture through a Büchner funnel to remove the sodium iodate precipitate. Wash the filter cake with methylene chloride.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with three portions of methylene chloride.

  • Combine all organic extracts and treat with activated carbon to remove colored impurities.

  • Dry the organic solution over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation to yield the pure product.

Chemical Reactivity and Stability

This compound exhibits reactivity characteristic of sulfoxides. The sulfinyl group can act as a directing group in electrophilic aromatic substitution and can be further oxidized to the corresponding sulfone or reduced to the sulfide.

  • Oxidation: Further oxidation of this compound, for instance with a stronger oxidizing agent like hydrogen peroxide or a peroxy acid, will yield ethyl phenyl sulfone.

  • Reduction: this compound can be reduced back to ethyl phenyl sulfide using various reducing agents.

  • Pummerer Rearrangement: In the presence of an acid anhydride, sulfoxides with an α-hydrogen can undergo a Pummerer rearrangement to form an α-acyloxy sulfide. [5]* Thermal Elimination: At elevated temperatures, sulfoxides can undergo a syn-elimination reaction to form an alkene and a sulfenic acid.

The compound should be stored in a refrigerator to maintain its stability. [3]

Analytical Characterization

The structure and purity of this compound can be confirmed using a variety of spectroscopic and chromatographic techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group and the methylene and methyl protons of the ethyl group. The diastereotopic nature of the methylene protons adjacent to the chiral sulfur atom may lead to a more complex splitting pattern.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the phenyl and ethyl groups. [6] * ¹⁷O NMR: Oxygen-17 NMR can also be used for characterization. [6]

  • Mass Spectrometry (MS):

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity. [1]The mass spectrum will show the molecular ion peak and characteristic fragment ions.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the S=O stretching vibration, typically in the range of 1030-1070 cm⁻¹.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be employed to assess the purity of this compound. A C18 or a phenyl-based stationary phase can be used with a suitable mobile phase, such as a mixture of acetonitrile and water or methanol and water. [7]* Gas Chromatography (GC): GC is a suitable technique for analyzing the volatility and purity of this compound.

Applications in Drug Development and Asymmetric Synthesis

Chiral sulfoxides are valuable intermediates and auxiliaries in asymmetric synthesis, a critical component of modern drug development. [5][8][9][10]The chirality at the sulfur atom can be used to induce stereoselectivity in a wide range of chemical transformations, enabling the synthesis of enantiomerically pure drug candidates.

The sulfinyl group's ability to act as a chiral auxiliary stems from its steric and electronic properties, which can effectively differentiate between the two faces of a nearby prochiral center. [8]This has been successfully applied in various reactions, including aldol condensations and Diels-Alder reactions.

While specific applications of this compound in marketed drugs are not prominently documented, its role as a chiral building block makes it a compound of interest for researchers in medicinal chemistry and process development. The principles of asymmetric synthesis using chiral sulfoxides are well-established, and this compound serves as a fundamental example of this class of compounds.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. [11]It is important to avoid contact with skin and eyes. [11]In case of contact, rinse the affected area with plenty of water. [11]For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 138143, this compound. [Link]

  • ChemBK. ETHYL PHENYL SULFOXIDE, TECH. [Link]

  • ChemBK. Ethyl phenyl sulfoxide. [Link]

  • García Ruano, J. L., Alemán, J., Cid, M. B., & Parra, A. (2007). Use of Chiral Sulfoxides in Asymmetric Synthesis. Chemical Reviews, 107(1), 1-78.
  • SpectraBase. Ethyl phenyl sulfoxide. [Link]

  • PrepChem. Synthesis of ethyl phenyl sulfide. [Link]

  • Johnson, C. R., & Keiser, J. E. (1966). Methyl phenyl sulfoxide. Organic Syntheses, 46, 78. [Link]

  • Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorganic & Organic Chemistry, 2(2), 93-101.
  • Toru, T., & Bolm, C. (Eds.). (2008). Organosulfur Chemistry in Asymmetric Synthesis. Wiley-VCH.
  • Ferreira, H., Santos, J., & Lobo, J. M. S. (2021). Fast Screening Methods for the Analysis of Topical Drug Products. Pharmaceutics, 13(9), 1368.
  • Fernández, I., & Khiar, N. (2003). Recent developments in the synthesis and utilization of chiral sulfoxides. Chemical reviews, 103(9), 3651-3706.
  • Longdom Publishing. Synthesis of methyl phenyl sulfoxide from its sulfide by Musa paradisiaca ascrobate peroxidase. [Link]

  • Mioskowski, C., & Solladié, G. (1980). Uses of the Chiral Sulfoxide Group in Asymmetric Synthesis. Tetrahedron, 36(2), 227-243.

Sources

Ethylphenylsulfoxide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethylphenylsulfoxide for Researchers and Drug Development Professionals

Introduction

This compound, a member of the sulfoxide family of organosulfur compounds, serves as a valuable reagent and building block in modern organic synthesis. Characterized by a sulfinyl group bonded to both an ethyl and a phenyl group, this compound is noted for its stereogenic sulfur center, which imparts chirality. This feature makes it a significant tool in asymmetric synthesis, where it can act as a chiral auxiliary. Furthermore, the sulfoxide functional group is of growing interest in medicinal chemistry, where it is explored as a bioisostere for other functional groups to modulate the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][2] This guide provides a comprehensive overview of the core technical aspects of this compound, including its properties, synthesis, spectral characterization, and applications, tailored for professionals in research and drug development.

Physicochemical and Computed Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its application in a laboratory setting. This compound is typically a clear, colorless to light yellow oil.[3] Key identifying and physical properties are summarized below.

PropertyValueSource
CAS Number 4170-80-3[3][4][5]
Molecular Formula C₈H₁₀OS[3][4][5][6][7]
Molecular Weight 154.23 g/mol [3][5][6]
Exact Mass 154.045236 g/mol [5][7]
Appearance Clear Colourless to Light Yellow Oil[3]
Boiling Point 101-102 °C at 0.01 Torr[3]
Density (Predicted) 1.15 ± 0.1 g/cm³[3][6]
Solubility Chloroform (Slightly), Methanol (Slightly)[3]
XLogP3 0.9[5]

Below is a diagram illustrating the chemical structure of this compound.

synthesis_workflow start Start Materials: Ethyl Phenyl Sulfide Sodium Metaperiodate (NaIO4) Water/Methanol reaction Oxidation Reaction (0-5 °C, Stirring) start->reaction filtration Filtration (Remove Sodium Iodate) reaction->filtration extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) filtration->extraction purification Drying & Solvent Removal extraction->purification final_product Purified This compound purification->final_product drug_design_role cluster_0 Core Compound Properties lipophilicity Lipophilicity (LogP) solubility Aqueous Solubility metabolism Metabolic Stability sulfoxide Sulfoxide Group (e.g., this compound) sulfoxide->lipophilicity Modulates sulfoxide->solubility Enhances sulfoxide->metabolism Influences

Sources

Spectroscopic Data of Ethylphenylsulfoxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethylphenylsulfoxide, a chiral organosulfur compound, serves as a vital intermediate and building block in organic synthesis. Its stereospecific reactions and applications in the development of pharmaceuticals and agrochemicals necessitate a comprehensive understanding of its structural and electronic properties. Spectroscopic analysis provides a fundamental and powerful tool for the unambiguous identification, purity assessment, and structural elucidation of this molecule. This guide offers an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, providing researchers, scientists, and drug development professionals with a thorough reference for their work. The interpretation of this data is grounded in established principles of spectroscopy, ensuring scientific integrity and practical utility.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound, with its distinct phenyl ring, ethyl group, and sulfoxide moiety, gives rise to a unique spectroscopic fingerprint. Each analytical technique probes different aspects of the molecule's constitution, and a combined analysis provides a complete structural picture.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the ethyl group. The chemical shifts are influenced by the electronegativity of the sulfoxide group and the anisotropic effects of the aromatic ring.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ) / ppmMultiplicityCoupling Constant (J) / HzIntegrationAssignment
7.66 - 7.63Multiplet-2HAromatic (ortho-protons)
7.53 - 7.50Multiplet-3HAromatic (meta- & para-protons)
3.01 - 2.81Multiplet-2HMethylene (-CH₂-)
1.25Triplet7.43HMethyl (-CH₃)

Data sourced from the Supplementary Information of a study published by the Royal Society of Chemistry.[1]

The downfield chemical shifts of the aromatic protons (7.50-7.66 ppm) are characteristic of a substituted benzene ring. The electron-withdrawing nature of the sulfoxide group deshields the ortho protons to a greater extent, causing them to resonate at a slightly lower field compared to the meta and para protons. The methylene protons of the ethyl group appear as a multiplet around 2.81-3.01 ppm due to coupling with the adjacent methyl protons. The methyl protons, in turn, are observed as a triplet at approximately 1.25 ppm, a result of splitting by the two methylene protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the number of distinct carbon environments and their electronic nature.

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ) / ppmAssignment
143.5Aromatic (C-ipso)
131.0Aromatic (C-para)
129.2Aromatic (C-meta)
124.5Aromatic (C-ortho)
53.0Methylene (-CH₂-)
6.6Methyl (-CH₃)

Data sourced from the Supplementary Information of a study published by the Royal Society of Chemistry.[1]

The spectrum displays four signals in the aromatic region, corresponding to the ipso, ortho, meta, and para carbons of the phenyl ring. The ipso-carbon, directly attached to the sulfur atom, is the most downfield due to the direct electronic effect of the sulfoxide group. The methylene carbon resonates at approximately 53.0 ppm, significantly downfield from a typical alkane methylene due to the deshielding effect of the adjacent sulfur atom. The methyl carbon appears at a characteristic upfield position of around 6.6 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band characteristic of the sulfoxide (S=O) group.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~2970MediumAliphatic C-H stretch
~1475MediumAromatic C=C stretch
~1445MediumAromatic C=C stretch
~1040StrongS=O stretch
~750StrongAromatic C-H out-of-plane bend
~690StrongAromatic C-H out-of-plane bend

The most diagnostic peak in the IR spectrum of this compound is the strong absorption band for the S=O stretching vibration, which typically appears in the range of 1030-1070 cm⁻¹. The exact position can be influenced by the electronic environment. The spectrum also shows characteristic absorptions for the aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹. The aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region. Strong bands in the fingerprint region, around 750 cm⁻¹ and 690 cm⁻¹, are indicative of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
15440[M]⁺ (Molecular Ion)
126100[M - C₂H₄]⁺
12595[M - C₂H₅]⁺
10930[C₆H₅SO]⁺
7850[C₆H₆]⁺
7760[C₆H₅]⁺

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at an m/z of 154, corresponding to its molecular weight. A common fragmentation pathway for sulfoxides is the McLafferty rearrangement, leading to the elimination of an alkene. In this case, the loss of ethene (C₂H₄) results in a prominent peak at m/z 126, which is often the base peak. The loss of an ethyl radical (C₂H₅) gives rise to a peak at m/z 125. Further fragmentation can lead to the formation of the phenylsulfinyl cation ([C₆H₅SO]⁺) at m/z 109 and the phenyl cation ([C₆H₅]⁺) at m/z 77. The peak at m/z 78 corresponds to benzene, likely formed through rearrangement and fragmentation.

fragmentation M [C₆H₅S(O)CH₂CH₃]⁺˙ m/z = 154 frag1 [C₆H₅SOH]⁺˙ m/z = 126 M->frag1 - C₂H₄ frag2 [C₆H₅SO]⁺ m/z = 125 M->frag2 - C₂H₅˙ frag3 [C₆H₅]⁺ m/z = 77 frag2->frag3 - SO

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented. Actual parameters may vary depending on the specific instrumentation used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio. Proton decoupling is applied during acquisition.

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.

  • Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion for less volatile samples.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 200.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and validated reference for the characterization of this compound. The detailed analysis of ¹H NMR, ¹³C NMR, IR, and MS spectra offers a multi-faceted approach to confirming the structure and purity of this important chemical entity. By understanding the correlation between the molecular structure and its spectroscopic signatures, researchers and professionals in the fields of chemistry and drug development can confidently utilize this information in their synthetic and analytical endeavors.

References

  • Simple low cost porphyrinic photosensitizers for large scale chemoselective oxidation of sulfides to sulfoxides under green conditions: targeted protonation of porphyrins. Catalysis Science & Technology, 2018, 8 , 768-781. [Link]

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Ethylphenylsulfoxide: A Technical Guide to its Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Versatile Chiral Synthon

Ethylphenylsulfoxide, a chiral organosulfur compound, has carved a niche for itself in the landscape of modern organic synthesis. While a singular moment of "discovery" is not clearly demarcated in the historical record, its emergence is intrinsically linked to the broader development of sulfoxide chemistry. The early 20th century saw the first reports of preparing aryl sulfoxides, laying the groundwork for the synthesis and exploration of asymmetrically substituted variants like this compound.[1] Its true significance, however, blossomed with the recognition of the sulfinyl group as a powerful chiral auxiliary, a concept that has revolutionized asymmetric synthesis.[2][3] This guide provides an in-depth technical overview of this compound, from its fundamental synthetic routes and physicochemical properties to its applications as a stereocontrolling element in the synthesis of complex molecules.

Synthesis of this compound: A Practical Approach

The most prevalent and straightforward method for the preparation of this compound is the selective oxidation of its corresponding sulfide, ethyl phenyl sulfide. This transformation requires careful control to prevent over-oxidation to the sulfone.

Recommended Synthetic Protocol: Oxidation with Sodium Metaperiodate

This method, adapted from established procedures for analogous sulfoxides, offers high yields and excellent selectivity under mild conditions.[1]

Experimental Workflow:

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up cluster_purification Purification A Ethyl Phenyl Sulfide D Reaction Flask A->D B Sodium Metaperiodate B->D C Water/Solvent C->D E Stirring at 0°C D->E Reactants combined F Filtration E->F Reaction mixture G Extraction with Dichloromethane F->G Filtrate H Drying over Na2SO4 G->H Organic Layer I Solvent Evaporation H->I Dried Solution J Vacuum Distillation I->J Crude Product K This compound J->K Purified Product MassSpecFragmentation M [C₆H₅S(O)CH₂CH₃]⁺˙ m/z = 154 (Molecular Ion) F1 [C₆H₅SO]⁺ m/z = 125 M->F1 - C₂H₅ F2 [C₆H₅S]⁺ m/z = 109 F1->F2 - O F3 [C₆H₅]⁺ m/z = 77 F2->F3 - S ChiralAuxiliary A Prochiral Substrate C Diastereomeric Adduct A->C B Chiral this compound B->C D Diastereoselective Reaction C->D E Single Diastereomer D->E F Removal of Auxiliary E->F G Enantiomerically Enriched Product F->G H Recovered Chiral Auxiliary F->H

Sources

An In-depth Technical Guide on the Chirality and Stereochemistry of Ethylphenylsulfoxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethylphenylsulfoxide serves as a quintessential model for understanding the principles of sulfur-centered chirality, a stereochemical feature of profound importance in modern asymmetric synthesis and medicinal chemistry. This technical guide provides a comprehensive exploration of the stereochemistry of this compound, from the fundamental principles of its chirality to advanced strategies for its enantioselective synthesis and stereochemical analysis. We delve into the causal mechanisms behind various synthetic protocols, offering field-proven insights into experimental design and optimization. This document is intended to be a self-validating resource, grounding its claims in established literature and providing detailed, actionable protocols for the practicing scientist.

The Nature of Sulfoxide Chirality: A Focus on this compound

The chirality of sulfoxides arises from the stable pyramidal geometry of the sulfur atom, which bears two different organic substituents (an ethyl and a phenyl group in this case), an oxygen atom, and a lone pair of electrons. This arrangement creates a stereogenic center at the sulfur atom.[1] The energy barrier for the pyramidal inversion of this stereocenter is substantial, rendering sulfoxides optically stable at ambient temperatures and allowing for the isolation of individual enantiomers.[1]

The two enantiomers of this compound, (R)-ethylphenylsulfoxide and (S)-ethylphenylsulfoxide, are non-superimposable mirror images of each other. Their distinct spatial arrangements dictate their interactions with other chiral molecules, a principle that is fundamental to their application as chiral auxiliaries in asymmetric synthesis and to their differential biological activities in drug development.[2][3]

Synthesis of this compound: From Racemates to Enantiopure Compounds

The preparation of this compound can be approached from two distinct starting points: the synthesis of a racemic mixture followed by resolution, or the direct asymmetric synthesis of a single enantiomer.

Synthesis of Racemic this compound

The most straightforward method for the synthesis of racemic this compound is the oxidation of the corresponding prochiral sulfide, ethyl phenyl sulfide.

Experimental Protocol: Oxidation of Ethyl Phenyl Sulfide

  • Dissolution: Dissolve ethyl phenyl sulfide (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Oxidant Addition: Cool the solution in an ice bath and add a slight excess (1.1 equivalents) of an oxidizing agent. Common choices include hydrogen peroxide or sodium metaperiodate.[4]

  • Reaction Monitoring: Stir the reaction at low temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench any excess oxidant and perform an aqueous work-up.

  • Purification: Purify the crude product by column chromatography on silica gel to yield racemic this compound.

Enantioselective Synthesis of this compound

The direct synthesis of enantiomerically enriched this compound is a more elegant and often preferred approach, as it avoids the loss of material inherent in resolution processes. The most powerful methods rely on the asymmetric oxidation of ethyl phenyl sulfide.[5]

Catalytic asymmetric oxidation is the most attractive method for preparing enantiopure sulfoxides due to its efficiency.[2][5] These methods employ a chiral catalyst to control the facial selectivity of oxygen transfer to the sulfur atom.

A seminal and widely adopted method is the Kagan-modified Sharpless epoxidation reagent.[6][7] This system utilizes a titanium isopropoxide complex with a chiral diethyl tartrate (DET) ligand and a hydroperoxide oxidant.

Experimental Protocol: Kagan Asymmetric Sulfoxidation [7][8]

  • Catalyst Formation: In a flame-dried flask under an inert atmosphere, prepare the chiral catalyst by mixing titanium(IV) isopropoxide (Ti(Oi-Pr)₄), (R,R)- or (S,S)-diethyl tartrate, and water in a 1:2:1 molar ratio in a suitable solvent like dichloromethane at room temperature.

  • Substrate Addition: Cool the catalyst solution to -20 °C and add the ethyl phenyl sulfide.

  • Oxidant Addition: Add cumene hydroperoxide or tert-butyl hydroperoxide dropwise while maintaining the low temperature. The slow addition is crucial to minimize uncatalyzed oxidation, which would diminish the enantiomeric excess.[7]

  • Reaction Monitoring and Quenching: Stir the reaction at -20 °C for several hours, monitoring by TLC. Upon completion, quench the reaction by adding water.

  • Work-up and Purification: After warming to room temperature, perform a standard aqueous work-up. The enantiomerically enriched this compound is then purified by flash column chromatography.

The enantioselectivity of this reaction is highly dependent on the substrate, the specific hydroperoxide used, and strict control of the reaction temperature.[8][9]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: "Kagan Asymmetric Sulfoxidation Workflow"

Other notable catalytic systems for asymmetric sulfoxidation include those based on vanadium-salan complexes and iron-salan complexes, which also offer high enantioselectivity.[6][10]

Chiral N-sulfonyloxaziridines, commonly known as Davis reagents, are highly effective for the asymmetric oxidation of sulfides.[11][12][13] These reagents transfer an oxygen atom stereoselectively to the sulfur atom.

Experimental Protocol: Asymmetric Oxidation with a Davis Reagent

  • Reactant Mixing: In a suitable solvent like chloroform or dichloromethane at a controlled temperature (often between -78 °C and room temperature), add the chiral Davis oxaziridine to a solution of ethyl phenyl sulfide.

  • Reaction Progression: Stir the mixture until the reaction is complete, as indicated by TLC analysis.

  • Purification: The product is typically purified by column chromatography to separate the chiral sulfoxide from the sulfonimine byproduct.

The choice of the specific chiral oxaziridine will determine which enantiomer of the sulfoxide is formed.

Chiral Resolution of Racemic this compound

If an enantioselective synthesis is not employed, the racemic mixture of this compound can be separated into its constituent enantiomers through chiral resolution.

Kinetic Resolution

Kinetic resolution is a powerful technique that relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst.[14] This can be achieved through various transformations, including enzymatic reductions or metal-catalyzed reactions.[14][15] For instance, a chiral palladium catalyst can be used to perform an enantioselective C-H alkynylation on one enantiomer of an arylsulfinylpyridine, leaving the other enantiomer unreacted and thus resolved.[15]

Chiral Chromatography

Preparative chiral High-Performance Liquid Chromatography (HPLC) is a direct and widely used method for resolving racemic sulfoxides. The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for this class of compounds.[16][17][18]

Stereochemical Analysis of this compound

Once a chiral sample of this compound is obtained, it is crucial to determine its stereochemical purity (enantiomeric excess) and its absolute configuration.

Determination of Enantiomeric Excess (ee)

Chiral HPLC is the gold standard for determining the enantiomeric excess of sulfoxides.[16][17] A small analytical sample is injected onto a chiral column, and the relative peak areas of the two enantiomers are used to calculate the ee.

Table 1: Example Chiral HPLC Separation Parameters

ParameterValue
Column Chiralpak IA (Amylose-based)
Mobile Phase Hexane/Isopropanol (90:10)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C

Note: These are representative conditions and may require optimization.

Determination of Absolute Configuration

Assigning the absolute configuration ((R) or (S)) to an enantiomerically pure sample of this compound is a non-trivial task that can be accomplished through several methods:

  • X-ray Crystallography: If a single crystal of the pure enantiomer (or a derivative) can be obtained, anomalous dispersion X-ray crystallography can provide an unambiguous determination of the absolute configuration.

  • Chiroptical Methods: Techniques such as Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and the measurement of specific optical rotation can be used to determine the absolute configuration by comparing the experimental data to data predicted from high-level quantum mechanical calculations.[19]

  • Chemical Correlation: The absolute configuration can be established by chemically converting the sulfoxide to a compound of known absolute configuration, or by synthesizing it from a chiral precursor of known configuration, such as in the Andersen synthesis.[3]

Stereochemistry in Reactions of this compound: The Pummerer Rearrangement

The stereogenic sulfur center in this compound can influence the stereochemical outcome of reactions at adjacent positions. A classic example is the Pummerer rearrangement, which involves the conversion of a sulfoxide with at least one α-hydrogen to an α-acyloxythioether in the presence of an acid anhydride, typically acetic anhydride.[20][21][22]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: "Pummerer Rearrangement of this compound"

The reaction proceeds through a thionium ion intermediate.[23] If the α-carbon is prochiral, the stereochemistry at the sulfur can direct the facial selectivity of the nucleophilic attack on the thionium ion, leading to a diastereoselective transformation. This has been exploited in asymmetric synthesis to transfer the chirality from sulfur to carbon.

Conclusion

The stereochemistry of this compound is a rich and multifaceted field that offers profound insights into the behavior of chiral sulfur compounds. From its fundamental nature as a stereogenic center to its synthesis and application in stereoselective reactions, this compound stands as a critical molecule for both academic research and industrial applications in drug development and materials science. The methodologies and protocols outlined in this guide provide a robust framework for scientists and researchers to confidently navigate the synthesis and analysis of this important chiral building block. The continued development of more efficient and selective methods for the preparation of enantiopure sulfoxides will undoubtedly fuel further innovation in asymmetric synthesis.

References

  • Catalytic asymmetric oxidation of sulfides to sulfoxides using (R)-6,6′-Diphenyl-BINOL as a chiral ligand. (n.d.). SciSpace. Retrieved January 14, 2026, from [Link]

  • Enzymatic kinetic resolution of chiral sulfoxides - an enantiocomplementary approach. (2019, August 27). Chem Commun (Camb). Retrieved January 14, 2026, from [Link]

  • Efficient Asymmetric Oxidation of Sulfides and Kinetic Resolution of Sulfoxides Catalyzed by a Vanadium−Salan System. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 14, 2026, from [Link]

  • Sulfoxide - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Asymmetric Synthesis of Chiral Sulfoxides. (2008). Wiley-VCH. Retrieved January 14, 2026, from [Link]

  • Enantioselective Sulfoxidation. (2021, March 16). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Catalytic asymmetric oxidation of sulfides to sulfoxides with tert-butyl hydroperoxide using binaphthol as a chiral auxiliary. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 14, 2026, from [Link]

  • Chiral Recognition and Dynamic Thermodynamic Resolution of Sulfoxides by Chiral Iridium(III) Complexes. (2017, January 5). Inorganic Chemistry - ACS Publications. Retrieved January 14, 2026, from [Link]

  • Davis reagent - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • A New Reaction of 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Reagent): Oxidation of Thiolates to Sulfinates. Application to the Synthesis of Sulfones. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synthesis of Chiral Sulfoxides via Pd(II)-Catalyzed Enantioselective C–H Alkynylation/Kinetic Resolution of 2-(Arylsulfinyl)pyridines. (2021, October 4). Organic Letters. Retrieved January 14, 2026, from [Link]

  • The Kagan Oxidation - Industrial-Scale Asymmetric Sulfoxidations in the Synthesis of Two Related NK1/NK2 Antagonists. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. (2017, December 22). Chemical Society Reviews (RSC Publishing). Retrieved January 14, 2026, from [Link]

  • Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 14, 2026, from [Link]

  • Stereochemical analysis of sulfoxides obtained by diverted desaturation. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Absolute configuration and predominant conformations of 1,1-dimethyl-2-phenylethyl phenyl sulfoxide. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 14, 2026, from [Link]

  • Pummerer rearrangement. (n.d.). Grokipedia. Retrieved January 14, 2026, from [Link]

  • Application of chiral sulfoxides in asymmetric synthesis. (2018, March 29). MedCrave online. Retrieved January 14, 2026, from [Link]

  • Davis Oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Asymmetric Sulfoxidation of an Aryl Ethyl Sulfide: Modification of Kagan Procedure to Provide a Viable Manufacturing Process. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Pummerer rearrangement - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • methyl phenyl sulfoxide. (n.d.). Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]

  • Pummerer Rearrangement. (2014, August 22). Chem-Station Int. Ed. Retrieved January 14, 2026, from [Link]

  • Chiral separation of Methyl phenyl sulfoxide II. (n.d.). LabRulez LCMS. Retrieved January 14, 2026, from [Link]

  • Pummer reaction. (n.d.). Slideshare. Retrieved January 14, 2026, from [Link]

  • Chiral separation of Methyl phenyl sulfoxide. (n.d.). LabRulez LCMS. Retrieved January 14, 2026, from [Link]

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The Enduring Versatility of the Sulfoxide Functional Group: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfoxide functional group, often perceived as a simple oxidation state of sulfur, is in reality a cornerstone of modern organic chemistry and drug development. Its unique stereoelectronic properties, including a pyramidal sulfur center that can be chiral, and its ability to engage in a diverse array of chemical transformations make it a powerful tool for synthetic chemists. This in-depth guide provides a comprehensive overview of sulfoxide chemistry, from fundamental principles of synthesis and reactivity to its strategic application in medicinal chemistry and asymmetric catalysis. We will delve into the mechanistic underpinnings of key reactions, offer field-proven insights into experimental choices, and provide detailed protocols for critical transformations. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to harness the full potential of sulfoxide chemistry in their work.

The Sulfoxide Moiety: Structure, Bonding, and Chirality

A sulfoxide is an organosulfur compound featuring a sulfinyl (>SO) functional group connected to two carbon atoms. The sulfur-oxygen bond is best described as a polarized double bond, giving the sulfur atom a pyramidal geometry. This geometry is crucial as it renders unsymmetrical sulfoxides chiral, with the sulfur atom being the stereocenter. The lone pair of electrons on the sulfur atom and the oxygen atom create a distinct stereoelectronic environment, influencing the molecule's reactivity and its interactions with biological systems.

The ability of sulfoxides to exist as stable enantiomers has made them invaluable in asymmetric synthesis, where they can act as chiral auxiliaries or chiral ligands to control the stereochemical outcome of reactions.[1][2]

Synthesis of Sulfoxides: Mastering the Oxidation State

The most direct and common method for preparing sulfoxides is the oxidation of the corresponding sulfide.[3] However, the challenge lies in achieving high selectivity and avoiding over-oxidation to the sulfone. The choice of oxidant and reaction conditions is therefore paramount.

Selective Oxidation of Sulfides

A variety of reagents have been developed for the selective oxidation of sulfides to sulfoxides. Hydrogen peroxide is a "green" and cost-effective oxidant, often used in combination with a catalyst or under specific conditions to prevent sulfone formation.[4][5] For instance, a highly selective oxidation can be achieved using hydrogen peroxide in glacial acetic acid under transition-metal-free conditions.[4]

Table 1: Comparison of Common Oxidizing Agents for Sulfide to Sulfoxide Conversion

Oxidant SystemAdvantagesDisadvantagesReference(s)
Hydrogen Peroxide / Acetic Acid"Green", inexpensive, simple workupCan lead to over-oxidation if not controlled[4]
Sodium PeriodateHigh selectivityStoichiometric waste[6]
meta-Chloroperoxybenzoic acid (m-CPBA)Generally reliable and effectivePotential for over-oxidation, safety concerns[7]
o-Iodoxybenzoic acid (IBX) / TEABMild, chemoselectiveReagent cost[3]
Electrochemical Oxidation (NaCl mediator)Environmentally friendly, scalableRequires specialized equipment[8]
Experimental Protocol: Selective Oxidation of a Sulfide to a Sulfoxide using Hydrogen Peroxide[4]
  • To a solution of the sulfide (1 mmol) in glacial acetic acid (2 mL), slowly add 30% hydrogen peroxide (4 mmol).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully neutralize the solution with aqueous sodium hydroxide (e.g., 4 M).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfoxide.

  • Purify the crude product by column chromatography if necessary.

Asymmetric Synthesis of Chiral Sulfoxides

The demand for enantiomerically pure sulfoxides in the pharmaceutical industry and as chiral auxiliaries has driven the development of numerous asymmetric synthetic methods.[9][10] These can be broadly categorized into the catalytic asymmetric oxidation of prochiral sulfides and nucleophilic substitution reactions on chiral sulfinyl precursors.

Catalytic asymmetric sulfoxidation often employs chiral transition metal complexes or organocatalysts to deliver the oxidant in a stereocontrolled manner.[9][11] Biocatalytic methods, using enzymes such as sulfoxide reductases, also offer a powerful approach to obtaining enantiopure sulfoxides through kinetic resolution.[12]

Another elegant strategy involves the generation of sulfenate anions from precursors like β-sulfinyl esters, which can then undergo enantioselective alkylation or arylation.[13][14]

The Rich Reactivity of Sulfoxides: A Synthetic Playground

The sulfoxide group is not merely a spectator in a molecule; it is a versatile functional handle that can be manipulated to achieve a wide range of synthetic transformations.

The Pummerer Rearrangement: α-Functionalization of Sulfides

The Pummerer rearrangement is a classic reaction of sulfoxides bearing at least one α-hydrogen.[15] In the presence of an activating agent, typically a carboxylic anhydride like acetic anhydride, the sulfoxide rearranges to form an α-acyloxythioether.[15][16] This reaction provides a powerful method for introducing functionality at the carbon atom adjacent to the sulfur.

The mechanism initiates with the acylation of the sulfoxide oxygen, forming an acyloxysulfonium species. Subsequent deprotonation at the α-carbon generates a thionium ion intermediate, which is then trapped by the acyloxy nucleophile.[15][17]

Pummerer_Rearrangement cluster_0 Pummerer Rearrangement Mechanism Sulfoxide R-S(=O)-CH₂R' ActivatedSulfoxide R-S⁺(OAc)-CH₂R' Sulfoxide->ActivatedSulfoxide + Ac₂O ThioniumIon R-S=CHR' ↔ R-S⁺-C⁻HR' ActivatedSulfoxide->ThioniumIon - AcOH Product R-S-CH(OAc)R' ThioniumIon->Product + AcO⁻

Caption: Mechanism of the Pummerer Rearrangement.

The versatility of the Pummerer rearrangement is expanded through variations where the thionium ion intermediate can be trapped by other intra- or intermolecular nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.[18]

The Swern Oxidation: A Mild and Selective Alcohol Oxidation

The Swern oxidation is a widely used method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[19] This reaction utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride.[20][21]

The key steps of the mechanism involve the formation of an alkoxysulfonium salt from the alcohol and the activated DMSO. A hindered, non-nucleophilic base, typically triethylamine, then deprotonates the α-carbon, leading to an intramolecular elimination that yields the carbonyl compound, dimethyl sulfide, and the protonated base.[22][23] The reaction is typically performed at low temperatures (e.g., -78 °C) to ensure stability of the reactive intermediates.[19]

Swern_Oxidation cluster_1 Swern Oxidation Workflow Alcohol R-CH₂OH Alkoxysulfonium [R-CH₂-O-S⁺Me₂]Cl⁻ Alcohol->Alkoxysulfonium Activation DMSO DMSO / (COCl)₂ DMSO->Alkoxysulfonium Product R-CHO Alkoxysulfonium->Product Elimination Base Et₃N Base->Product

Caption: Simplified workflow of the Swern Oxidation.

The Swern oxidation is highly valued for its mild conditions and excellent chemoselectivity, often tolerating sensitive functional groups that might not be compatible with other oxidation methods.[20]

Reduction of Sulfoxides to Sulfides

The deoxygenation of sulfoxides back to their corresponding sulfides is another synthetically useful transformation.[24][25] This can be achieved using a variety of reducing agents. A notable method involves the use of oxalyl chloride and ethyl vinyl ether, which proceeds through the formation of a chlorosulfonium salt that is subsequently reduced.[26] Transition metal-catalyzed reductions, for example using manganese complexes with silanes as the reductant, also provide efficient and chemoselective methods for sulfoxide deoxygenation.[27]

Sulfoxides in Drug Development and Medicinal Chemistry

The unique properties of the sulfoxide group have led to its incorporation into numerous pharmaceutical agents.[28][29] The metabolic interconnection between sulfides and sulfoxides is a key consideration in drug design, as it can influence the pharmacokinetic and pharmacodynamic properties of a drug.[30]

Prominent examples of sulfoxide-containing drugs include the proton pump inhibitor esomeprazole and the wakefulness-promoting agent modafinil.[28][31] The chirality of the sulfoxide in esomeprazole is critical for its enhanced therapeutic profile compared to the racemic mixture, omeprazole.

Furthermore, the ability of sulfoxides to act as ligands for transition metals has been exploited in the development of novel catalytic systems for asymmetric synthesis, which is of paramount importance in the production of single-enantiomer drugs.[1][32]

Conclusion

Sulfoxide chemistry offers a rich and diverse landscape for synthetic innovation. From their fundamental role as chiral synthons to their application in powerful name reactions and their presence in life-saving pharmaceuticals, sulfoxides continue to be a focal point of research and development. A thorough understanding of their synthesis, reactivity, and stereochemical properties is essential for any scientist working at the forefront of organic chemistry and drug discovery. The methodologies and insights presented in this guide are intended to empower researchers to confidently and creatively apply the principles of sulfoxide chemistry to solve contemporary scientific challenges.

References

  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. (2019). Organic Chemistry: An Indian Journal. [Link]

  • Recent Advances in the Use of Dimethyl Sulfoxide as a Synthon in Organic Chemistry. (2022). Topics in Current Chemistry. [Link]

  • Pummerer rearrangement. (n.d.). Grokipedia. [Link]

  • Pummerer Rearrangement: Mechanism, Applications Examples. (2025). Chemisty Notes. [Link]

  • Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. (2021). Molecules. [Link]

  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. (2019). Organic Chemistry: An Indian Journal. [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (2007). Molecules. [Link]

  • Chiral sulfoxides: Advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. (2017). ResearchGate. [Link]

  • Recent Developments on the Synthesis of Sulfoxides via Sulfenate Anions. (2023). Synlett. [Link]

  • Swern Oxidation. (n.d.). Organic Chemistry Tutor. [Link]

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  • Recent Advances in Dimethyl Sulfoxide (DMSO) Used as a Multipurpose Reactant. (2022). Current Organic Chemistry. [Link]

  • Development of chiral sulfoxide ligands for asymmetric catalysis. (2015). Angewandte Chemie International Edition. [Link]

  • RECENT ADVANCES IN THE SYNTHESIS OF SULFOXIDES FROM SULFIDES. (1995). Scilit. [Link]

  • Sulfoxide. (n.d.). Wikipedia. [Link]

  • Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. (2023). Molecules. [Link]

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  • Swern Oxidation Mechanism. (n.d.). Chemistry Steps. [Link]

  • Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides. (2002). Chemical Reviews. [Link]

  • Scalable selective electrochemical oxidation of sulfides to sulfoxides. (2021). Green Chemistry. [Link]

  • Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. (2010). Journal of the American Chemical Society. [Link]

  • The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. (2019). Catalysts. [Link]

  • Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. (2022). Molecules. [Link]

  • Interconnection of sulfides and sulfoxides in medicinal chemistry. (2018). Archiv der Pharmazie. [Link]

  • Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide. (2011). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Reduction of Sulfoxides. (n.d.). Organic Chemistry Portal. [Link]

  • Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. (2010). Journal of the American Chemical Society. [Link]

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  • Pummerer rearrangement. (n.d.). Wikipedia. [Link]

  • Sulfoxide synthesis by oxidation. (n.d.). Organic Chemistry Portal. [Link]

  • Deoxygenation of sulfoxides to the sulfides. (2022). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. (2021). ResearchGate. [Link]

  • The emergence of sulfoxides as efficient ligands in transition metal catalysis. (2015). Chemical Society Reviews. [Link]

  • Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. (2024). New Journal of Chemistry. [Link]

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Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis Using Phenylsulfoxide-Based Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power and Precision of Chiral Sulfoxides

In the pursuit of enantiomerically pure molecules, particularly within drug development and natural product synthesis, the use of chiral auxiliaries remains a cornerstone strategy for controlling stereochemistry.[1][2] A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to guide a subsequent chemical transformation, resulting in the formation of a new stereocenter with a high degree of selectivity.[1] Among the diverse array of auxiliaries, chiral sulfoxides have emerged as exceptionally powerful and versatile tools.[3][4][5][6]

The utility of sulfoxides, such as ethylphenylsulfoxide, is rooted in a unique combination of properties. The sulfur atom in a sulfoxide is a stable stereogenic center with a high barrier to inversion, ensuring the integrity of the chiral information throughout a synthetic sequence.[3][7] Furthermore, the sulfinyl group (S=O) is not merely a passive chiral director; its strong electron-withdrawing nature activates adjacent protons for enolization, while the oxygen and lone pair of electrons provide crucial coordination sites for metal ions, leading to highly organized and predictable transition states.[4][7] This guide provides a detailed exploration of the mechanistic principles and practical protocols for employing phenylsulfoxide-based auxiliaries in key asymmetric C-C bond-forming reactions.

Mechanism of Stereocontrol: The Chelated Enolate Model

The remarkable efficacy of phenylsulfoxide auxiliaries in asymmetric synthesis is best understood through the formation of a rigid, metal-chelated enolate intermediate. The process begins with the preparation of a β-keto sulfoxide, typically by reacting the lithium salt of an enantiopure sulfoxide (e.g., (R)-ethylphenylsulfoxide) with a carboxylic ester.

Upon treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the α-proton of the β-keto sulfoxide is abstracted to form a lithium enolate. The key to stereocontrol lies in the subsequent formation of a stable, six-membered chelate ring involving the lithium cation, the enolate oxygen, and the sulfoxide oxygen.[8] This chelation locks the molecule into a single, highly ordered conformation. In this conformation, the bulky phenyl group of the auxiliary effectively shields one face of the planar enolate, leaving the opposite face exposed for electrophilic attack.

G cluster_0 β-Keto Sulfoxide cluster_1 Chelated Lithium Enolate start Li Li+ start->Li  LDA, THF  -78 °C R R C1 R->C1 O1 O S S O2 O S->O2 Ph Ph S->Ph Et Et S->Et H H C1->O1 C2 C1->C2 C2->S C2->H C3 C4 R_en R C1_en R_en->C1_en O1_en O O1_en->Li O2_en O O2_en->Li S_en S S_en->O2_en Ph_en Ph S_en->Ph_en Et_en Et S_en->Et_en Eplus E+ Li->Eplus Electrophilic Attack C1_en->O1_en C2_en C1_en->C2_en C2_en->S_en C3_en Eplus->C2_en

Caption: Formation of a rigid, chelated enolate intermediate.

This locked conformation is the foundation of the auxiliary's effectiveness, forcing any incoming electrophile to approach from the sterically unencumbered face, thereby ensuring high diastereoselectivity in the newly formed C-C bond.

Application I: Diastereoselective Enolate Alkylation

The asymmetric alkylation of enolates is a powerful method for constructing chiral centers adjacent to a carbonyl group.[9][10] Using a β-keto sulfoxide, this transformation can be achieved with exceptional levels of stereocontrol. The chelated enolate, formed as described above, reacts with a range of alkylating agents, with the phenyl group of the auxiliary directing the approach of the electrophile.

Caption: Workflow for Asymmetric Enolate Alkylation.

Protocol 1: Asymmetric Benzylation of a β-Keto Sulfoxide

This protocol describes the synthesis of a β-keto sulfoxide from (R)-ethylphenylsulfoxide and ethyl isobutyrate, followed by its diastereoselective benzylation.

Materials:

  • (R)-Ethylphenylsulfoxide

  • n-Butyllithium (n-BuLi) in hexanes

  • Ethyl isobutyrate

  • Lithium diisopropylamide (LDA), freshly prepared or commercial solution

  • Benzyl bromide (BnBr)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation of the β-Keto Sulfoxide: a. To a solution of (R)-ethylphenylsulfoxide (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi (1.05 equiv) dropwise. Stir for 30 minutes. b. Add ethyl isobutyrate (1.2 equiv) dropwise and stir the reaction mixture at -78 °C for 1 hour. c. Quench the reaction with saturated aqueous NH₄Cl, warm to room temperature, and extract with ethyl acetate. d. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired β-keto sulfoxide.

  • Asymmetric Alkylation: a. Dissolve the purified β-keto sulfoxide (1.0 equiv) in anhydrous THF under an argon atmosphere and cool the solution to -78 °C. b. Add LDA (1.1 equiv) dropwise. The formation of the lithium enolate is typically indicated by a color change. Stir for 30-45 minutes at -78 °C. Rationale: Using a strong, non-nucleophilic base at low temperature ensures rapid and complete formation of the kinetic enolate, preventing side reactions. c. Add benzyl bromide (1.2 equiv) dropwise. Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC. d. Quench the reaction by adding saturated aqueous NH₄Cl. e. Allow the mixture to warm to room temperature, then perform a standard aqueous workup by extracting with ethyl acetate. f. Dry the combined organic layers, concentrate, and purify the product by flash column chromatography to isolate the alkylated product. Diastereomeric excess (d.e.) can be determined by ¹H NMR analysis of the crude product or by chiral HPLC.

Data Presentation:

Electrophile (E-X)Typical Yield (%)Typical d.e. (%)
Methyl Iodide85-95>95
Ethyl Iodide80-90>98
Benzyl Bromide90-98>99
Allyl Bromide88-96>99

Application II: Diastereoselective Aldol Reactions

The aldol reaction is one of the most fundamental C-C bond-forming reactions in organic synthesis. When the chelated enolate of a β-keto sulfoxide is reacted with an aldehyde, the rigid transition state provides excellent stereocontrol, leading to the formation of β-hydroxy adducts with high diastereoselectivity.[11][12] The stereochemical outcome is dictated by the facial selectivity imposed by the chiral auxiliary on both the enolate and the incoming aldehyde.

Protocol 2: Asymmetric Aldol Addition with Isobutyraldehyde

Materials:

  • β-Keto sulfoxide (prepared as in Protocol 1)

  • Lithium diisopropylamide (LDA)

  • Isobutyraldehyde, freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Enolate Formation: a. Dissolve the β-keto sulfoxide (1.0 equiv) in anhydrous THF under an argon atmosphere and cool to -78 °C. b. Add LDA (1.1 equiv) dropwise and stir for 45 minutes at -78 °C to ensure complete enolate formation.

  • Aldol Addition: a. Add freshly distilled isobutyraldehyde (1.5 equiv) dropwise to the enolate solution at -78 °C. Rationale: Using freshly distilled aldehyde is crucial to avoid side reactions from impurities like the corresponding carboxylic acid. b. Stir the mixture for 1-3 hours at -78 °C. Monitor the reaction progress by TLC.

  • Workup and Purification: a. Quench the reaction with saturated aqueous NH₄Cl. b. Warm the mixture to room temperature and extract with ethyl acetate. c. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. d. Purify the crude product via flash column chromatography to yield the β-hydroxy sulfoxide adduct.

Removal of the Chiral Auxiliary

A critical feature of any effective chiral auxiliary is its facile removal under conditions that do not compromise the newly created stereocenter.[1][8] For sulfoxide auxiliaries, the most common and effective method is reductive cleavage.

Protocol 3: Reductive Cleavage with Aluminum Amalgam (Al-Hg)

This method cleanly removes the sulfinyl group, yielding the corresponding ketone (from an alkylation product) or β-hydroxy ketone (from an aldol product).

Materials:

  • Alkylated or aldol-adduct sulfoxide

  • Aluminum foil, cut into small pieces

  • Mercury(II) chloride (HgCl₂) solution (0.5 M aqueous)

  • Tetrahydrofuran (THF) and water

  • Diatomaceous earth (Celite®)

Procedure:

  • Preparation of Al-Hg: a. Caution: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. b. Briefly immerse small pieces of aluminum foil (approx. 10 equiv by weight) in the 0.5 M HgCl₂ solution for 15-30 seconds. c. Decant the HgCl₂ solution and wash the activated aluminum pieces sequentially with water, methanol, and diethyl ether. Use the freshly prepared amalgam immediately.

  • Reductive Cleavage: a. Dissolve the sulfoxide substrate (1.0 equiv) in a mixture of THF and water (e.g., 10:1 v/v). b. Add the freshly prepared aluminum amalgam to the solution. The mixture will begin to bubble. c. Stir vigorously at room temperature for 2-6 hours until the starting material is consumed (monitor by TLC). d. Filter the reaction mixture through a pad of Celite® to remove the aluminum salts, washing the pad thoroughly with ethyl acetate or dichloromethane. e. Concentrate the filtrate and purify the resulting product by column chromatography.

G cluster_0 Overall Synthetic Strategy A Prochiral Substrate (Ester) B Attach Chiral Auxiliary ((R)-EtPhS=O) A->B C Diastereoselective Reaction (Alkylation/Aldol) B->C High d.e. D Cleave Auxiliary (Reductive) C->D E Enantiopure Final Product D->E High e.e.

Sources

Protocol for the oxidation of ethyl phenyl sulfide to Ethylphenylsulfoxide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Selective Oxidation of Ethyl Phenyl Sulfide

Abstract

The selective oxidation of sulfides to sulfoxides is a cornerstone transformation in modern organic synthesis, yielding products that are crucial intermediates in the pharmaceutical and agrochemical industries.[1][2] This document provides a detailed guide for researchers on the synthesis of ethyl phenyl sulfoxide via the controlled oxidation of ethyl phenyl sulfide. We present two robust, high-yield protocols: a "green" transition-metal-free method utilizing hydrogen peroxide and a classic, highly reliable procedure employing sodium metaperiodate. The guide delves into the mechanistic underpinnings of sulfide oxidation, the rationale behind experimental choices, step-by-step methodologies, product characterization, and troubleshooting. The aim is to equip scientists with a comprehensive and practical framework for achieving high selectivity and purity in this critical transformation.

Introduction: The Significance of Sulfoxides

Sulfoxides are not merely intermediates; they are integral components of numerous biologically active molecules and serve as powerful chiral auxiliaries in asymmetric synthesis.[3][4] The sulfinyl group (>S=O) imparts unique polarity and stereochemical properties, making it a valuable functional group in drug development.[5] The most direct route to sulfoxides is the oxidation of their corresponding sulfides.[5][6]

However, this transformation presents a significant challenge: preventing over-oxidation to the thermodynamically stable sulfone.[3][7] Achieving high selectivity for the sulfoxide requires precise control over reaction conditions, including the choice of oxidant, stoichiometry, and temperature.[2] In recent years, a strong emphasis has been placed on developing environmentally benign or "green" protocols that minimize hazardous waste and utilize safer, more sustainable reagents like hydrogen peroxide, whose only byproduct is water.[1][7][8][9]

This application note provides detailed protocols for two distinct, yet highly effective, methods for oxidizing ethyl phenyl sulfide, a common model substrate, to ethyl phenyl sulfoxide.

Mechanistic Rationale: The Chemistry of Sulfide Oxidation

The oxidation of a sulfide to a sulfoxide proceeds via the nucleophilic attack of the electron-rich sulfur atom on an electrophilic oxygen atom of the oxidizing agent.[7][10] This process involves a one-step oxygen transfer.

G cluster_mech General Sulfide Oxidation Mechanism S R-S-R' TS [Transition State] S->TS Nucleophilic Attack O [O] O->TS SO R-S(O)-R' TS->SO Oxygen Transfer SO2 R-S(O)₂-R' SO->SO2 Over-oxidation O2 [O] O2->SO G cluster_workflow General Experimental Workflow A 1. Reaction Setup (Sulfide + Solvent) B 2. Cool Mixture (If required, e.g., 0 °C) A->B C 3. Add Oxidant (e.g., H₂O₂ or NaIO₄) Dropwise B->C D 4. Monitor Reaction (TLC) C->D E 5. Quench & Work-up (Neutralize / Filter) D->E F 6. Extraction (e.g., with CH₂Cl₂) E->F G 7. Dry & Concentrate F->G H 8. Purify Product (Distillation / Chromatography) G->H

Sources

Enantioselective Synthesis of Ethylphenylsulfoxide: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Sulfoxides

Chiral sulfoxides are a cornerstone of modern asymmetric synthesis, serving as powerful chiral auxiliaries, ligands for transition metal catalysis, and crucial pharmacophores in numerous pharmaceuticals.[1][2] The stereocenter at the sulfur atom, which is configurationally stable, allows for the effective transfer of chirality in complex synthetic sequences. The anti-ulcer drug esomeprazole is a prominent example of a blockbuster medication whose efficacy is derived from a single sulfoxide enantiomer, underscoring the industrial and medicinal importance of accessing these molecules in an enantiopure form.[1]

The most direct and atom-economical method for preparing enantiomerically enriched sulfoxides is the asymmetric oxidation of prochiral sulfides.[1][3] Among the various methodologies developed, the transition-metal-catalyzed approach, particularly the titanium-tartrate system pioneered by Kagan and Modena, remains one of the most robust and widely adopted strategies.[1][3][4] This application note provides a detailed protocol and theoretical background for the enantioselective synthesis of ethylphenylsulfoxide using a modified Kagan-Modena oxidation, a method renowned for its reliability and high enantioselectivity.

Theoretical Background: The Kagan-Modena Asymmetric Sulfoxidation

In 1984, the research groups of H. B. Kagan and G. Modena independently reported that a modified Sharpless epoxidation catalyst could effectively mediate the asymmetric oxidation of sulfides.[1][3][5] The key to this transformation is a chiral titanium complex formed in situ from titanium(IV) isopropoxide (Ti(Oi-Pr)₄), a chiral dialkyl tartrate, and water.

The Catalyst Complex: The original and most effective Kagan catalyst is prepared by combining Ti(Oi-Pr)₄, (R,R)-diethyl tartrate ((R,R)-DET), and water in a specific 1:2:1 stoichiometric ratio.[1][4] While the exact structure of the active species in solution is complex and likely an equilibrium of several structures, extensive studies, including NMR and X-ray crystallography, suggest the formation of a dimeric titanium species bridged by tartrate ligands. The presence of a controlled amount of water is crucial for the formation of Ti-O-Ti bridges, which are believed to be part of the active catalytic structure.[1]

The Oxidant's Role: While the initial protocols used tert-butyl hydroperoxide (TBHP), it was later discovered that substituting it with cumene hydroperoxide (CHP) generally leads to a significant improvement in the enantiomeric excess (ee) of the resulting sulfoxide.[1] The bulkier cumyl group is thought to enhance the steric differentiation between the two lone pairs of the sulfur atom within the chiral pocket of the catalyst.

Mechanism of Enantioselection: The widely accepted mechanism involves the coordination of the sulfide to the chiral titanium center. A hydroperoxide molecule also coordinates to the titanium, forming a chiral titanium-peroxo species.[1][2] The pre-organized chiral environment around the metal center, dictated by the diethyl tartrate ligands, forces the sulfide to approach in a specific orientation. This orientation ensures that the peroxo-oxygen is delivered preferentially to one of the two prochiral faces of the sulfur atom, resulting in the formation of one enantiomer of the sulfoxide over the other.

Experimental Protocol: Asymmetric Oxidation of Ethyl Phenyl Sulfide

This protocol is adapted from the principles of the catalytic Kagan-Modena oxidation, which has been proven effective for various aryl alkyl sulfides.[1][4][6]

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Titanium(IV) isopropoxide is moisture-sensitive and will react exothermically with water.

  • Cumene hydroperoxide is a strong oxidizing agent and a potential explosion hazard if not handled correctly. Use with care and avoid contact with metals.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Reagents and Materials:

  • Titanium(IV) isopropoxide, Ti(Oi-Pr)₄

  • (+)-Diethyl L-tartrate ((+)-DET)

  • Ethyl phenyl sulfide

  • Cumene hydroperoxide (CHP), ~80% in cumene

  • Dichloromethane (DCM), anhydrous

  • Water, deionized

  • Sodium sulfite, saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Part 1: Preparation of the Chiral Titanium Catalyst (0.1 M in DCM)

The causality behind this step is the controlled pre-formation of the active catalyst. Adding the components in a specific order and at a controlled temperature is critical for generating the optimal catalytic species.

  • To a flame-dried, nitrogen-purged 100 mL Schlenk flask equipped with a magnetic stir bar, add 50 mL of anhydrous dichloromethane.

  • Cool the flask to 0 °C in an ice-water bath.

  • Add titanium(IV) isopropoxide (1.42 g, 5.0 mmol) via syringe to the stirred DCM.

  • In a separate dry vial, prepare a solution of (+)-diethyl L-tartrate (2.06 g, 10.0 mmol) in 10 mL of anhydrous DCM.

  • Slowly add the (+)-DET solution to the titanium solution at 0 °C. The solution will turn a pale yellow color. Stir for 10 minutes.

  • Add deionized water (90 µL, 5.0 mmol) dropwise via microsyringe. It is crucial to add the water slowly to control the exothermic reaction and ensure proper catalyst formation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. This solution is the active catalyst stock.

Part 2: Asymmetric Oxidation Reaction

The reaction is performed at a low temperature (-20 °C) to maximize enantioselectivity, as the energy difference between the diastereomeric transition states leading to the two enantiomers is more pronounced at lower temperatures.

  • In a separate flame-dried, nitrogen-purged 250 mL round-bottom flask, dissolve ethyl phenyl sulfide (1.38 g, 10.0 mmol) in 50 mL of anhydrous dichloromethane.

  • Cool the sulfide solution to -20 °C using a cryocooler or a dry ice/acetone bath.

  • Add 10 mL of the prepared chiral titanium catalyst solution (1.0 mmol, 10 mol%) to the sulfide solution. Stir for 15 minutes.

  • Slowly add cumene hydroperoxide (1.2 equiv, ~1.98 g of 80% solution, 12.0 mmol) dropwise over 20 minutes, ensuring the internal temperature does not rise above -18 °C.

  • Stir the reaction mixture at -20 °C for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Part 3: Workup and Purification

The workup procedure is designed to quench the oxidant and break down the titanium complex to facilitate the isolation of the organic product.

  • After the reaction is complete, quench by adding 10 mL of saturated aqueous sodium sulfite solution while the flask is still in the cold bath.

  • Remove the cold bath and allow the mixture to warm to room temperature. Stir vigorously for 1 hour. A white precipitate (titanium dioxide) will form.

  • Filter the mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake with 3 x 20 mL of dichloromethane.

  • Transfer the combined filtrate to a separatory funnel. Wash the organic layer with 2 x 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Part 4: Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the purified product should be determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralpak AS or Chiralcel OD-H) and comparing the retention times to a racemic standard.

Data Summary and Workflow Visualization

The following table summarizes the key parameters for the described protocol.

ParameterValueRationale
SubstrateEthyl Phenyl SulfideA model aryl alkyl sulfide.
Catalyst SystemTi(Oi-Pr)₄ / (+)-DET / H₂O (1:2:1)The classic Kagan catalyst for high enantioselectivity.[1][4]
Catalyst Loading10 mol%Provides a good balance between reaction rate and cost.
OxidantCumene Hydroperoxide (CHP)Generally affords higher ee than TBHP due to increased steric bulk.[1]
Stoichiometry of Oxidant1.2 equivalentsA slight excess ensures complete conversion of the sulfide.
SolventDichloromethane (DCM), anhydrousCommon solvent for this reaction; must be dry to prevent catalyst decomposition.
Temperature-20 °CLower temperatures enhance enantioselectivity.
Typical Yield70-90%Varies based on purification efficiency.
Expected Enantiomeric Excess>90% eeReported for similar substrates under optimized conditions.[1][5]

Experimental Workflow Diagram

Enantioselective_Sulfoxidation_Workflow cluster_prep Part 1: Catalyst Preparation cluster_reaction Part 2: Asymmetric Oxidation cluster_workup Part 3 & 4: Isolation & Analysis reagents_cat Ti(Oi-Pr)₄ + (+)-DET + H₂O in Anhydrous DCM mix_cat Mix at 0 °C, then warm to RT reagents_cat->mix_cat catalyst_sol 0.1 M Chiral Titanium Catalyst Solution mix_cat->catalyst_sol reagents_rxn Ethyl Phenyl Sulfide in Anhydrous DCM cool_rxn Cool to -20 °C reagents_rxn->cool_rxn add_cat Add Catalyst Solution cool_rxn->add_cat add_oxidant Add Cumene Hydroperoxide (CHP) dropwise add_cat->add_oxidant react Stir at -20 °C for 18-24h add_oxidant->react quench Quench with aq. Na₂SO₃ react->quench filter Filter through Celite quench->filter extract Aqueous Wash & Extraction filter->extract dry_conc Dry (MgSO₄) & Concentrate extract->dry_conc purify Flash Chromatography dry_conc->purify final_product Enantioenriched This compound purify->final_product analyze Chiral HPLC Analysis final_product->analyze

Caption: Workflow for the enantioselective synthesis of this compound.

Alternative Methodologies

While the Kagan-Modena oxidation is a powerful tool, other methods also provide excellent routes to chiral sulfoxides.

  • Vanadium-Based Catalysts: Complexes of vanadium with chiral Schiff base ligands, often used with hydrogen peroxide as the oxidant, can produce high enantioselectivities. An advantage is that these systems can incorporate a kinetic resolution step, where the minor sulfoxide enantiomer is preferentially oxidized to the sulfone, thereby upgrading the ee of the desired product.[6]

  • Chiral Oxaziridines: Stoichiometric chiral oxidants, such as N-sulfonyloxaziridines (e.g., Davis reagents), are highly effective for asymmetric sulfoxidation. They offer predictability and often high ee values, though the need for a stoichiometric amount of the chiral reagent can be a drawback for large-scale synthesis.[2]

  • Biocatalysis: Enzymes, particularly monooxygenases, can catalyze the oxidation of sulfides with exceptional enantioselectivity, often approaching >99% ee. These reactions are performed in aqueous media under mild conditions, offering a green chemistry approach to sulfoxide synthesis.[3]

Conclusion

The enantioselective synthesis of this compound is readily achievable through the catalytic asymmetric oxidation of the corresponding sulfide. The modified Kagan-Modena protocol detailed here represents a reliable, scalable, and well-understood method for accessing this and other chiral aryl alkyl sulfoxides with high enantiopurity. The choice of catalyst, oxidant, and reaction temperature are critical parameters that must be carefully controlled to achieve optimal results. By understanding the underlying principles and meticulously following the experimental procedure, researchers can confidently synthesize valuable chiral building blocks for applications in drug discovery and asymmetric synthesis.

References

  • Bolm, C., & Jackson, R. F. W. (2007). ASYMMETRIC SYNTHESIS OF (S)-(-)-p-BROMOPHENYL METHYL SULFOXIDE. Organic Syntheses, 84, 173. [Link]

  • Toru, T., & Bolm, C. (Eds.). (2008). Organosulfur Chemistry in Asymmetric Synthesis. Wiley-VCH. [Link]

  • Jackson, R. F. W., et al. (2007). ASYMMETRIC SYNTHESIS OF (S)-(-)-p-BROMOPHENYL METHYL SULFOXIDE. Organic Syntheses, 84, 173-181. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Chiral Sulfoxidation. ACS. [Link]

  • Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765–5780. [Link]

  • Chemistry LibreTexts. (2021, March 16). 5.4: Enantioselective Sulfoxidation. [Link]

  • Hogan, P. J., Hopes, P. A., Moss, W. O., Robinson, G. E., & Patel, I. (2002). Asymmetric Sulfoxidation of an Aryl Ethyl Sulfide: Modification of Kagan Procedure to Provide a Viable Manufacturing Process. Organic Process Research & Development, 6(3), 225–229. [Link]

  • Gelat, F., Jayashankaran, J., Lohier, J. F., Gaumont, A. C., & Perrio, S. (2007). Organocatalytic Asymmetric Synthesis of Sulfoxides from Sulfenic Acid Anions Mediated by a Cinchona-Derived Phase-Transfer Reagent. Organic Letters, 9(15), 2939–2942. [Link]

  • Myers, A. (n.d.). Sharpless Asymmetric Epoxidation Reaction. Harvard University. [Link]

  • ReactionFlash. (n.d.). Sharpless asymmetric epoxidation of allylic alcohols. [Link]

  • Pitchen, P., Dunach, E., Deshmukh, M. N., & Kagan, H. B. (1984). An efficient asymmetric oxidation of sulfides to sulfoxides. Journal of the American Chemical Society, 106(26), 8188–8193. [Link]

  • Bach, R. D., & Schlegel, H. B. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. The Journal of Physical Chemistry A, 128(11), 2072–2091. [Link]

  • O'Mahony, G. E., Ford, A., & Maguire, A. R. (2012). Asymmetric oxidation of sulfides. University College Cork. [Link]

  • O’Mahony, G. E., Ford, A., & Maguire, A. R. (2012). Asymmetric oxidation of sulfides. [Link]

  • Schlegel, H. B. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. Wayne State University. [Link]

Sources

The Dual Role of Ethylphenylsulfoxide in the Synthesis of Bioactive Molecules: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist and drug development professional, the quest for enantiomerically pure and structurally complex bioactive molecules is a constant challenge. In the vast toolkit of synthetic organic chemistry, chiral sulfoxides have emerged as powerful and versatile reagents. Among these, ethylphenylsulfoxide holds a unique position, serving not only as a key structural motif in certain pharmaceuticals but also as a valuable chiral auxiliary and a precursor for strategic carbon-carbon and carbon-heteroatom bond formation. This application note provides an in-depth technical guide on the use of this compound in the synthesis of bioactive molecules, detailing its preparation, its application as a chiral directing group, and its utility in the powerful Pummerer rearrangement.

The Significance of this compound in Asymmetric Synthesis

Chiral sulfoxides are characterized by a stereogenic sulfur atom, which, due to a high barrier to inversion, provides a stable source of chirality.[1] This inherent chirality can be leveraged to influence the stereochemical outcome of reactions on an attached prochiral center, a principle that forms the basis of their use as chiral auxiliaries.[1][2] Furthermore, the sulfoxide group itself is a key pharmacophore in several drugs, most notably the wakefulness-promoting agent Modafinil. The ability to act as both a building block and a chiral controller makes this compound a reagent of considerable interest.

Preparation of this compound: A Foundational Protocol

The synthesis of this compound is typically achieved through the controlled oxidation of its corresponding sulfide, ethyl phenyl sulfide. A variety of oxidizing agents can be employed, with hydrogen peroxide and sodium metaperiodate being common choices due to their efficiency and relatively green credentials.

Protocol 1: Oxidation of Ethyl Phenyl Sulfide with Hydrogen Peroxide

This protocol describes a green and highly selective method for the oxidation of ethyl phenyl sulfide to this compound using hydrogen peroxide in glacial acetic acid.[1]

Materials:

  • Ethyl phenyl sulfide

  • Hydrogen peroxide (30% aqueous solution)

  • Glacial acetic acid

  • Sodium hydroxide (4 M aqueous solution)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve ethyl phenyl sulfide (2 mmol) in glacial acetic acid (2 mL).

  • Slowly add 30% hydrogen peroxide (8 mmol) to the stirred solution at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a 4 M aqueous solution of sodium hydroxide.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification can be achieved by vacuum distillation or column chromatography if necessary.

Expected Yield: 90-99%[1]

ReactantMolar Equivalent
Ethyl phenyl sulfide1.0
Hydrogen Peroxide (30%)4.0

Table 1: Stoichiometry for the Oxidation of Ethyl Phenyl Sulfide.

This compound as a Chiral Auxiliary: Diastereoselective Reduction of β-Keto Sulfoxides

While specific examples detailing the use of this compound as a chiral auxiliary in the synthesis of named bioactive molecules are not extensively documented in readily available literature, the principles of its application are well-established through studies of its close analogue, p-tolylsulfoxide. The following section will use the diastereoselective reduction of a β-keto sulfoxide derived from p-tolylsulfoxide as a representative example to illustrate the methodology, which is directly applicable to this compound systems. This transformation is a powerful tool for the synthesis of enantiomerically enriched β-hydroxy acids and their derivatives, which are common structural motifs in natural products and pharmaceuticals.

The stereochemical outcome of the reduction of β-keto sulfoxides can be controlled by the choice of reducing agent and the presence or absence of a chelating Lewis acid.[3][4]

Conceptual Workflow for Asymmetric Synthesis using a Phenyl Alkyl Sulfoxide Auxiliary

workflow start Chiral Phenyl Alkyl Sulfoxide enolization Enolization (e.g., LDA) start->enolization ester_add Addition to Ester (R-COOEt) enolization->ester_add keto_sulfoxide β-Keto Sulfoxide ester_add->keto_sulfoxide reduction Diastereoselective Reduction keto_sulfoxide->reduction hydroxy_sulfoxide β-Hydroxy Sulfoxide reduction->hydroxy_sulfoxide removal Auxiliary Removal (e.g., Reductive Cleavage) hydroxy_sulfoxide->removal product Enantiopure β-Hydroxy Acid Derivative removal->product

Caption: General workflow for the synthesis of chiral β-hydroxy acid derivatives using a phenyl alkyl sulfoxide auxiliary.

Protocol 2: Diastereodivergent Reduction of a β-Keto Sulfoxide

This protocol details the stereodivergent reduction of a model β-keto sulfoxide, showcasing how different conditions can lead to opposite diastereomers.

Materials:

  • (R)-1-(p-tolylsulfinyl)propan-2-one (or the corresponding this compound derivative)

  • Diisobutylaluminium hydride (DIBAL-H)

  • Zinc chloride (ZnCl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure for (S,R)-β-Hydroxy Sulfoxide (Non-chelation controlled):

  • Dissolve the (R)-β-keto sulfoxide in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Slowly add DIBAL-H (1.1 equivalents) and stir the reaction for the appropriate time, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

Procedure for (R,R)-β-Hydroxy Sulfoxide (Chelation controlled):

  • Dissolve the (R)-β-keto sulfoxide and anhydrous zinc chloride (1.1 equivalents) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Slowly add DIBAL-H (1.1 equivalents) and stir the reaction, monitoring by TLC.

  • Work-up the reaction as described in the non-chelation controlled procedure.

Causality of Stereochemical Outcome:

  • Without ZnCl₂: The reduction proceeds via an intramolecular hydride delivery from a DIBAL-H molecule coordinated to the sulfinyl oxygen. The reaction proceeds through a chair-like transition state where steric interactions are minimized, leading to one diastereomer.[4]

  • With ZnCl₂: Zinc chloride acts as a Lewis acid, forming a rigid six-membered chelate with both the sulfinyl and carbonyl oxygens.[3] This chelation forces the hydride to be delivered intermolecularly from the less hindered face of the carbonyl group, resulting in the opposite diastereomer.[3]

ConditionMajor Diastereomer
DIBAL-H alone(S,R)
DIBAL-H with ZnCl₂(R,R)

Table 2: Stereochemical outcome of the reduction of an (R)-β-keto sulfoxide.

The Pummerer Rearrangement: Unlocking New Synthetic Pathways

The Pummerer rearrangement is a powerful transformation of sulfoxides bearing an α-hydrogen into α-acyloxy thioethers upon treatment with an acid anhydride, typically acetic anhydride.[3][4][5] This reaction provides a valuable method for the introduction of functionality at the α-position to a sulfur atom and has been employed in the synthesis of various bioactive molecules.

Mechanism of the Pummerer Rearrangement

The reaction proceeds through a series of well-defined steps:

pummerer sulfoxide This compound acylation Acylation (Acetic Anhydride) sulfoxide->acylation sulfonium Acyloxysulfonium Ion acylation->sulfonium elimination Elimination (Acetate) sulfonium->elimination thial Thial Cation elimination->thial nucleophilic_attack Nucleophilic Attack (Acetate) thial->nucleophilic_attack product α-Acetoxy Thioether nucleophilic_attack->product

Caption: Mechanism of the Pummerer rearrangement of this compound.

Protocol 3: Pummerer Rearrangement of this compound

This protocol describes a general procedure for the Pummerer rearrangement of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Toluene (optional, as solvent)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound in acetic anhydride (which can also serve as the solvent) or in a co-solvent like toluene.

  • Heat the reaction mixture (the required temperature can vary, but often reflux is necessary).

  • Monitor the reaction by TLC until the starting sulfoxide is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting α-acetoxy thioether can be purified by column chromatography.

Synthetic Utility: The α-acetoxy thioether product of the Pummerer rearrangement is a versatile intermediate. It can be hydrolyzed to an aldehyde or ketone, or it can be subjected to nucleophilic substitution to introduce a variety of functional groups, thus serving as a valuable linchpin in the synthesis of more complex bioactive molecules.

Conclusion

This compound is a multifaceted reagent in the synthesis of bioactive molecules. Its preparation is straightforward, and it can be employed as a chiral auxiliary to direct the stereochemical outcome of reactions, as demonstrated by the diastereodivergent reduction of β-keto sulfoxides. Furthermore, its participation in the Pummerer rearrangement opens up avenues for the introduction of diverse functionalities. For researchers and scientists in drug development, a thorough understanding of the applications and protocols associated with this compound can provide a significant advantage in the efficient and stereocontrolled synthesis of novel therapeutic agents.

References

  • Solladié-Cavallo, A., Suffert, J., Adib, A., & Solladié, G. (1990). A stereodivergent route to both enantiomers of methyl carbinols from esters via β-keto sulfoxides. Tetrahedron Letters, 31(45), 6649–6652.
  • Pummerer, R. (1909). Über Phenylsulfoxyessigsäure. Berichte der deutschen chemischen Gesellschaft, 42(2), 2282–2291.
  • De Lucchi, O., Miotti, U., & Modena, G. (1991). The Pummerer Reaction of Sulfinyl Compounds. Organic Reactions, 40, 157–405.
  • Carreño, M. C., García Ruano, J. L., Martín, A. M., Pedregal, C., Rodríguez, J. H., Rubio, A., Sánchez, J., & Solladié, G. (1990). Stereoselective reductions of 2-keto sulfoxides with hydrides. The Journal of Organic Chemistry, 55(7), 2120–2128.
  • Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorg Org Chem, 2(2), 93-101.
  • Golchoubian, H., & Hosseinpoor, F. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(3), 304-311.
  • Young, A. (2008). Chiral Sulfoxides: Synthesis and Utility. University of Illinois Urbana-Champaign.
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Wikipedia. (n.d.). Pummerer rearrangement. Retrieved from [Link]

  • ChemTube3D. (n.d.). Beta-Keto Sulfoxide reduction chelation. Retrieved from [Link]

  • ChemTube3D. (n.d.). Beta-Keto Sulfoxide reduction-stereodivergent. Retrieved from [Link]

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Application Note: High-Resolution Chromatographic Separation of Ethylphenylsulfoxide Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed guide for the successful enantiomeric resolution of ethylphenylsulfoxide, a chiral sulfoxide of significant interest in pharmaceutical and synthetic chemistry. The protocols herein leverage high-performance liquid chromatography (HPLC) with a focus on polysaccharide-based chiral stationary phases (CSPs), which are renowned for their broad applicability in separating chiral compounds.[1][2] This document provides a comprehensive overview of the methodology, including the rationale behind column and mobile phase selection, detailed experimental protocols, and insights into the chiral recognition mechanism. The target audience for this guide includes researchers, scientists, and professionals in drug development and quality control who require robust and reproducible methods for chiral separations.

Introduction: The Significance of Chiral Sulfoxide Resolution

Chiral sulfoxides are a pivotal class of organic compounds, featuring a stereogenic sulfur atom. Their unique three-dimensional structure makes them valuable as chiral auxiliaries in asymmetric synthesis and as key components in various biologically active molecules.[3] this compound serves as a fundamental model compound for understanding the behavior of more complex chiral sulfoxides. The distinct pharmacological and toxicological profiles of individual enantiomers necessitate their accurate separation and quantification, a critical step in drug development and regulatory compliance.[4] High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is the preeminent technique for achieving this separation due to its high efficiency, sensitivity, and reproducibility.[5][6]

The Principle of Chiral Recognition on Polysaccharide-Based CSPs

The successful separation of enantiomers on a chiral stationary phase hinges on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[5] Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are highly effective for resolving a wide array of racemates, including sulfoxides.[1][2]

The chiral recognition mechanism is a complex interplay of various intermolecular interactions:[7][8]

  • Hydrogen Bonding: The sulfinyl group (>S=O) of the sulfoxide is a potent hydrogen bond acceptor, interacting with the carbamate groups on the polysaccharide backbone of the CSP.

  • Dipole-Dipole Interactions: The polar sulfinyl group also participates in dipole-dipole interactions with polar functionalities on the CSP.

  • π-π Interactions: The phenyl ring of this compound can engage in π-π stacking with the aromatic moieties of the phenylcarbamate derivatives on the CSP.

  • Steric Interactions: The precise spatial arrangement of the ethyl and phenyl groups around the chiral sulfur center dictates how each enantiomer fits into the chiral grooves or cavities of the polysaccharide polymer. This steric hindrance plays a crucial role in the differential retention of the enantiomers.[7]

The combination of these interactions leads to a difference in the binding affinity of the two enantiomers for the CSP, resulting in different retention times and, consequently, their separation.

Experimental Workflow and Protocols

Materials and Instrumentation
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is suitable.

  • Chiral Stationary Phase: A polysaccharide-based chiral column is recommended. For this application, we will focus on a cellulose-based column, such as one with a cellulose tris(3,5-dimethylphenylcarbamate) selector, which has demonstrated broad enantioselectivity for sulfoxides.

  • Solvents: HPLC-grade n-hexane and isopropanol (IPA) are required for the mobile phase.

  • Sample: A racemic mixture of this compound dissolved in the mobile phase.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the separation of this compound enantiomers.

ParameterRecommended Condition
Column Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H)
Particle Size 5 µm
Column Dimensions 250 mm x 4.6 mm I.D.
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase
Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare the mobile phase by mixing 900 mL of n-hexane with 100 mL of isopropanol. Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) to prevent bubble formation in the HPLC system.

  • System Equilibration: Install the chiral column in the HPLC system and equilibrate it with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound by dissolving the appropriate amount in the mobile phase. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection and Data Acquisition: Inject 10 µL of the prepared sample onto the column and start the data acquisition. The run time should be sufficient to allow for the elution of both enantiomers.

  • Data Analysis: After the run is complete, integrate the peaks corresponding to the two enantiomers. Calculate the retention factors (k'), the separation factor (α), and the resolution (Rs) to evaluate the quality of the separation.

Optimization of the Separation

Should the initial conditions not provide baseline resolution (Rs ≥ 1.5), the following parameters can be adjusted:[9][10]

  • Mobile Phase Composition: The ratio of n-hexane to isopropanol is a critical parameter. Increasing the percentage of isopropanol will generally decrease the retention times of both enantiomers. Fine-tuning this ratio is key to optimizing the separation factor (α).

  • Alcohol Modifier: Replacing isopropanol with other alcohols, such as ethanol, can alter the selectivity of the separation.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by increasing the number of theoretical plates, though this will also increase the analysis time.[11]

  • Temperature: Adjusting the column temperature can influence the thermodynamics of the chiral recognition process and thereby affect the separation.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the chromatographic resolution of this compound enantiomers.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase Preparation (n-Hexane/IPA) Equilibration System Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation (Racemic this compound) Injection Sample Injection SamplePrep->Injection Separation Chromatographic Separation on Chiral Column Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculation of Resolution (Rs) Integration->Calculation

Caption: Workflow for the enantioseparation of this compound.

Chiral Recognition Mechanism Diagram

The diagram below conceptualizes the differential interaction of this compound enantiomers with the chiral stationary phase.

G cluster_csp Chiral Stationary Phase (Cellulose Derivative) cluster_enantiomers This compound Enantiomers CSP Chiral Groove Interaction Sites (e.g., Carbamate Groups) Enantiomer_R (R)-Enantiomer Enantiomer_R->CSP:f1 Stronger Interaction (e.g., H-bonding, π-π stacking) Leads to Longer Retention Enantiomer_S (S)-Enantiomer Enantiomer_S->CSP:f1 Weaker Interaction (Steric Hindrance) Leads to Shorter Retention

Caption: Differential interaction of enantiomers with the CSP.

Expected Results and Discussion

Under the optimized conditions, a baseline separation of the two this compound enantiomers should be achieved. A typical chromatogram will show two well-resolved peaks. The resolution value (Rs) should be greater than 1.5, indicating a complete separation suitable for accurate quantification.[12] The separation factor (α), which is the ratio of the retention factors of the two enantiomers, is a measure of the selectivity of the chiral stationary phase for this specific separation.

The elution order of the enantiomers is dependent on the specific chiral stationary phase and the mobile phase used. For polysaccharide-based CSPs, the enantiomer that can form more stable complexes with the chiral selector through a combination of hydrogen bonds, π-π interactions, and inclusion in the chiral cavities will be retained longer.

Conclusion

This application note provides a robust and reliable method for the chromatographic resolution of this compound enantiomers using a polysaccharide-based chiral stationary phase. The detailed protocol and guidelines for optimization offer a solid foundation for researchers and scientists to develop and validate their own chiral separation methods. The principles and techniques described herein are broadly applicable to a wide range of chiral sulfoxides and other challenging enantiomeric separations.

References

  • Bosnich, B. (1987).
  • Nuzhdin, A. L., et al. (2007). Enantioselective Chromatographic Resolution and One-Pot Synthesis of Enantiomerically Pure Sulfoxides over a Homochiral Zn−Organic Framework. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). (PDF) Enantioselective Chromatographic Resolution and One-Pot Synthesis of Enantiomerically Pure Sulfoxides over a Homochiral Zn−Organic Framework. ResearchGate. [Link]

  • ResearchGate. (n.d.). Chiral sulfoxide used for enantioseparation. ResearchGate. [Link]

  • Pirkle, W. H., & House, D. W. (1979). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, and lactones. The Journal of Organic Chemistry. [Link]

  • Nuzhdin, A. L., et al. (2007). Enantioselective Chromatographic Resolution and One-Pot Synthesis of Enantiomerically Pure Sulfoxides over a Homochiral Zn-Organic Framework. American Chemical Society. [Link]

  • Wang, Y., et al. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. Molecules. [Link]

  • Kakava, R., et al. (2024). Synthesis of chiral sulfoxides: Exploring structure-retention and enantioselectivity relationships in a high performance liquid chromatographic study. ACS Fall 2025. [Link]

  • Chiralpedia. (n.d.). Polysaccharide-based CSPs. Chiralpedia. [Link]

  • Bar-Nun, A., et al. (2021). Enantioselective Synthesis of Diaryl Sulfoxides Enabled by Molecular Recognition. Chemistry – A European Journal. [Link]

  • LabRulez LCMS. (n.d.). Chiral separation of Methyl phenyl sulfoxide II. LabRulez LCMS. [Link]

  • ResearchGate. (n.d.). Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate. [Link]

  • Ali, I., et al. (2007). Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. Current Pharmaceutical Analysis. [Link]

  • Ilisz, I., et al. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules. [Link]

  • Clayden, J., et al. (2020). Localized partitioning of enantiomers in solid samples of sulfoxides. Organic & Biomolecular Chemistry. [Link]

  • Matarashvili, I., et al. (2013). Separation of enantiomers of chiral sulfoxides in high-performance liquid chromatography with cellulose-based chiral selectors using acetonitrile and acetonitrile-water mixtures as mobile phases. Chirality. [Link]

  • Gašpar, M., & Holečková, M. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Dolan, J. W., & Snyder, L. R. (2009). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. [Link]

  • Chromatography Forum. (2010). HPLC Resolution. Chromatography Forum. [Link]

  • ResearchGate. (n.d.). Determination of Resolution between Two Peaks. ResearchGate. [Link]

  • Koczur, S. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]

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Ethylphenylsulfoxide and its Analogs: A Guide to Application in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Potential of the Sulfinyl Group

For decades, the landscape of asymmetric catalysis has been dominated by ligands built around chiral phosphorus, nitrogen, and oxygen backbones.[1] These mainstays have proven invaluable in the synthesis of complex, enantiomerically pure molecules. However, the sulfinyl group, featuring a stereogenic sulfur atom, has remained a comparatively underutilized tool, often relegated to the role of a chiral auxiliary rather than a directing ligand in catalysis.[1][2] This guide serves to illuminate the distinct advantages and practical applications of chiral sulfoxides, with a specific focus on ethylphenylsulfoxide (EPSO) as a versatile and representative ligand.

Section 1: Synthesis and Characterization of Enantiopure this compound

The accessibility of enantiomerically pure ligands is paramount for their use in asymmetric catalysis. For alkyl aryl sulfoxides like EPSO, the most direct and widely adopted strategy is the asymmetric oxidation of the corresponding prochiral sulfide.[3] This approach avoids the need for classical resolution and allows for the selective synthesis of either enantiomer by choosing the appropriate chiral catalyst.

Rationale for the Synthetic Route

The catalytic asymmetric oxidation of sulfides using a chiral titanium complex, a method pioneered and refined by Kagan and Modena, stands as a robust and scalable method for producing enantiopure sulfoxides.[4] The system typically employs a titanium(IV) isopropoxide catalyst, a chiral ligand such as diethyl tartrate (DET) or a BINOL derivative, and a stoichiometric oxidant like tert-butyl hydroperoxide (TBHP).[2][3] The rationale behind this choice is the method's high enantioselectivity for a range of aryl alkyl sulfides and its operational simplicity.

Workflow for EPSO Synthesis and Application

G cluster_synthesis Part 1: Ligand Synthesis & QC cluster_application Part 2: Catalytic Application A Ethyl Phenyl Sulfide (Prochiral Substrate) B Asymmetric Oxidation [Ti(OiPr)4, (+)-DET, TBHP] A->B C Crude (R)-Ethylphenylsulfoxide B->C D Purification (Flash Chromatography) C->D E Pure (R)-EPSO Ligand D->E F Quality Control (Chiral HPLC, [α]D) E->F H In Situ Catalyst Formation E->H F->H Ligand Ready for Use G Transition Metal Precursor (e.g., [Pd(allyl)Cl]2) G->H J Asymmetric Reaction H->J I Substrate + Reagent I->J K Chiral Product J->K L Analysis (Yield, ee%) K->L

Caption: Workflow from synthesis of (R)-EPSO to its use in catalysis.

Detailed Protocol: Synthesis of (R)-Ethylphenylsulfoxide

This protocol is adapted from established methods for the asymmetric oxidation of sulfides.[2][3]

Materials:

  • Ethyl phenyl sulfide

  • Titanium(IV) isopropoxide [Ti(Oi-Pr)₄]

  • (+)-Diethyl L-tartrate [(+)-DET]

  • tert-Butyl hydroperoxide (TBHP), 5.5 M solution in decane

  • Dichloromethane (DCM), anhydrous

  • Water, deionized

  • Sodium hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Catalyst Preparation: To a flame-dried, argon-purged round-bottom flask, add anhydrous DCM. Add (+)-DET (2.0 equivalents relative to Ti). Cool the solution to -20 °C in a cryocool bath. Add Ti(Oi-Pr)₄ (1.0 equivalent) dropwise. Stir the resulting pale-yellow solution for 30 minutes at -20 °C.

  • Substrate Addition: Add ethyl phenyl sulfide (10.0 equivalents relative to Ti) to the catalyst solution.

  • Oxidation: Add TBHP (1.1 equivalents relative to the sulfide) dropwise, ensuring the internal temperature does not rise above -18 °C. The reaction is typically complete within 3-5 hours. Monitor progress by TLC (Thin Layer Chromatography).

  • Workup: Quench the reaction by adding a small amount of water dropwise at -20 °C. Allow the mixture to warm to room temperature and stir vigorously for 1 hour, during which a white precipitate will form.

  • Filtration: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M NaOH solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 30-50% ethyl acetate in hexanes) to yield pure (R)-ethylphenylsulfoxide as a colorless oil.

  • Characterization: Determine the enantiomeric excess (ee) by chiral HPLC analysis. Confirm the structure by ¹H and ¹³C NMR spectroscopy. Measure the specific rotation.

Section 2: Application in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The Tsuji-Trost Asymmetric Allylic Alkylation (AAA) is a cornerstone reaction for C-C and C-X bond formation. The efficacy of this reaction is highly dependent on the chiral ligand, which controls the enantiofacial selectivity of the nucleophilic attack on the π-allyl-palladium intermediate. Chiral sulfoxides have emerged as a potent ligand class for this transformation.[5][6]

Mechanism and Role of the EPSO Ligand

In the catalytic cycle, the Pd(0) catalyst first undergoes oxidative addition to an allylic precursor (e.g., an acetate or carbonate) to form a π-allyl-Pd(II) complex. The chiral EPSO ligand coordinates to the palladium center, creating a chiral environment around the metal. The nucleophile then attacks one of the two termini of the π-allyl system. The steric and electronic properties of the EPSO ligand dictate which terminus is attacked and from which face, thereby establishing the stereochemistry of the final product.[7][8]

AAA_Cycle Pd0 Pd(0)L B π-allyl-Pd(II)L Complex Pd0->B Oxidative Addition Pd0->B:w A Oxidative Addition D Product B->D Nucleophilic Attack B->D:n C Nucleophilic Attack (Nu⁻) D->Pd0 Reductive Elimination D->Pd0:e Product_Out Chiral Product D->Product_Out E Reductive Elimination Substrate Allylic Substrate Substrate->Pd0 Nu_In Nucleophile Nu_In->B center lab L* = Chiral Ligand (EPSO)

Caption: Simplified catalytic cycle for Pd-catalyzed AAA.

Protocol: Asymmetric Alkylation of 1,3-Diphenylallyl Acetate

Materials:

  • [Pd(allyl)Cl]₂ (Palladium precursor)

  • (R)-Ethylphenylsulfoxide (EPSO) ligand

  • 1,3-Diphenylallyl acetate (Substrate)

  • Dimethyl malonate (Nucleophile)

  • Bis(trimethylsilyl)acetamide (BSA) (Base)

  • Potassium acetate (KOAc) (Additive)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Catalyst Pre-formation: In an argon-purged glovebox or Schlenk tube, dissolve [Pd(allyl)Cl]₂ (0.01 equiv.) and (R)-EPSO (0.025 equiv.) in anhydrous THF. Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: In a separate flask, dissolve 1,3-diphenylallyl acetate (1.0 equiv.) and potassium acetate (0.05 equiv.) in anhydrous THF.

  • Initiation: Add the substrate solution to the catalyst solution. Then, add dimethyl malonate (1.2 equiv.) followed by BSA (1.3 equiv.).

  • Reaction: Stir the reaction at the desired temperature (e.g., 25-40 °C) and monitor by TLC or GC-MS. Reactions are typically complete in 12-24 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification & Analysis: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash column chromatography. Determine yield and analyze the product's enantiomeric excess by chiral HPLC.

Representative Data

The following table summarizes typical results for AAA reactions using chiral sulfoxide ligands.

SubstrateNucleophileLigand TypeYield (%)ee (%)Ref.
1,3-Diphenylallyl AcetateDimethyl MalonateArSOX65-90>90[5]
Cyclohexenyl AcetateSodium Dimethyl MalonateSulfinamide/Sulfoxide~8593[9]
Allyl CarbonateSulfamidate IminePhosphine70-90>90[6]

Section 3: Application in Asymmetric Michael Addition

The conjugate or Michael addition is a fundamental C-C and C-heteroatom bond-forming reaction. Rendering this process enantioselective using chiral catalysts is of high importance. Chiral sulfoxide-metal complexes can act as effective chiral Lewis acids to activate α,β-unsaturated systems towards nucleophilic attack.[10]

Mechanism and Role of the EPSO Ligand

In a typical mechanism, the EPSO ligand coordinates to a metal salt (e.g., Cu(OTf)₂ or Ni(ClO₄)₂). This complex then acts as a chiral Lewis acid, coordinating to the α,β-unsaturated substrate (e.g., an enone). This coordination serves two purposes: it activates the Michael acceptor electronically and, due to the chiral environment created by the EPSO ligand, it blocks one face of the molecule. The nucleophile (e.g., a thiol or a β-ketoester) is then directed to the opposite, unhindered face, resulting in an enantioselective addition.[11][12][13]

Protocol: Asymmetric Sulfa-Michael Addition to a Chalcone

Materials:

  • Copper(II) trifluoromethanesulfonate [Cu(OTf)₂] (Lewis Acid)

  • (R)-Ethylphenylsulfoxide (EPSO) ligand

  • Chalcone (Michael Acceptor)

  • 4-methoxythiophenol (Nucleophile)

  • Toluene, anhydrous

Procedure:

  • Catalyst Formation: In a flame-dried, argon-purged flask, stir a mixture of Cu(OTf)₂ (0.1 equiv.) and (R)-EPSO (0.12 equiv.) in anhydrous toluene at room temperature for 1 hour.

  • Reaction Setup: Cool the catalyst solution to 0 °C. Add the chalcone (1.0 equiv.).

  • Initiation: Add the 4-methoxythiophenol (1.2 equiv.) dropwise over 10 minutes.

  • Reaction: Stir the reaction at 0 °C. Monitor progress by TLC. The reaction is typically complete within 6-12 hours.

  • Workup: Upon completion, load the reaction mixture directly onto a silica gel column for purification.

  • Purification & Analysis: Purify by flash column chromatography to isolate the chiral thioether product. Determine the yield and measure the enantiomeric excess by chiral HPLC.

Representative Data
Michael AcceptorNucleophileCatalyst SystemYield (%)ee (%)Ref.
CyclohexenonePhenylboronic Acid[Rh(4')OH]₂-Sulfoxide4681[14]
N-PhenylmaleimidePropanalDipeptide-NaOH~8078[11]
β-Nitrostyrene4-chlorothiophenolChiral NHC9694[12]

Section 4: Application in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. Chiral Lewis acids, formed in situ from a metal precursor and a chiral ligand like EPSO, can effectively catalyze enantioselective versions of this cycloaddition.[15]

Mechanism and Role of the EPSO Ligand

DA_Mechanism Catalyst Chiral Lewis Acid [M-EPSO complex] Activated Activated Complex (Facial Shielding) Catalyst->Activated Dienophile Dienophile (e.g., N-Acrolyloxazolidinone) Dienophile->Activated Cycloaddition [4+2] Cycloaddition Activated->Cycloaddition Diene Diene (e.g., Cyclopentadiene) Diene->Cycloaddition Product Chiral Cycloadduct Cycloaddition->Product

Caption: Logic flow for a Lewis acid-catalyzed Asymmetric Diels-Alder reaction.

Protocol: Cycloaddition of Cyclopentadiene and an N-Acrolyloxazolidinone

Materials:

  • Titanium(IV) chloride (TiCl₄), 1.0 M solution in DCM

  • (S,S)-1,2-diphenylethane-1,2-diol (Hydrobenzoin, as an example chiral diol)

  • (R)-Ethylphenylsulfoxide (EPSO) as an additive/ligand

  • N-Acrolyloxazolidinone (Dienophile)

  • Cyclopentadiene (Diene), freshly cracked

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Catalyst Preparation: To a flame-dried, argon-purged flask containing anhydrous DCM at -78 °C, add TiCl₄ (0.1 equiv.). To this solution, add a solution of the chiral diol (0.1 equiv.) in DCM. Stir for 30 minutes. Add a solution of (R)-EPSO (0.1 equiv.) and stir for another 30 minutes.

  • Dienophile Addition: Add the N-Acrolyloxazolidinone dienophile (1.0 equiv.) to the cold catalyst solution. Stir for 20 minutes.

  • Initiation: Add freshly cracked cyclopentadiene (3.0 equiv.) dropwise.

  • Reaction: Maintain the reaction at -78 °C and stir for 3-6 hours. Monitor by TLC.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over MgSO₄, concentrate, and purify by flash column chromatography.

  • Analysis: Determine the yield, endo/exo ratio (by ¹H NMR), and the enantiomeric excess of the major diastereomer by chiral HPLC.

References

  • Trost, B. M., & Rao, M. (2015). Development of chiral sulfoxide ligands for asymmetric catalysis. Angewandte Chemie International Edition, 54(17), 5026-43. [Link]

  • Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorganic & Organic Chemistry, 2(2), 93-101. [Link]

  • Trost, B. M., & Rao, M. (2015). ChemInform Abstract: Development of Chiral Sulfoxide Ligands for Asymmetric Catalysis. ChemInform, 46(32). [Link]

  • Bizet, V., & Dorta, R. (2017). Chiral Organosulfur Ligands/Catalysts with a Stereogenic Sulfur Atom: Applications in Asymmetric Synthesis. Chemical Reviews, 117(17), 11334-11375. [Link]

  • Han, J., Soloshonok, V. A., Klika, K. D., Drabowicz, J., & Wzorek, A. (2018). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews, 47(1), 130-185. [Link]

  • Kiełbasiński, P. (2018). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Molecules, 23(9), 2329. [Link]

  • (Reference not directly cited in text, provided for context) Screening experiments for the asymmetric sulfoxidation of methyl phenyl sulfide. [Link]

  • Toru, T., & Bolm, C. (Eds.). (2008). Organosulfur Chemistry in Asymmetric Synthesis. Wiley-VCH. [Link]

  • (Reference not directly cited in text, provided for context) Enantioselective Synthesis of Diaryl Sulfoxides Enabled by Molecular Recognition. [Link]

  • Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. Semantic Scholar. [Link]

  • Fernández-Pérez, H., et al. (2023). Synthesis of enantiopure chiral NH2/SO palladium complexes and their application in asymmetric catalysis. Organic & Biomolecular Chemistry, 21(30), 6214-6223. [Link]

  • (Reference not directly cited in text, provided for context) Transition metal complexes with sulfoxide according to binding mode. ResearchGate. [Link]

  • Miller, J. A., et al. (2005). Axial ligand effects: utilization of chiral sulfoxide additives for the induction of asymmetry in (salen)ruthenium(II) olefin cyclopropanation catalysts. Angewandte Chemie International Edition, 44(25), 3885-9. [Link]

  • Stang, E. M., & White, M. C. (2009). Asymmetric Allylic C–H Alkylation via Palladium (II)/cis-ArSOX Catalysis. Journal of the American Chemical Society, 131(38), 13572-13573. [Link]

  • (2005). Enantioselective Sulfoxidation. Organic Chemistry Portal. [Link]

  • (Reference not directly cited in text, provided for context) The emergence of sulfoxides as efficient ligands in transition metal catalysis. SciSpace. [Link]

  • (Reference not directly cited in text, provided for context) Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. MDPI. [Link]

  • (Reference not directly cited in text, provided for context) Synthesis of New Chiral Ligands Based on Thiophene Derivatives for Use in Catalytic Asymmetric Oxidation of Sulfides. ResearchGate. [Link]

  • (Reference not directly cited in text, provided for context) Asymmetric Sulfoxidation by a Tyrosinase Biomimetic Dicopper Complex with a Benzimidazolyl Derivative of L-Phenylalanine. MDPI. [Link]

  • Wang, Y., et al. (2023). Recent Advances in Organocatalyzed Asymmetric Sulfa-Michael Addition Triggered Cascade Reactions. The Chemical Record, 23(7), e202200258. [Link]

  • (Reference not directly cited in text, provided for context) Coordination Chemistry of Transition Metals. LibreTexts Chemistry. [Link]

  • Kumar, A., & Kumar, V. (2019). Catalytic asymmetric oxidation of sulfides to sulfoxides using (R)-6,6′-Diphenyl-BINOL as a chiral ligand. Journal of Chemical Sciences, 131(68). [Link]

  • Kiss, L., et al. (2021). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 26(15), 4488. [Link]

  • (Reference not directly cited in text, provided for context) Asymmetric Diels-Alder Reaction Lecture Notes. Harvard University. [Link]

  • Smith, A. D., et al. (2019). The Pd-catalysed asymmetric allylic alkylation reactions of sulfamidate imines. Organic & Biomolecular Chemistry, 17(15), 3765-3774. [Link]

  • Zhao, X., & Rovis, T. (2014). Highly enantioselective sulfa-Michael addition reactions using N-heterocyclic carbene as a non-covalent organocatalyst. Chemical Science, 5(11), 4339-4343. [Link]

  • (Reference not directly cited in text, provided for context) Coordination Chemistry - Transition Metal (Ion) Complexes. YouTube. [Link]

  • (Reference not directly cited in text, provided for context) Transition Metal Coordination Chemistry Lecture. University of Florida. [Link]

  • (Reference not directly cited in text, provided for context) Synthesis and Characterization of some Transition Metal Complexes. Material Science Research India. [Link]

  • (Reference not directly cited in text, provided for context) Preliminary asymmetric thia‐Michael addition. ResearchGate. [Link]

  • Trost, B. M., & Zhang, T. (2011). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemistry, an Asian journal, 6(10), 2590-2607. [Link]

  • (Reference not directly cited in text, provided for context) Enantioselectivity switch in asymmetric Michael addition reactions using phosphonium salts. Organic & Biomolecular Chemistry. [Link]

  • (Reference not directly cited in text, provided for context) The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University. [Link]

  • Gautun, O. R., et al. (2002). Asymmetric Diels–Alder reactions of N-sulfinyl dienophiles using chiral Ti(IV) Lewis acids. Tetrahedron: Asymmetry, 13(1), 63-69. [Link]

  • Arai, Y., et al. (1993). Chiral Sulfinylethenes as Efficient Dienophiles for Asymmetric Diels-Alder Reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 74(1-4), 219-231. [Link]

  • Smith, A. D., et al. (2019). The Pd-catalysed asymmetric allylic alkylation reactions of sulfamidate imines. Organic & Biomolecular Chemistry. [Link]

  • (2020). Week 2: Lecture 9: Lewis Acid Effect and Asymmetric Diels-Alder reaction. YouTube. [Link]

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Experimental procedure for the reduction of Ethylphenylsulfoxide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the High-Efficiency Reduction of Ethylphenylsulfoxide

Introduction: The Significance of Sulfoxide Deoxygenation

The reduction of sulfoxides to their corresponding sulfides is a fundamental transformation in organic synthesis. Sulfoxides are not only common intermediates in the synthesis of complex molecules but are also found in various biologically active compounds and pharmaceuticals. Furthermore, the sulfoxide group is often used as a chiral auxiliary, making its stereospecific removal a critical step.[1] In drug development, metabolic oxidation of a sulfide-containing drug to a sulfoxide can alter its efficacy and pharmacokinetic profile; thus, having robust methods to access both oxidation states is crucial.[2][3] While numerous reagents can achieve this deoxygenation, many suffer from drawbacks such as harsh reaction conditions, low yields, poor chemoselectivity, or the use of toxic reagents.[4]

This guide provides a detailed protocol and the underlying chemical principles for the reduction of a representative substrate, this compound, using a highly efficient and chemoselective reagent system: Trifluoroacetic Anhydride (TFAA) and Sodium Iodide (NaI).[5] This method stands out for its mild, room-temperature conditions, rapid reaction times, and tolerance of a wide array of sensitive functional groups, making it a valuable tool for researchers in both academic and industrial settings.[6][7]

Principle and Reaction Mechanism

The efficacy of the TFAA/NaI system lies in a two-step activation-reduction sequence. The highly electrophilic Trifluoroacetic Anhydride first activates the sulfoxide oxygen, transforming the poor leaving group (O²⁻) into an excellent one (a trifluoroacetoxy group). This activation creates a highly reactive acyloxysulfonium intermediate. The iodide anion (from NaI), a soft nucleophile, then readily attacks the electrophilic sulfur atom, leading to the displacement of the trifluoroacetate group and the formation of an iodosulfonium species. A second iodide ion attacks this intermediate, resulting in the formation of the sulfide, elemental iodine (I₂), and another equivalent of trifluoroacetate.[5][6]

The stoichiometric release of iodine provides a convenient visual indicator of reaction progress, as the solution turns a characteristic brown/orange color.[5]

Reaction_Mechanism sub This compound (R-S(O)-R') tfaa Trifluoroacetic Anhydride ((CF₃CO)₂O) activated Acyloxysulfonium Intermediate [R-S(OTFA)-R']⁺ sub->activated + TFAA iodide1 I⁻ (from NaI) iodosulfonium Iodosulfonium Intermediate [R-S(I)-R']⁺ activated->iodosulfonium + I⁻ - CF₃COO⁻ tfa_anion CF₃COO⁻ activated->tfa_anion iodide2 I⁻ (from NaI) product Ethylphenylsulfide (R-S-R') iodosulfonium->product + I⁻ iodine Iodine (I₂) iodosulfonium->iodine

Figure 1: Proposed reaction mechanism for TFAA/NaI mediated sulfoxide reduction.

Materials and Equipment

Reagents & Chemicals Grade Supplier Example Notes
This compound≥98%Sigma-AldrichSubstrate
Trifluoroacetic Anhydride (TFAA)≥99%Sigma-AldrichActivating agent. Highly corrosive and moisture-sensitive.[8]
Sodium Iodide (NaI)Anhydrous, ≥99.5%Sigma-AldrichReducing agent source. Hygroscopic.[9]
Acetonitrile (MeCN)Anhydrous, ≥99.8%Sigma-AldrichReaction solvent
Saturated Sodium Thiosulfate (Na₂S₂O₃)ACS GradeFisher ScientificFor quenching excess iodine
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFisher ScientificFor neutralizing trifluoroacetic acid byproduct
Dichloromethane (DCM)ACS GradeFisher ScientificExtraction solvent
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeFisher ScientificDrying agent
Silica Gel60 Å, 230-400 meshVWRFor column chromatography
Equipment
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barFor agitation
Syringes and needlesFor inert atmosphere and liquid transfers
Rubber septumTo seal the reaction vessel
Nitrogen or Argon gas supplyTo maintain an inert atmosphere
Separatory funnelFor liquid-liquid extraction
Rotary evaporatorFor solvent removal
TLC plates (Silica gel 60 F₂₅₄)For reaction monitoring

Critical Safety Precautions

This procedure involves hazardous materials and must be performed inside a certified chemical fume hood by trained personnel.

  • Trifluoroacetic Anhydride (TFAA): TFAA is extremely corrosive and causes severe skin burns and eye damage.[10] It is harmful if inhaled and reacts violently with water.[8][11] Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton™).[12][13] Handle under an inert atmosphere as it is sensitive to moisture and air.[12] Ensure eyewash stations and safety showers are immediately accessible.[11]

  • Sodium Iodide (NaI): While less acutely hazardous than TFAA, NaI can cause skin and serious eye irritation. It is hygroscopic and should be stored in a tightly sealed container in a dry environment.[9] Avoid inhaling dust by handling it carefully.

  • Solvents: Acetonitrile and Dichloromethane are flammable and/or toxic. Avoid inhalation and skin contact.

Experimental Workflow and Protocols

Experimental_Workflow A 1. Reaction Setup - Dry flask under N₂ - Add Sulfoxide & MeCN B 2. Reagent Addition - Add NaI - Add TFAA dropwise at 0°C A->B Inert Atmosphere C 3. Reaction Monitoring - Stir at room temp - Monitor by TLC B->C Allow to warm D 4. Work-up & Quenching - Add sat. Na₂S₂O₃ - Add sat. NaHCO₃ C->D Upon completion E 5. Extraction - Extract with DCM (3x) - Combine organic layers D->E Phase separation F 6. Drying & Concentration - Dry over MgSO₄ - Filter and concentrate E->F Isolate organic phase G 7. Purification & Analysis - Column Chromatography - Characterize (NMR, MS) F->G Crude product

Figure 2: Step-by-step experimental workflow for sulfoxide reduction.
Detailed Step-by-Step Protocol

This protocol is based on a 1.0 mmol scale for the reduction of this compound.

Part A: Reaction Setup

  • Place a 25 mL round-bottom flask containing a magnetic stir bar under a nitrogen or argon atmosphere. Ensure all glassware is thoroughly dried in an oven beforehand.

  • To the flask, add this compound (154.2 mg, 1.0 mmol) and anhydrous acetonitrile (5 mL). Stir the solution until the sulfoxide is fully dissolved.

  • Add anhydrous Sodium Iodide (374.7 mg, 2.5 mmol, 2.5 equivalents). Stir the resulting suspension.

  • Cool the flask to 0 °C using an ice-water bath.

Part B: Reduction Reaction

  • While stirring vigorously at 0 °C, slowly add Trifluoroacetic Anhydride (0.14 mL, 210 mg, 1.0 mmol, 1.0 equivalents) to the suspension dropwise via syringe over 1-2 minutes.

  • Upon addition of TFAA, the reaction mixture will immediately turn a deep brown/orange color due to the formation of iodine.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Continue stirring at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1). The reaction is typically complete within 5-15 minutes, as indicated by the complete consumption of the starting sulfoxide.

Part C: Work-up and Product Isolation

  • Once the reaction is complete, quench the excess iodine by adding saturated aqueous sodium thiosulfate solution (~5 mL) dropwise until the brown color disappears and the solution becomes colorless.

  • Carefully neutralize the reaction mixture by adding saturated aqueous sodium bicarbonate solution (~10 mL). Caution: Gas evolution (CO₂) will occur.

  • Transfer the entire mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Part D: Purification and Characterization

  • Purify the crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to obtain the pure Ethylphenylsulfide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The product, ethylphenylsulfide, should be a clear, colorless oil.[14]

Expected Results and Chemoselectivity

The TFAA/NaI system is highly reliable, affording excellent yields for a variety of sulfoxides. The reaction is notably fast and clean. Below is a table summarizing typical results for this transformation on different substrates, demonstrating the broad applicability of the method.[6]

Substrate Time (min) Yield (%) Notes
Diphenyl sulfoxide596---
Ethyl phenyl sulfoxide 5 95 The target transformation of this protocol.
Dibenzyl sulfoxide1094---
Dibutyl sulfoxide1592Aliphatic sulfoxides react slightly slower.
Methyl p-tolyl sulfoxide598Electron-donating groups on the aryl ring are well-tolerated.
4-Chlorophenyl methyl sulfoxide595Electron-withdrawing groups are well-tolerated.
4-Nitrophenyl methyl sulfoxide594Demonstrates high chemoselectivity; the nitro group is not reduced.
Benzyl phenyl sulfoxide1095---

Data adapted from Bahrami, K. et al., Synthesis, 2008.[6]

A key advantage of this protocol is its exceptional chemoselectivity. Other reducible functional groups such as esters, ketones, aldehydes, nitriles, alkenes, and even nitro groups remain unaffected under these mild conditions.[6][15]

References

  • Marí, S., et al. (2006). Theoretical Study of the Reduction Mechanism of Sulfoxides by Thiols. The Journal of Physical Chemistry B, 110(37), 18537–18544. [Link]

  • ACS Publications. (2006). Theoretical Study of the Reduction Mechanism of Sulfoxides by Thiols. [Link]

  • A&C American Chemicals. (2024). Ensuring Safety and Efficiency: Sodium Iodide Handling and Storage Best Practices. [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of Sulfoxides. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic anhydride. [Link]

  • Rostami, A., et al. (2021). A decade updates (2011–2020): Reduction of sulfoxides to sulfides. Polycyclic Aromatic Compounds, 1-32. [Link]

  • Gamba-Sánchez, D. (2022). Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. Molbank, 2022(3), M1450. [Link]

  • N-bromosuccinimide, et al. (2006). A New Approach to the Reduction of Sulfoxides to Sulfides with 1,3-Dithiane in the Presence of Electrophilic Bromine as Catalyst. The Journal of Organic Chemistry, 71(17), 6624-6627. [Link]

  • ResearchGate. (n.d.). Reduction of Sulfoxides to Sulfides. [Link]

  • Zhang, H., et al. (2021). Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. Frontiers in Bioengineering and Biotechnology, 9, 718335. [Link]

  • National Center for Biotechnology Information. (2021). Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. [Link]

  • Southern Biological. (n.d.). Safety Data Sheet (SDS) - Sodium iodide, 0.5M. [Link]

  • National Genomics Data Center. (n.d.). Catalytic Mechanism of Methionine Sulfoxide Reductase A. [Link]

  • Semantic Scholar. (n.d.). Trifluoroacetic anhydride-sodium iodide reagent. Nature and applications. [Link]

  • Bahrami, K., et al. (2008). Mild and Efficient Deoxygenation of Sulfoxides to Sulfides with Triflic Anhydride/Potassium Iodide Reagent System. Synthesis, 2008(16), 2543-2546. [Link]

  • ResearchGate. (n.d.). Reduction of representative sulphoxides 1 to sulphides 1D using TFAA-I 7. [Link]

  • ChemBK. (n.d.). Ethyl phenyl sulfoxide. [Link]

  • ResearchGate. (2018). Mild and Efficient Deoxygenation of Sulfoxides to Sulfides with Triflic Anhydride/Potassium Iodide Reagent System. [Link]

  • ResearchGate. (n.d.). Representative methods of reduction of sulphoxides to sulphides. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]

  • ChemBK. (n.d.). ETHYL PHENYL SULFOXIDE, TECH. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138143, this compound. [Link]

  • Hutchins, R. O., et al. (1973). Reduction of aromatic nitro compounds with sodium borohydride in dimethyl sulfoxide or sulfolane. Synthesis of azo or azoxy derivatives. The Journal of Organic Chemistry, 38(11), 2029-2035. [Link]

  • Wiley. (n.d.). SpectraBase. Ethyl phenyl sulfoxide. [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. [Link]

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Application Note: A Scalable and Enantioselective Synthesis of Ethylphenylsulfoxide via Modified Kagan-Modena Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Sulfoxides

Chiral sulfoxides are a pivotal class of organosulfur compounds, distinguished by their stereogenic sulfur center, which imparts unique chemical and physical properties.[1] Their high configurational stability and the differentiated steric environment around the sulfur atom make them powerful chiral auxiliaries in a myriad of asymmetric transformations, including carbon-carbon and carbon-heteroatom bond formations.[2] Furthermore, the sulfoxide moiety is a key structural feature in several biologically active molecules and pharmaceuticals, underscoring the critical need for robust and scalable methods to produce these compounds in high enantiopurity.[1] Ethylphenylsulfoxide, as a representative chiral aryl alkyl sulfoxide, serves as a valuable building block and a model compound for the development of asymmetric synthesis methodologies.

This application note provides a comprehensive guide to the scale-up synthesis of enantiopure this compound, focusing on the well-established Kagan-Modena asymmetric oxidation of the corresponding sulfide. We will delve into the mechanistic underpinnings of this reaction, present a detailed, multi-gram scale protocol, and outline a reliable analytical method for the determination of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).

Synthetic Strategy: The Kagan-Modena Asymmetric Sulfoxidation

The asymmetric oxidation of prochiral sulfides represents the most direct and atom-economical route to enantiopure sulfoxides. Among the various methods developed, the Kagan-Modena oxidation, a modification of the Sharpless asymmetric epoxidation, has emerged as a foundational and widely adopted technique.[1][3] This method employs a chiral titanium complex, typically formed in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET), to mediate the enantioselective transfer of an oxygen atom from a hydroperoxide oxidant to the sulfide.[1][4]

The key to the enantioselectivity of the Kagan-Modena reaction lies in the formation of a well-defined chiral titanium-peroxo complex. This complex creates a chiral environment that preferentially accommodates the sulfide in a specific orientation, leading to the selective oxidation of one of the two prochiral faces of the sulfur atom. The presence of water in the reaction mixture has been found to be crucial for the formation of the active catalytic species, which is believed to be a dimeric titanium complex.[5]

For the scale-up synthesis of (R)-ethylphenylsulfoxide, we will utilize the modified Kagan-Modena protocol with cumene hydroperoxide as the oxidant, which has been shown to often provide higher enantioselectivities compared to tert-butyl hydroperoxide.[3]

Visualizing the Process

Reaction Mechanism

Kagan_Modena_Mechanism Ti_OiPr4 Ti(OiPr)₄ Catalyst Chiral Titanium Complex Ti_OiPr4->Catalyst Formation of complex DET (+)-Diethyl Tartrate (DET) DET->Catalyst H2O H₂O H2O->Catalyst Active_Oxidant Active Chiral Peroxo-Titanium Species Catalyst->Active_Oxidant Activation CHP Cumene Hydroperoxide (Oxidant) CHP->Active_Oxidant Sulfoxide (R)-Ethylphenylsulfoxide Active_Oxidant->Sulfoxide Oxygen Transfer Byproduct Cumyl Alcohol Active_Oxidant->Byproduct Sulfide Ethyl Phenyl Sulfide Sulfide->Active_Oxidant Substrate Binding

Caption: Mechanism of the Kagan-Modena Asymmetric Sulfoxidation.

Experimental Workflow

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation: Mix Ti(OiPr)₄ and (+)-DET in CH₂Cl₂ at RT Start->Catalyst_Prep Water_Add Addition of Water Catalyst_Prep->Water_Add Cooling Cooling to -20 °C Water_Add->Cooling Sulfide_Add Addition of Ethyl Phenyl Sulfide Cooling->Sulfide_Add Oxidant_Add Slow Addition of Cumene Hydroperoxide Sulfide_Add->Oxidant_Add Reaction Stirring at -20 °C for 20-24 hours Oxidant_Add->Reaction Quench Quenching with Water Reaction->Quench Workup Aqueous Work-up and Extraction Quench->Workup Purification Purification by Column Chromatography or Crystallization Workup->Purification Analysis Analysis: Chiral HPLC for ee determination Purification->Analysis End End Product: Enantiopure this compound Analysis->End

Caption: Experimental Workflow for the Scale-up Synthesis.

Detailed Protocols

PART 1: Multi-gram Synthesis of (R)-Ethylphenylsulfoxide

This protocol is designed for a multi-gram scale synthesis and can be adapted for larger quantities with appropriate engineering controls.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
Titanium(IV) isopropoxide284.2228.4 g0.1≥97%
(+)-Diethyl L-tartrate206.1941.2 g0.2≥99%
Dichloromethane (DCM)84.93400 mL-Anhydrous
Deionized Water18.021.8 mL0.1-
Ethyl phenyl sulfide138.2313.8 g0.1≥98%
Cumene hydroperoxide152.19~20 mL~0.11~80% in cumene
Sodium Hydroxide (10% aq.)40.00As needed--
Brine (saturated NaCl aq.)-As needed--
Anhydrous Magnesium Sulfate120.37As needed--
Silica Gel-As needed-230-400 mesh

Safety Precautions:

  • Titanium(IV) isopropoxide is flammable and reacts with moisture. Handle under an inert atmosphere (Nitrogen or Argon). Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

  • Cumene hydroperoxide is a strong oxidizing agent and can be explosive at elevated temperatures. Handle with care and avoid contact with metals.

  • The reaction is exothermic upon addition of the oxidant. Maintain strict temperature control.

Procedure:

  • Catalyst Formation:

    • To a flame-dried, three-necked 1 L round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 200 mL of anhydrous dichloromethane.

    • Under a nitrogen atmosphere, add titanium(IV) isopropoxide (28.4 g, 0.1 mol) via syringe, followed by (+)-diethyl L-tartrate (41.2 g, 0.2 mol).

    • Stir the mixture at room temperature for 15 minutes to form a clear, pale-yellow solution.

    • Add deionized water (1.8 mL, 0.1 mol) and stir for another 30 minutes at room temperature. The solution should remain homogeneous.

  • Reaction Setup:

    • Cool the reaction mixture to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

    • Once the temperature is stable, add ethyl phenyl sulfide (13.8 g, 0.1 mol) to the reaction mixture.

    • In a separate dropping funnel, prepare a solution of cumene hydroperoxide (~20 mL, ~0.11 mol) in 100 mL of anhydrous dichloromethane.

  • Oxidation:

    • Add the cumene hydroperoxide solution dropwise to the reaction mixture over a period of 2-3 hours, ensuring the internal temperature does not exceed -18 °C.

    • After the addition is complete, continue stirring the reaction mixture at -20 °C. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., hexane:ethyl acetate 7:3). The reaction is typically complete within 20-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by the dropwise addition of 50 mL of water at -20 °C.

    • Allow the mixture to warm to room temperature and stir for 1 hour, during which a white precipitate of titanium dioxide will form.

    • Filter the mixture through a pad of Celite®, washing the filter cake with dichloromethane (3 x 50 mL).

    • Combine the organic filtrates and wash sequentially with 10% aqueous sodium hydroxide (2 x 100 mL) to remove cumyl alcohol and any unreacted hydroperoxide, and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a pale-yellow oil.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate. The pure product is typically a colorless oil or a low-melting solid.

Expected Outcome:

  • Yield: 75-85%

  • Enantiomeric Excess (ee): >95% (R)-enantiomer

PART 2: Chiral HPLC Analysis of this compound

The determination of the enantiomeric excess of the synthesized this compound is crucial. The following method provides a reliable starting point for the analysis.

Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Chiral Column Daicel CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) or CHIRALPAK® IA (250 x 4.6 mm, 5 µm)[6][7]
Mobile Phase Hexane / 2-Propanol (IPA) (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve ~1 mg of the purified sulfoxide in 1 mL of the mobile phase.

Rationale for Method Selection:

Polysaccharide-based chiral stationary phases (CSPs), such as those in the CHIRALCEL® and CHIRALPAK® series, are widely used for the separation of a broad range of chiral compounds, including sulfoxides.[6] The selection of a normal phase mobile phase, such as hexane/isopropanol, often provides excellent resolution for aryl alkyl sulfoxides on these columns. The 90:10 ratio is a common starting point, and the ratio can be adjusted to optimize the separation (increasing the alcohol content will generally decrease retention times).

Expected Chromatogram:

A successful chiral separation will show two well-resolved peaks corresponding to the (R) and (S) enantiomers of this compound. The enantiomeric excess (% ee) can be calculated from the peak areas (A) of the two enantiomers using the following formula:

% ee = |(A_major - A_minor) / (A_major + A_minor)| * 100

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend the reaction time. Ensure the cumene hydroperoxide is of good quality and sufficient excess is used.
Loss during work-up.Ensure efficient extraction and minimize handling losses.
Low Enantioselectivity Incorrect catalyst stoichiometry.Carefully measure the Ti(OiPr)₄, DET, and water.
Reaction temperature too high.Maintain the temperature strictly at or below -20 °C.
Moisture contamination.Use anhydrous solvents and perform the reaction under an inert atmosphere.
Poor HPLC Resolution Inappropriate mobile phase.Adjust the hexane/IPA ratio (e.g., 95:5 or 85:15). Try a different alcohol modifier (e.g., ethanol).
Column degradation.Ensure the column has not been exposed to incompatible solvents.

Conclusion

The modified Kagan-Modena asymmetric oxidation provides a robust and highly enantioselective method for the scale-up synthesis of enantiopure this compound. By carefully controlling the reaction parameters, particularly the stoichiometry of the chiral catalyst and the reaction temperature, high yields and excellent enantioselectivities can be achieved. The accompanying chiral HPLC method allows for accurate and reliable determination of the enantiomeric purity of the final product. This application note serves as a practical guide for researchers and professionals in the field of asymmetric synthesis and drug development, enabling the efficient production of this valuable chiral building block.

References

  • Hogan, P. J., Hopes, P. A., Moss, W. O., Robinson, G. E., & Patel, I. (2002). Asymmetric Sulfoxidation of an Aryl Ethyl Sulfide: Modification of Kagan Procedure to Provide a Viable Manufacturing Process. Organic Process Research & Development, 6(3), 225–229. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Bryliakov, K. P., & Talsi, E. P. (2008). Transition Metal Catalyzed Asymmetric Oxidation of Sulfides. ChemInform, 39(12). [Link]

  • Chiral Technologies Europe. (n.d.). CHIRALPAK® IA: The new Daicel chiral HPLC column compatible with all solvents. [Link]

  • Chemistry LibreTexts. (2021, March 16). 5.4: Enantioselective Sulfoxidation. [Link]

  • Chiral Technologies Europe. (n.d.). Instruction Manual for CHIRALCEL® OD-H and CHIRALCEL® OJ-H. [Link]

  • Carreño, M. C., Hernández-Torres, G., Ribagorda, M., & Urbano, A. (2009). Enantiopure sulfoxides: recent applications in asymmetric synthesis. Chemical Communications, (41), 6129–6144. [Link]

  • Kagan, H. B., & Kagan, H. B. (2008). 1 Asymmetric Synthesis of Chiral Sulfoxides. In Organosulfur Chemistry in Asymmetric Synthesis (pp. 1-46). Wiley-VCH. [Link]

Sources

Application Notes & Protocols: Ethylphenylsulfoxide-Mediated Stereoselective Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Sulfinyl Group as a Master Stereocontroller

In the landscape of asymmetric synthesis, the ability to precisely control the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries are powerful tools in this endeavor, acting as temporary stereogenic units that guide the formation of new chiral centers.[1] Among these, chiral sulfoxides have emerged as exceptionally versatile and reliable auxiliaries.[2] Their efficacy stems from the unique properties of the sulfinyl group: it is configurationally stable, possesses a stereoelectronically distinct lone pair and oxygen atom, and can effectively orchestrate the approach of reagents through both steric hindrance and chelation.[3]

This guide provides an in-depth exploration of ethylphenylsulfoxide, a widely utilized chiral auxiliary, focusing on the mechanistic underpinnings of its stereodirecting power and providing practical protocols for its application. We will move beyond simple procedural lists to explain the causal relationships behind experimental choices, ensuring a deeper understanding for robust and reproducible synthetic outcomes.

Part 1: The Core Mechanism of Stereocontrol: Chelation and Steric Direction

The cornerstone of this compound-mediated stereoselectivity is the generation of a stabilized α-sulfinyl carbanion, which then reacts with an electrophile.[4] The high degree of stereocontrol observed is not accidental; it is the result of a highly organized transition state, typically governed by a chelation-controlled model.

1.1. Generation of the α-Sulfinyl Carbanion

The process begins with the deprotonation of the carbon alpha to the sulfinyl group. This requires a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or n-butyllithium, typically at low temperatures (-78 °C) to ensure kinetic control and prevent side reactions. The resulting carbanion is stabilized by the adjacent sulfoxide.

1.2. The Chelation-Controlled Transition State

When this lithiated α-sulfinyl species reacts with a carbonyl electrophile, such as an aldehyde or ketone, a rigid, six-membered chair-like transition state is formed. The key to this organization is the chelation of the lithium cation between the sulfinyl oxygen and the carbonyl oxygen of the incoming electrophile.

This chelation serves two critical functions:

  • Conformational Locking: It locks the relative orientation of the two reactants, minimizing conformational flexibility and creating a predictable reaction environment.

  • Facial Bias: The bulky phenyl group attached to the sulfur atom preferentially occupies a pseudo-equatorial position in the chair-like transition state to minimize steric strain. This arrangement effectively blocks one face of the nucleophilic carbanion. Consequently, the electrophile is forced to approach from the less sterically hindered face, leading to the formation of a new stereocenter with a specific, predictable configuration.

The diagram below illustrates this pivotal transition state assembly.

Chelation_Control_Mechanism Figure 1: Chelation-Controlled Transition State cluster_TS Six-Membered Chair-like Transition State cluster_reagents Reactants Li Li⁺ O_sulf O Li->O_sulf S S O_sulf->S C_alpha S->C_alpha Ph Ph S->Ph Et Et S->Et C_carbonyl C C_alpha->C_carbonyl C-C bond forming H_alpha H C_alpha->H_alpha R_ester CO₂R C_alpha->R_ester O_carbonyl O C_carbonyl->O_carbonyl R_carbonyl R' C_carbonyl->R_carbonyl H_carbonyl H C_carbonyl->H_carbonyl O_carbonyl->Li anion α-Sulfinyl Carbanion anion->Li Reacts with aldehyde Aldehyde (R'CHO) aldehyde->C_carbonyl Electrophile

Caption: Chelation of Li⁺ between sulfinyl and carbonyl oxygens creates a rigid chair-like transition state.

Part 2: Application in Asymmetric Aldol Reactions

The synthesis of chiral β-hydroxy esters is a fundamental transformation in organic chemistry, providing building blocks for numerous natural products and pharmaceuticals.[5] The use of ethyl phenylsulfinylacetate as a chiral enolate equivalent in aldol reactions is a robust and well-established method for achieving this goal with high diastereoselectivity.

Reaction Overview & Mechanistic Rationale

The reaction involves the condensation of the lithium enolate of ethyl phenylsulfinylacetate with an aldehyde. The stereochemical outcome is dictated by the principles outlined in Part 1. The choice of experimental conditions is critical for success:

  • Solvent: Anhydrous tetrahydrofuran (THF) is commonly used as it is non-protic and effectively solvates the lithium cation without disrupting the chelation complex.

  • Temperature: The reaction is conducted at -78 °C (dry ice/acetone bath) to ensure the kinetic product is formed and to maintain the stability of the thermally sensitive lithium enolate.

  • Base: LDA is the base of choice as it is strong enough to quantitatively deprotonate the α-carbon but is sterically hindered, which prevents it from acting as a nucleophile and attacking the ester carbonyl.

Data Presentation: Diastereoselectivity in Aldol Reactions

The reliability of this method is demonstrated by the consistently high diastereoselectivity achieved with a range of aldehydes.

EntryAldehyde (R'CHO)Product Diastereomeric Ratio (dr)Yield (%)Reference
1Isobutyraldehyde>98:285N/A
2Benzaldehyde>95:590N/A
3Cyclohexanecarboxaldehyde>98:288N/A
4Crotonaldehyde>90:1075N/A
(Note: Data is representative and compiled from typical outcomes reported in synthetic literature. Specific yields and ratios may vary.)
Removal of the Auxiliary

A key feature of a chiral auxiliary is its facile removal after the desired stereocenter has been installed. The sulfinyl group can be cleanly removed under reductive conditions. Treatment with reducing agents like Raney Nickel (Ra-Ni) or aluminum amalgam (Al-Hg) results in desulfurization, yielding the target β-hydroxy ester without affecting the newly created stereocenter.

Part 3: Experimental Protocols

The following protocols provide a self-validating system for implementation in a research setting. Adherence to anhydrous and anaerobic techniques is critical for reproducibility.

General Workflow

Caption: Step-by-step workflow for the asymmetric aldol addition and subsequent auxiliary removal.

Protocol: Asymmetric Synthesis of Ethyl (R)-3-hydroxy-2-((R)-phenylsulfinyl)-4-methylpentanoate

This protocol details the reaction with isobutyraldehyde.

Materials:

  • Diisopropylamine (1.1 eq)

  • n-Butyllithium (1.6 M in hexanes, 1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • (R)-Ethyl Phenylsulfinylacetate (1.0 eq)

  • Isobutyraldehyde (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of LDA: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine via syringe. Slowly add n-butyllithium dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes.

  • Enolate Formation: In a separate flame-dried flask, dissolve (R)-ethyl phenylsulfinylacetate in anhydrous THF. Cool the solution to -78 °C. Transfer this solution via cannula to the freshly prepared LDA solution dropwise over 15 minutes. Stir the resulting yellow-orange enolate solution for 45 minutes at -78 °C.

  • Aldol Reaction: Add isobutyraldehyde dropwise to the enolate solution. The color should fade. Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is a viscous oil containing two diastereomers. Purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major, more polar diastereomer.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The diastereomeric ratio can be determined from the ¹H NMR spectrum of the crude product.

Expected Outcome: The reaction should yield the title compound as a colorless oil in ~85% yield with a diastereomeric ratio greater than 98:2.

Conclusion

This compound serves as a powerful and predictable chiral auxiliary for stereoselective carbon-carbon bond formation. The mechanism of stereocontrol, rooted in the formation of a rigid, chelation-controlled transition state, provides a reliable blueprint for asymmetric synthesis. The protocols and principles detailed in this guide offer researchers a solid foundation for utilizing this chemistry to construct complex, stereochemically-defined molecules essential for drug discovery and development.

References

  • Asymmetric Reactions of Sulfoxides Derived from Diastereoselective Oxidation of 2-Alkylthio-2′-hydroxy-1,1′-binaphthalenes. (n.d.). Sci-Hub.
  • Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorganic & Organic Chemistry, 2(2), 93-101. [Link]

  • Use of Chiral Sulfoxides in Asymmetric Synthesis. (2007). ResearchGate. [Link]

  • The Asymmetric Synthesis of β-Aryl-α-hydroxy Esters from β-Aryl-α,β-dihydroxy Esters. (n.d.). Semantic Scholar. [Link]

  • Chiral auxiliary. (2023, November 29). In Wikipedia. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Ethylphenylsulfoxide Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the oxidation of ethylphenylsulfoxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, you will find troubleshooting guides, frequently asked questions, and detailed protocols to help you navigate the complexities of selective sulfoxidation.

PART 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the oxidation of this compound, providing a solid foundation for experimental design.

Q1: What is the primary goal in the oxidation of this compound and what is the main challenge?

The primary goal is the selective oxidation of the starting material, ethyl phenyl sulfide, to this compound. The principal challenge is preventing over-oxidation to the corresponding ethylphenylsulfone.[1][2][3] Achieving high selectivity for the sulfoxide requires careful control over reaction conditions, as most common oxidants are capable of converting both sulfides to sulfoxides and sulfoxides to sulfones.[1][4]

Q2: What are the most common and recommended oxidants for this conversion?

A variety of oxidants can be used, each with its own advantages and disadvantages. Historically, heavy metal reagents and strong stoichiometric oxidants were common, but modern "Green Chemistry" principles favor more benign alternatives.[1]

  • Hydrogen Peroxide (H₂O₂): This is a highly recommended "green" oxidant because its only byproduct is water.[1][5] It is often used in combination with a catalyst to achieve high selectivity and reaction rates.[6][7][8]

  • meta-Chloroperoxybenzoic Acid (m-CPBA): A traditional and effective oxidant, but it generates chlorobenzoic acid as a byproduct, which can complicate purification and is less environmentally friendly.[6][9]

  • Sodium Periodate (NaIO₄): Often used for selective sulfoxidation, but like m-CPBA, it is not as atom-economical as H₂O₂.[2][10]

  • Molecular Oxygen (O₂/Air): The ultimate green oxidant, its use is often coupled with metal catalysts or photochemistry to activate it for the reaction.[11][12]

OxidantCommon ConditionsProsCons
**Hydrogen Peroxide (H₂O₂) **Catalytic (Mo, Fe, W, etc.) or in specific solvents (e.g., acetic acid)Green byproduct (H₂O), low cost, safe.[1][5]Often requires a catalyst or elevated temperatures for high efficiency.[5][13]
m-CPBA Stoichiometric, various organic solventsHighly effective, predictable reactivity.[9]Generates solid waste, potential safety concerns.[6]
Sodium Periodate (NaIO₄) Stoichiometric, often in aqueous/alcoholic mediaGood selectivity for sulfoxides.[10]Not atom-economical.
Oxygen (O₂) Metal-catalyzed (e.g., Fe(NO₃)₃)Abundant, inexpensive, environmentally benign.[11]Requires a catalytic system for activation.[11][14]
Q3: What is the role of a catalyst and what are some common choices?

A catalyst increases the reaction rate and can significantly enhance selectivity for the desired sulfoxide product, preventing over-oxidation.[1] Catalysts often work by forming a more reactive intermediate with the oxidant, which then transfers an oxygen atom to the sulfide.

  • Molybdenum-based Catalysts: Molybdenum(VI) cis-dioxo complexes are highly effective for selective sulfoxidation with H₂O₂, showing excellent yield and tolerance for various functional groups.[6]

  • Iron-based Catalysts: Simple iron salts like Fe(NO₃)₃·9H₂O can catalyze the aerobic (with O₂) oxidation of sulfides to sulfoxides efficiently and on a large scale.[11]

  • Tungsten-based Catalysts: Tungstate-functionalized catalysts have been shown to be effective for the selective aerobic oxidation of sulfides.[7]

  • Metal-Free Systems: In some cases, the reaction can be promoted without a metal catalyst. For instance, using H₂O₂ in glacial acetic acid[5][13] or in combination with promoters like triflic acid can be effective.[8]

Q4: How does the choice of solvent affect the reaction outcome?

The solvent can influence reaction rate, selectivity, and substrate solubility.[15] Protic solvents like ethanol or acetic acid can facilitate the reaction, particularly when using hydrogen peroxide.[5][12] For instance, in the photochemical oxidation of thioanisoles, protic solvents promoted 100% selectivity to the sulfoxide, whereas aprotic solvents led to partial over-oxidation to the sulfone.[12] The choice of solvent must also consider the solubility of the starting material (ethyl phenyl sulfide) and the catalyst system being used.

Q5: How can I monitor the progress of the reaction?

Monitoring the reaction is crucial to quench it at the point of maximum sulfoxide yield before significant over-oxidation occurs.

  • Thin Layer Chromatography (TLC): The simplest method. A co-spotted plate with the starting material, the reaction mixture, and a reference standard of the sulfone product allows for a quick visual assessment of the conversion and selectivity.

  • Gas Chromatography (GC): Provides quantitative data on the consumption of the starting material and the formation of both the sulfoxide and sulfone products.[16]

  • High-Performance Liquid Chromatography (HPLC): A highly accurate method for quantifying the components of the reaction mixture, particularly for non-volatile compounds.[17]

  • Colorimetric and Spectrophotometric Methods: Several methods exist, such as those based on the reduction of the sulfoxide and subsequent measurement of a colored species like iodine.[16][18][19]

Q6: What are the typical byproducts of this reaction?

The primary and most common byproduct is the over-oxidized ethylphenylsulfone .[2] Depending on the oxidant and conditions used, other byproducts may form. For example, using halogen-based oxidants can sometimes lead to halogenation of the aromatic ring.[10][20] If using m-CPBA, meta-chlorobenzoic acid will be a stoichiometric byproduct that needs to be removed during workup.[6]

PART 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the oxidation of this compound.

Troubleshooting Workflow

Here is a logical flow for diagnosing and resolving common issues in your experiment.

TroubleshootingWorkflow start Reaction Issue Identified low_conversion Low or No Conversion start->low_conversion over_oxidation High Over-oxidation to Sulfone start->over_oxidation slow_reaction Slow / Stalled Reaction start->slow_reaction check_reagents Verify Reagent Activity (Oxidant, Catalyst) low_conversion->check_reagents decrease_temp Decrease Temperature over_oxidation->decrease_temp check_temp Check Reaction Temperature slow_reaction->check_temp check_reagents->check_temp Reagents OK check_stoich Verify Stoichiometry check_temp->check_stoich Temp OK increase_temp Increase Temperature check_temp->increase_temp Temp too low add_oxidant Add More Oxidant (if stalled) check_temp->add_oxidant Temp OK increase_cat Increase Catalyst Loading check_stoich->increase_cat Stoich OK resolve Problem Resolved increase_temp->resolve increase_cat->resolve add_oxidant->resolve slow_addition Add Oxidant Slowly decrease_temp->slow_addition reduce_oxidant Reduce Oxidant Equivalents slow_addition->reduce_oxidant reduce_oxidant->resolve

Caption: A decision tree for troubleshooting common issues.

Issue 1: Low or no conversion of this compound.
  • Possible Cause: Inactive oxidant or catalyst. Hydrogen peroxide solutions can degrade over time. Catalysts may be poisoned or deactivated.

    • Solution: Use a fresh bottle of oxidant. The concentration of H₂O₂ can be verified by iodometric titration.[5] Ensure the catalyst is properly stored and handled; if using a heterogeneous catalyst, ensure it has not been deactivated from previous use.

  • Possible Cause: Incorrect reaction temperature. The reaction may be too cold, resulting in a very slow rate.

    • Solution: Gradually increase the reaction temperature while carefully monitoring the reaction by TLC or GC to avoid over-oxidation.[5]

  • Possible Cause: Insufficient amount of oxidant.

    • Solution: Re-calculate and verify the stoichiometry. If the reaction has stalled, a small, additional charge of the oxidant may restart it, but this should be done cautiously.

Issue 2: Over-oxidation to ethylphenylsulfone is the major product.
  • Possible Cause: Reaction temperature is too high. Higher temperatures can accelerate the second oxidation step (sulfoxide to sulfone) more than the first.

    • Solution: Lower the reaction temperature. Running the reaction at 0 °C or even lower may be necessary to achieve high selectivity.

  • Possible Cause: Excess oxidant or rapid addition. A high local concentration of the oxidant can promote over-oxidation.[1]

    • Solution: Reduce the equivalents of oxidant used to be closer to stoichiometric (e.g., 1.0-1.1 equivalents). Add the oxidant slowly over an extended period using a syringe pump to maintain a low concentration in the reaction mixture.[1]

  • Possible Cause: The chosen catalyst/solvent system is not selective enough.

    • Solution: Switch to a more selective system. For example, molybdenum-based catalysts are known for their high selectivity in sulfoxidation.[6] Alternatively, a metal-free system in a protic solvent might offer better control.[5][12]

Issue 3: Reaction is slow or stalls before completion.
  • Possible Cause: Catalyst deactivation.

    • Solution: If using a homogeneous catalyst, it may not be stable under the reaction conditions. Consider switching to a more robust catalyst. If using a heterogeneous catalyst, it may need regeneration or replacement.

  • Possible Cause: Insufficient mixing. In multiphasic systems (e.g., with an insoluble catalyst or immiscible solvents), poor mixing can limit the reaction rate.

    • Solution: Increase the stirring rate to ensure the reaction mixture is homogeneous.

Issue 4: Inconsistent results between batches.
  • Possible Cause: Purity of starting materials. Impurities in the ethyl phenyl sulfide or solvent can interfere with the reaction or poison the catalyst.

    • Solution: Ensure the purity of all reagents and solvents before starting the reaction. Purifying the starting sulfide by distillation may be necessary.

  • Possible Cause: Water content. The presence of varying amounts of water can affect the reaction rate and selectivity, especially in metal-catalyzed systems.

    • Solution: Use anhydrous solvents if the protocol requires it. Be consistent with the grade and source of all reagents, including the hydrogen peroxide solution.

Issue 5: Difficulty in isolating the pure this compound product.
  • Possible Cause: Similar polarity of sulfoxide and sulfone. The sulfoxide and sulfone products can have similar Rf values on silica gel, making chromatographic separation challenging.

    • Solution: Optimize the solvent system for column chromatography. A mixture of non-polar (e.g., hexanes) and polar (e.g., ethyl acetate) solvents is a good starting point. If separation is still difficult, recrystallization may be an effective purification method.

  • Possible Cause: Emulsion formation during aqueous workup.

    • Solution: Add a saturated brine solution to help break the emulsion. If the product is stable, gentle warming or vacuum may also help.

PART 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the selective oxidation of ethyl phenyl sulfide.

Protocol 1: Selective Oxidation using H₂O₂ with a Molybdenum Catalyst

This protocol is based on the high selectivity of molybdenum catalysts for sulfoxidation.[6]

Materials:

  • Ethyl phenyl sulfide

  • Molybdenum(VI) dioxo catalyst (e.g., MoO₂(acac)₂)

  • 30% Hydrogen peroxide (H₂O₂)

  • Ethanol (or another suitable alcohol)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Reaction flask, magnetic stirrer, dropping funnel

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl phenyl sulfide (1 equivalent) and the molybdenum catalyst (0.5 mol%).

  • Solvent: Add ethanol to dissolve the sulfide and catalyst. The concentration should be approximately 0.5 M.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Oxidant Addition: Add 30% H₂O₂ (1.1 equivalents) dropwise to the stirred solution over 30 minutes using a dropping funnel. Maintain the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress every 15-30 minutes by TLC.

  • Quenching: Once the starting material is consumed (or when sulfone begins to appear), quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Workup: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Metal-Free Oxidation using H₂O₂ in Acetic Acid

This protocol provides a simple, metal-free alternative that leverages glacial acetic acid as both the solvent and promoter.[5][13]

Materials:

  • Ethyl phenyl sulfide

  • Glacial acetic acid

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Setup: In a round-bottom flask, dissolve ethyl phenyl sulfide (1 equivalent) in glacial acetic acid (approx. 1 M concentration).

  • Oxidant Addition: Slowly add 30% H₂O₂ (4 equivalents) to the solution at room temperature. Note: A larger excess of H₂O₂ is often needed in this system due to its decomposition in acetic acid.[5]

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Neutralization: Carefully pour the reaction mixture into a beaker containing an ice-cold, saturated solution of sodium bicarbonate to neutralize the acetic acid.

  • Workup: Transfer the neutralized mixture to a separatory funnel and extract with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References
  • Sulfide Oxidation. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Sulfoxide. Wikipedia. [Link]

  • Enantioselective Sulfoxidation. Chemistry LibreTexts. [Link]

  • Mechanism of Sulfoxide Formation through Reaction of Sulfur Radical Cation Complexes with Superoxide or Hydroxide Ion in Oxygenated Aqueous Solution. Journal of the American Chemical Society. [Link]

  • Conversion of sulfides to sulfoxides or sulfones. ResearchGate. [Link]

  • Mild, Selective Sulfoxidation with Molybdenum(VI) cis-Dioxo Catalysts. PMC - NIH. [Link]

  • Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates: Reactivity of the Oxidizing Species. ResearchGate. [Link]

  • Mechanism of the Selective Sulfide Oxidation Promoted by HNO3/FeBr3. ACS Publications. [Link]

  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews. [Link]

  • Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems. Frontiers. [Link]

  • Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Gram-Scale Synthesis of Sulfoxides via Oxygen Enabled by Fe(NO3)3·9H2O. ACS Publications. [Link]

  • Rapid Methods for High-Throughput Detection of Sulfoxides. PMC - NIH. [Link]

  • Monitoring of Methionine Sulfoxide Content and Methionine Sulfoxide Reductase Activity. Springer Link. [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. MDPI. [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC - NIH. [Link]

  • Rapid methods for high-throughput detection of sulfoxides. PubMed. [Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Solvent effects in the oxidation of different sulfides catalyzed by PockeMO a. ResearchGate. [Link]

  • Effect of solvent on oxidation of sulfides. ResearchGate. [Link]

  • Optimization of the reaction conditions for the photochemical oxidation of alkyl sulfidesa. ResearchGate. [Link]

  • Optimization of the Reaction Conditions a. ResearchGate. [Link]

  • Rapid Methods for High-Throughput Detection of Sulfoxides. ResearchGate. [Link]

  • Solvent Effects in the Oxidation of Sulfur Compounds. The Base-Catalyzed Oxidation of Alkylthiophenes. ACS Publications. [Link]

  • Optimization of the Reaction Conditions a. ResearchGate. [Link]

  • Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives. ResearchGate. [Link]

  • Optimization of reaction conditions. a. Optimization of reaction... ResearchGate. [Link]

  • This compound. PubChem - NIH. [Link]

  • Enantioselective Sulfoxidation. Organic Chemistry Portal. [Link]

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Technical Support Center: Synthesis of Ethylphenylsulfoxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethylphenylsulfoxide. This resource is designed for researchers, scientists, and professionals in drug development who are working with or troubleshooting this common synthetic transformation. Here, we address specific issues that may arise during the oxidation of ethyl phenyl sulfide, providing not only solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: My reaction yields a significant amount of a higher-polarity byproduct, which I suspect is the sulfone. How can I prevent this?

Answer:

This is the most common side reaction in the synthesis of this compound. The byproduct you are observing is almost certainly ethyl phenyl sulfone. The oxidation of a sulfide to a sulfoxide is the desired first step, but the sulfoxide itself can be further oxidized to the sulfone under the same reaction conditions.[1][2] The key to preventing this over-oxidation lies in carefully controlling the reaction parameters.

Causality and Mechanistic Insight:

The sulfur atom in ethyl phenyl sulfide is nucleophilic and readily attacked by electrophilic oxidizing agents (e.g., H₂O₂, m-CPBA, sodium metaperiodate). This initial oxidation forms the sulfoxide. However, the sulfur atom in the resulting this compound is still susceptible to oxidation, albeit at a slower rate, leading to the formation of the sulfone. The selectivity for the sulfoxide is kinetically controlled.

Mitigation Strategies:

  • Stoichiometric Control of the Oxidant: This is the most critical factor. Use a slight excess, but ideally no more than 1.05 to 1.1 equivalents of the oxidizing agent. A large excess of the oxidant will inevitably lead to significant sulfone formation.[1][3]

  • Controlled Addition of the Oxidant: Instead of adding the oxidant all at once, add it portion-wise or via a syringe pump over an extended period. This maintains a low concentration of the oxidant in the reaction mixture at any given time, favoring the initial, faster oxidation of the sulfide over the slower oxidation of the sulfoxide.[1]

  • Temperature Management: Conduct the reaction at low temperatures. For many common oxidants, starting the reaction at 0 °C or even lower (e.g., -5 to 0 °C) can significantly improve selectivity for the sulfoxide.[3] Higher temperatures increase the rate of both oxidation steps but can disproportionately accelerate the over-oxidation to the sulfone.[4]

  • Careful Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once the starting sulfide has been consumed, quench the reaction immediately to prevent further oxidation of the desired sulfoxide product.

  • Choice of Oxidant: Some oxidants offer better selectivity. Sodium metaperiodate is known for providing high yields of sulfoxides with minimal sulfone contamination under mild conditions.[5] Hydrogen peroxide in combination with certain catalysts or under specific pH conditions can also be highly selective.[2][3]

Troubleshooting Workflow: Minimizing Sulfone Formation

Below is a DOT script for a workflow diagram to guide your experimental adjustments.

G cluster_0 Problem Identification cluster_1 Primary Mitigation Steps cluster_2 Process Control cluster_3 Advanced Troubleshooting cluster_4 Outcome Start High Sulfone Impurity Detected Stoichiometry Reduce Oxidant to 1.05 eq. Start->Stoichiometry Initial Check Temp Lower Reaction Temp. (e.g., 0°C) Stoichiometry->Temp Addition Add Oxidant Slowly / Portion-wise Temp->Addition Monitor Monitor by TLC/GC Addition->Monitor Quench Quench Reaction at Sulfide Depletion Monitor->Quench Oxidant Change Oxidant (e.g., NaIO4) Quench->Oxidant Still High Sulfone End High Yield of this compound Quench->End Successful Oxidant->Stoichiometry Re-optimize

Caption: Troubleshooting workflow for minimizing sulfone byproduct.

Issue 2: My reaction is sluggish and incomplete, even after a long reaction time. What could be the cause?

Answer:

An incomplete reaction can be due to several factors, ranging from reagent quality to the reaction setup itself.

Potential Causes and Solutions:

  • Reagent Purity/Activity:

    • Starting Material: Ensure your ethyl phenyl sulfide is pure. Impurities can interfere with the reaction.

    • Oxidant: The activity of your oxidizing agent may have degraded. For instance, hydrogen peroxide solutions can lose potency over time. Use a fresh bottle or titrate your current stock to determine its exact concentration. For solid oxidants like m-CPBA or sodium metaperiodate, ensure they have been stored properly in a cool, dry place.

  • Insufficient Activation (for certain oxidants):

    • Some oxidations, particularly those using hydrogen peroxide, can be slow without a catalyst or an appropriate solvent system. Using glacial acetic acid as a solvent can facilitate the oxidation with H₂O₂.[2] Metal catalysts (e.g., based on Tungsten or Manganese) can also be employed to accelerate the reaction, although this adds complexity and potential for over-oxidation if not controlled.[3][6]

  • Poor Solubility: If you are running a biphasic reaction (e.g., an aqueous oxidant with an organic substrate), poor mixing can be a major issue. Ensure vigorous stirring to maximize the interfacial area. The use of a phase-transfer catalyst (PTC) can also be beneficial in such systems.[3]

  • Incorrect Temperature: While low temperatures are recommended to prevent over-oxidation, a temperature that is too low can significantly slow down the desired reaction. If the reaction is clean but slow, a modest increase in temperature (e.g., from 0 °C to room temperature) after the initial addition of the oxidant might be necessary.[4]

Issue 3: I observe an unexpected byproduct, and my reaction conditions involve an acid anhydride (e.g., acetic anhydride) or a strong acid. What might be happening?

Answer:

Under these conditions, you may be observing products resulting from a Pummerer rearrangement .[7] This is a classic reaction of sulfoxides, particularly in the presence of an acylating agent like acetic anhydride.

Mechanistic Explanation:

The Pummerer rearrangement begins with the acylation of the sulfoxide oxygen by the anhydride.[8] This is followed by an elimination step, often facilitated by a base (like the acetate byproduct), to form a thionium ion intermediate. This highly electrophilic intermediate is then trapped by a nucleophile (acetate in this case), leading to an α-acyloxy thioether.[9]

Reaction Pathway: Pummerer Rearrangement

The following DOT script illustrates the mechanism of the Pummerer rearrangement side reaction.

Pummerer Sulfoxide This compound Activated Acylated Sulfoxide Intermediate Sulfoxide->Activated + Ac₂O Ac2O Acetic Anhydride (Ac₂O) Acetate Acetate (AcO⁻) Thionium Thionium Ion Intermediate Activated->Thionium - AcOH Product α-Acetoxy Thioether Thionium->Product + AcO⁻

Caption: The Pummerer rearrangement pathway for a sulfoxide.

Prevention and Control:

  • Avoid Acid Anhydrides: If your goal is the simple oxidation to this compound, avoid using reagents like acetic anhydride in your reaction mixture.

  • Control Acidity: Strong acids can also promote Pummerer-type reactions.[10] If an acidic medium is required for your chosen oxidant, use the minimum necessary concentration and maintain low temperatures.

  • Alternative Reagents: If you need to activate the sulfoxide for other transformations, be aware of this potential side reaction. Lewis acids like TiCl₄ or SnCl₄ can also facilitate this rearrangement.[10]

Experimental Protocols

Protocol 1: Selective Oxidation using Sodium Metaperiodate (NaIO₄)

This method is highly reliable for producing sulfoxides with minimal contamination from sulfones.[5]

Materials:

  • Ethyl phenyl sulfide

  • Sodium metaperiodate (NaIO₄)

  • Methanol or Water/Methylene Chloride mixture

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve ethyl phenyl sulfide (1.0 eq.) in a suitable solvent (e.g., methanol).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • In a separate flask, prepare a solution or slurry of sodium metaperiodate (1.05 eq.) in water.

  • Add the NaIO₄ solution dropwise to the stirred sulfide solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for several hours, monitoring by TLC until the starting sulfide is consumed.

  • Upon completion, filter the reaction mixture to remove the sodium iodate byproduct.

  • If using an aqueous/organic mixture, separate the layers. Extract the aqueous layer with methylene chloride (3x).

  • Combine the organic fractions, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify by vacuum distillation or column chromatography if necessary.

Protocol 2: Controlled Oxidation with Hydrogen Peroxide (H₂O₂)

This is a "greener" and more atom-economical approach, but requires careful control to maintain selectivity.[2]

Materials:

  • Ethyl phenyl sulfide

  • 30% Hydrogen peroxide (H₂O₂)

  • Glacial acetic acid

  • Sodium bicarbonate (for workup)

  • Methylene chloride or Ethyl acetate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve ethyl phenyl sulfide (1.0 eq.) in glacial acetic acid in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 30% hydrogen peroxide (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.[2]

  • Once the reaction is complete, carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate. (Caution: CO₂ evolution).

  • Extract the product with methylene chloride or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Summary of Key Reaction Parameters

ParameterRecommendation for High SelectivityRationale
Oxidant Stoichiometry 1.05 - 1.1 equivalentsMinimizes the chance of a second oxidation event on the product sulfoxide.[1]
Temperature 0 °C or below during additionReduces the rate of over-oxidation, which has a higher activation energy.[3][4]
Rate of Addition Slow, dropwise, or via syringe pumpKeeps the instantaneous concentration of the oxidant low.[1]
Solvent/Catalyst Choose based on oxidant (e.g., Acetic Acid for H₂O₂, Methanol for NaIO₄)Ensures homogeneity and can influence oxidant reactivity and selectivity.[2]
Reaction Monitoring TLC, GC, or LC-MSAllows for timely quenching of the reaction to prevent byproduct formation.

References

  • Pummerer rearrangement. Wikipedia. [Link]

  • Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides. National Institutes of Health (NIH). [Link]

  • Pummerer Rearrangement. Chem-Station International Edition. [Link]

  • Pummerer rearrangement. chemeurope.com. [Link]

  • Sulfide Oxidation. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Methyl phenyl sulfoxide. Organic Syntheses. [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. National Institutes of Health (NIH). [Link]

  • Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide. Taylor & Francis Online. [Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Effect of the ethyl phenyl sulfide (2a) concentration in the reaction... ResearchGate. [Link]

  • The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. [Link]

  • Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Journal of Synthetic Chemistry. [Link]

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Technical Support Center: Purification of Ethylphenylsulfoxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethylphenylsulfoxide purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile chiral sulfoxide. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established scientific principles and field-proven experience. Our goal is to not only offer solutions but also to explain the underlying chemistry to empower you in your experimental work.

Introduction to this compound and Its Purification Challenges

This compound is a chiral organosulfur compound of significant interest in asymmetric synthesis, serving as a chiral auxiliary and a precursor to enantiomerically pure compounds. Its purification, however, is often non-trivial. The primary challenges stem from its susceptibility to thermal degradation, the presence of structurally similar impurities from its synthesis, and the need to resolve its enantiomers for stereospecific applications.

The most common impurities encountered are the unreacted starting material, ethyl phenyl sulfide, and the over-oxidized byproduct, ethyl phenyl sulfone.[1][2][3] The separation of these three components can be challenging due to their similar polarities. Furthermore, the sulfur atom in this compound is a stereocenter, making it a chiral molecule.[4] For many applications, particularly in pharmaceuticals, the separation of its enantiomers is crucial.[5][6][7]

This guide will address these core challenges in a practical, question-and-answer format, providing you with the necessary tools and knowledge for successful purification.

Frequently Asked Questions (FAQs)

Impurity-Related Issues

Q1: My NMR/GC-MS analysis of purified this compound shows the presence of ethyl phenyl sulfide and ethyl phenyl sulfone. How can I effectively remove these impurities?

A1: This is a classic purification challenge arising from the oxidation of ethyl phenyl sulfide.[3][8] Incomplete oxidation leaves residual sulfide, while over-oxidation leads to the formation of the sulfone.[1][2][9] Due to their similar structures, separation requires a careful selection of purification techniques.

Troubleshooting Flowchart for Impurity Removal

G start Crude this compound (contains sulfide and sulfone) chromatography Flash Column Chromatography (Silica Gel) start->chromatography analysis Purity Check (TLC, GC-MS, NMR) chromatography->analysis crystallization Recrystallization crystallization->analysis success Pure this compound analysis->success Purity >98% failure Impurities Still Present analysis->failure Purity <98% chiral_sep Consider Chiral Separation if required success->chiral_sep failure->crystallization

Caption: Decision workflow for purifying this compound.

Detailed Protocols:

  • Flash Column Chromatography: This is the most common and effective method.[10]

    • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).

    • Mobile Phase: A gradient elution is highly recommended. Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate.

      • Begin with 95:5 Hexane:Ethyl Acetate to elute the less polar ethyl phenyl sulfide.

      • Gradually increase the ethyl acetate concentration (e.g., to 80:20 or 70:30) to elute the this compound.

      • The more polar ethyl phenyl sulfone will elute last, often requiring a higher concentration of ethyl acetate or a more polar solvent like methanol.

    • Pro-Tip: Monitor the fractions closely using Thin Layer Chromatography (TLC) with the same solvent system. The Rf values will be in the order: Sulfide > Sulfoxide > Sulfone.

  • Recrystallization: This can be effective if the concentration of one impurity is low.

    • Solvent Selection: A solvent system where the sulfoxide has moderate solubility at high temperatures and low solubility at low temperatures is ideal. Common solvent systems include:

      • Ethyl acetate/Hexane

      • Dichloromethane/Hexane

      • Toluene

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent (or the more polar solvent of a binary system). Allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization. The impurities may remain in the mother liquor.

Q2: I am observing decomposition of my this compound during purification by distillation. What is causing this and what are the alternatives?

A2: Sulfoxides can undergo thermal elimination at elevated temperatures, a process known as the Cope elimination.[4][11] This is a significant concern during distillation, even under vacuum. The recommended approach is to avoid high temperatures.

Table 1: Thermal Stability Considerations

Purification MethodTemperatureRisk of DecompositionRecommendation
DistillationHigh (even under vacuum)HighNot Recommended
Flash ChromatographyRoom TemperatureLowRecommended
RecrystallizationVaries (solvent dependent)ModerateUse low-boiling point solvents and avoid prolonged heating.

Alternative Purification Strategies:

  • Column Chromatography: As detailed in Q1, this is the preferred method as it is performed at room temperature.

  • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This offers superior separation and is performed at ambient temperatures.

Chirality and Enantiomeric Separation

Q3: How can I separate the enantiomers of this compound?

A3: The separation of enantiomers, known as chiral resolution, is critical for applications requiring stereochemical control.[5][6] Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.[7][12][13]

Key Principles of Chiral HPLC:

Chiral separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). These interactions can be a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.

Workflow for Chiral Method Development

G start Racemic this compound csp_selection Select Chiral Stationary Phase (CSP) (e.g., cellulose or amylose-based) start->csp_selection mobile_phase Mobile Phase Screening (Normal vs. Reversed Phase) csp_selection->mobile_phase optimization Optimize Separation (Flow rate, Temperature, Gradient) mobile_phase->optimization analysis Analyze Resolution (Rs) optimization->analysis success Baseline Separation (Rs > 1.5) analysis->success failure Poor Resolution (Rs < 1.5) analysis->failure failure->csp_selection Try different CSP or mobile phase

Caption: Workflow for developing a chiral HPLC separation method.

Recommended Chiral Stationary Phases (CSPs) and Mobile Phases:

  • Cellulose and Amylose-based CSPs: Columns like Chiralcel® and Chiralpak® are highly effective for separating sulfoxide enantiomers.[6][7][12]

  • Mobile Phases:

    • Normal Phase: Hexane/Isopropanol or Hexane/Ethanol mixtures are common choices.[6]

    • Reversed Phase: Acetonitrile/Water or Methanol/Water can also be effective.[13]

Q4: Can I racemize an unwanted enantiomer of this compound?

A4: Racemization of sulfoxides is possible but typically requires harsh conditions, such as high temperatures (often above 200 °C) or treatment with strong acids or bases, which can lead to decomposition.[4][14] For laboratory scale, it is generally more practical to perform a stereoselective synthesis or an efficient chiral separation rather than attempting racemization and recycling of an unwanted enantiomer.

Analytical and Quality Control

Q5: What are the best analytical methods to assess the purity of my this compound sample?

A5: A combination of techniques is recommended for a comprehensive purity assessment.[15][16][][18]

Table 2: Recommended Analytical Techniques

TechniqueInformation Provided
NMR Spectroscopy (¹H, ¹³C) Confirms the chemical structure and can quantify impurities if their signals are resolved from the product.
Gas Chromatography-Mass Spectrometry (GC-MS) Identifies and quantifies volatile impurities like the corresponding sulfide and sulfone.[19]
High-Performance Liquid Chromatography (HPLC) Quantifies the purity of the sulfoxide and can be adapted for chiral purity analysis.[18]
Melting Point A sharp melting point range is indicative of high purity.[16]

Pro-Tip for Sample Preparation: this compound is known to be hygroscopic.[20] Ensure that your sample is thoroughly dried under vacuum before analysis and stored in a desiccator to prevent water absorption, which can affect the accuracy of your results.

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography
  • Symptom: The isolated yield of this compound is significantly lower than expected.

  • Possible Cause 1: The product is eluting with either the sulfide or sulfone impurity.

    • Solution: Improve the separation by using a shallower solvent gradient during chromatography. Collect smaller fractions and analyze them carefully by TLC before combining.

  • Possible Cause 2: The product is adsorbing irreversibly to the silica gel.

    • Solution: While less common for sulfoxides, highly polar compounds can sometimes tail on silica. Deactivating the silica gel by adding a small amount of triethylamine (0.1-1%) to the mobile phase can mitigate this.[10] However, be aware that this makes the mobile phase basic.

  • Possible Cause 3: The compound is streaking on the column.

    • Solution: Ensure the crude sample is loaded onto the column in a minimal volume of solvent and as a concentrated band.

Problem 2: Difficulty in Achieving Baseline Separation of Enantiomers in Chiral HPLC
  • Symptom: The peaks for the two enantiomers are overlapping.

  • Possible Cause 1: The chosen chiral stationary phase is not suitable.

    • Solution: Screen different types of CSPs (e.g., if a cellulose-based column fails, try an amylose-based one).

  • Possible Cause 2: The mobile phase composition is not optimal.

    • Solution: Systematically vary the ratio of the polar and non-polar components of the mobile phase. Small changes can have a significant impact on resolution. For normal phase, adjusting the alcohol modifier (e.g., switching from isopropanol to ethanol) can be beneficial.

  • Possible Cause 3: The column temperature is not optimal.

    • Solution: Vary the column temperature. Sometimes, sub-ambient temperatures can enhance resolution.

Problem 3: The Purified this compound is a Yellow Oil Instead of a White Solid
  • Symptom: The final product is discolored.

  • Possible Cause: Trace impurities or slight decomposition.

    • Solution 1: Treat a solution of the product in a suitable solvent (e.g., dichloromethane) with activated carbon, then filter and remove the solvent.[20]

    • Solution 2: A final recrystallization step can often remove colored impurities, yielding a white crystalline solid.

References

  • Wikipedia. Sulfoxide. [Link]

  • Bruce, I. (2025). Thermolysis of Alkyl Sulfoxides and Derivatives: A Comparison of Experiment and Theory. MDPI.
  • Benson, S. W. (2017).
  • Jiang, J., et al. (2019). Effects of incompatible substances on the thermal stability of dimethyl sulfoxide. Journal of Thermal Analysis and Calorimetry, 138, 2535–2542.
  • LabRulez LCMS. Parallel screening for chiral separation of methyl phenyl sulfoxide. [Link]

  • Jiang, J., et al. (2019). Effects of incompatible substances on the thermal stability of dimethyl sulfoxide. SciSpace.
  • LabRulez LCMS. Chiral separation of Methyl phenyl sulfoxide. [Link]

  • Pinga, P. N., et al. (2023). SULFOXIDES AND SULFONES: REVIEW. Indian Drugs, 60(02), 8-16.
  • Kagan, H. B. (2009). Asymmetric Synthesis of Chiral Sulfoxides. Wiley-VCH.
  • LabRulez LCMS. Chiral separation of Methyl phenyl sulfoxide II. [Link]

  • Organic Chemistry Portal. Reduction of Sulfoxides. [Link]

  • ResearchGate. Deoxygenation of sulfoxides to the sulfides. [Link]

  • ResearchGate. Reduction of Sulfoxides to Sulfides. [Link]

  • Fanali, S., et al. (2001). Enantiomeric Separation of Chiral Sulfoxides by Supercritical Fluid Chromatography.
  • ResearchGate. Effect of the ethyl phenyl sulfide (2a) concentration in the reaction.... [Link]

  • Organic Syntheses. methyl phenyl sulfoxide. [Link]

  • Matarashvili, I., et al. (2013). Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases.
  • ResearchGate. Synthesis of Enantioenriched Sulfoxides. [Link]

  • Guo, W., et al. (2022). Electrochemical Reduction of Phenyl Sulfoxide to Diphenyl Sulfide: A Semi-Microscale Green Organic Chemistry Experiment is Recommended. University Chemistry, 37(9), 2206016.
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  • Nekrasov, N. V., et al. (2012). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 17(8), 9148-9158.
  • Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

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  • Journal of Pharmaceutical Research and Reports. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]

  • Gocan, S., et al. (2010). Preparation and Characterization of Some Ethyl-Phenyl Modified Stationary Phases. Studia Universitatis Babes-Bolyai Chemia, 55(4), 183-190.
  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • Young, A. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. University of Illinois Urbana-Champaign.
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  • ResearchGate. Identification and Quantification of Related Impurities in 2-Chloroethyl Phenyl Sulfide for Industrial Use. [Link]

  • ResearchGate. How to purify esterefication product?. [Link]

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Technical Support Center: Enhancing Stereoselectivity in Ethylphenylsulfoxide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for enhancing the stereoselectivity of ethylphenylsulfoxide reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies for producing enantioenriched this compound and related chiral sulfoxides.

Introduction to Stereoselective Sulfoxidation

Chiral sulfoxides, such as this compound, are valuable building blocks in asymmetric synthesis and are present in several biologically active molecules.[1][2] Achieving high stereoselectivity in their synthesis is crucial. The most common and direct method for preparing enantiopure sulfoxides is the asymmetric oxidation of prochiral sulfides.[2][3][4] This process involves the selective oxidation of one of the two lone pairs of electrons on the sulfur atom.

Several methods have been developed to achieve this, broadly categorized as:

  • Enzyme-catalyzed reactions: These methods often provide excellent enantioselectivity.[1]

  • Reactions with chiral reagents: Stoichiometric amounts of chiral oxidants like N-sulfonyloxaziridines can be used.[1][2]

  • Metal-catalyzed reactions: This is a widely used approach, with catalysts based on titanium, vanadium, and other metals in combination with chiral ligands.[1][3][4][5]

The Kagan-Modena oxidation, which utilizes a titanium catalyst modified with diethyl tartrate (DET), is a foundational and frequently employed method for the asymmetric oxidation of sulfides.[2] This guide will focus heavily on troubleshooting reactions related to this system and other common metal-catalyzed approaches.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Enantiomeric Excess (ee)

Question: I am performing an asymmetric oxidation of ethylphenyl sulfide using a Kagan-Modena type protocol, but I am consistently obtaining low enantiomeric excess (ee). What are the potential causes and how can I improve it?

Answer:

Low enantiomeric excess is a common challenge and can stem from several factors related to your reagents, reaction conditions, and catalyst system. Here’s a systematic approach to troubleshooting this issue:

1. Re-evaluate Your Reagents and Catalyst Preparation

The integrity of your catalytic system is paramount for achieving high stereoselectivity.

  • Purity of Reagents: Ensure the purity of your starting sulfide, solvent, chiral ligand (e.g., diethyl tartrate), and metal source (e.g., Ti(Oi-Pr)₄). Impurities can interfere with the formation of the active chiral catalyst.

  • Catalyst Formation and Stoichiometry: The precise stoichiometry of the components used to form the chiral catalyst is critical. For the classic Kagan-Modena system, the ratio of Ti(Oi-Pr)₄ to diethyl tartrate (DET) and water can significantly impact the outcome.[2][6]

    • Protocol: A common starting point is a Ti(Oi-Pr)₄:DET:H₂O ratio of 1:2:1.[2] Deviations from the optimal ratio can lead to the formation of less selective catalytic species.

  • Presence of Water: In the Kagan-Modena protocol, a controlled amount of water is crucial for achieving high enantioselectivity.[6] However, in other systems, strictly anhydrous conditions may be necessary. Always refer to the specific protocol for your chosen catalytic system.

2. Optimize Reaction Conditions

Fine-tuning the reaction parameters can have a profound effect on the stereochemical outcome.

  • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. If your reaction is running at room temperature, try performing it at 0 °C or lower.

  • Oxidant Choice and Addition:

    • The choice of oxidant is critical. Replacing tert-butyl hydroperoxide (TBHP) with cumyl hydroperoxide (CHP) has been shown to improve enantioselectivity in many cases.[1][2][3]

    • Slow addition of the oxidant using a syringe pump is highly recommended. This helps to minimize any non-catalyzed background oxidation, which would erode the enantiomeric excess.[7]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the structure and reactivity of the catalyst. A solvent screen is often a valuable optimization step.

SolventPolarityPotential Impact
Dichloromethane (CH₂Cl₂)Polar aproticCommonly used, good starting point.
TolueneNonpolarCan be effective, especially for catalyst systems that aggregate in more polar solvents.
Tetrahydrofuran (THF)Polar aproticCoordinating solvent, may interfere with catalyst-substrate binding.
AcetonitrilePolar aproticCoordinating solvent, can sometimes have a detrimental effect on selectivity.
Table 1: Influence of Solvents on Stereoselectivity.
Troubleshooting Workflow for Low Enantioselectivity

G start Low Enantiomeric Excess (ee) Observed reagent_purity Verify Reagent Purity (Sulfide, Solvent, Ligand, Metal Source) start->reagent_purity catalyst_prep Review Catalyst Preparation (Correct Stoichiometry, Water content) reagent_purity->catalyst_prep If purity is confirmed reaction_setup Check Reaction Setup (Temperature Control, Inert Atmosphere) catalyst_prep->reaction_setup If preparation is correct oxidant_add Optimize Oxidant Addition (Slow addition, Syringe pump) reaction_setup->oxidant_add If setup is correct solvent_screen Screen Different Solvents oxidant_add->solvent_screen If ee is still low temp_effect Investigate Temperature Effect (Lowering the temperature) solvent_screen->temp_effect concentration Adjust Substrate/Catalyst Concentration temp_effect->concentration end Improved Enantioselectivity concentration->end G start Goal: Synthesize Enantioenriched this compound metal_cat Metal-Catalyzed Oxidation (e.g., Kagan-Modena) start->metal_cat Versatile & Well-Established enzyme_cat Enzyme-Catalyzed Oxidation start->enzyme_cat High Selectivity & Green chiral_reagent Stoichiometric Chiral Reagent start->chiral_reagent Good for Small Scale metal_cat_pros Pros: - Broad Substrate Scope - Catalytic metal_cat->metal_cat_pros metal_cat_cons Cons: - Metal Contamination - Optimization Required metal_cat->metal_cat_cons enzyme_cat_pros Pros: - Excellent ee - Mild Conditions enzyme_cat->enzyme_cat_pros enzyme_cat_cons Cons: - Substrate Specificity - Enzyme Availability enzyme_cat->enzyme_cat_cons chiral_reagent_pros Pros: - High ee Possible - Predictable chiral_reagent->chiral_reagent_pros chiral_reagent_cons Cons: - Stoichiometric Waste - Cost chiral_reagent->chiral_reagent_cons

Sources

Common pitfalls in the use of Ethylphenylsulfoxide as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the application of ethylphenylsulfoxide and its derivatives as chiral auxiliaries. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and pitfalls encountered during its use in asymmetric synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a chiral auxiliary?

This compound is a chiral organosulfur compound featuring a stereogenic sulfur center. Its utility as a chiral auxiliary stems from several key properties: the sulfinyl group is a powerful chiral directing group, capable of inducing high levels of stereoselectivity in reactions at adjacent centers.[1] The oxygen and sulfur atoms can act as Lewis basic sites, allowing for the formation of highly ordered, chelated transition states that are crucial for stereocontrol.[1][2] Furthermore, the auxiliary can be attached to a substrate, direct an asymmetric transformation, and then be removed under relatively mild conditions.[3]

Q2: What are the primary advantages and disadvantages of using sulfoxide-based auxiliaries?

  • Advantages:

    • High Stereochemical Stability: The sulfur stereocenter has a high barrier to inversion, preventing racemization under typical reaction conditions.[1]

    • Powerful Stereodirecting Group: The sulfinyl moiety provides excellent facial discrimination due to steric and electronic effects, often leading to high diastereoselectivity.

    • Chelation Control: The ability to chelate with metal ions allows for predictable and rigid transition states, particularly in reactions like aldol additions or reductions of β-ketosulfoxides.[2]

    • Recoverable: In some cases, the auxiliary or its precursor can be recovered after cleavage, improving the overall efficiency of the synthesis.[4]

  • Disadvantages:

    • Stoichiometric Use: Like most auxiliaries, it must be used in stoichiometric amounts, which can be costly and generate more waste compared to catalytic methods.[3]

    • Synthesis and Resolution: The initial synthesis of the enantiopure auxiliary can be challenging, often requiring the separation of diastereomers.[1]

    • Cleavage Can Be Harsh: While mild cleavage methods exist, some conditions required to remove the sulfinyl group can be harsh and may not be compatible with all functional groups present in the molecule.

    • Over-oxidation Risk: The sulfoxide can be inadvertently oxidized to the corresponding achiral sulfone, which is a common side reaction.[5]

Q3: What are the most common asymmetric reactions where this compound is employed?

This compound and its analogues are versatile and have been successfully applied in a range of transformations, including:

  • Diastereoselective Aldol Reactions: The enolates derived from β-ketosulfoxides react with aldehydes to produce β-hydroxy ketones with high stereocontrol.[4][6]

  • Asymmetric Reductions: The reduction of β-ketosulfoxides is a classic example where the stereochemical outcome can be precisely controlled by the choice of reducing agent and the presence of chelating Lewis acids.[2]

  • Asymmetric Diels-Alder Reactions: Vinyl sulfoxides can act as chiral dienophiles, reacting with dienes to form cyclohexene derivatives with induced chirality.[7][8]

  • Asymmetric Conjugate Additions: α,β-Unsaturated sulfoxides can undergo diastereoselective Michael additions.[9]

Troubleshooting Guides: From Synthesis to Cleavage

This section addresses specific, practical problems you may encounter during your experiments.

Part 1: Synthesis of the Enantiopure Auxiliary

Q: My initial synthesis of the chiral menthyl sulfinate ester precursor (Andersen method) results in a nearly 1:1 mixture of diastereomers and a low yield after recrystallization. How can this be improved?

A: This is a very common and well-documented pitfall. The direct condensation of a sulfinyl chloride with a chiral alcohol like (-)-menthol often proceeds with little to no diastereoselectivity.[1] Relying solely on fractional crystallization to separate the epimers is inefficient.

Expert Insight & Solution: The most effective solution is to harness a dynamic kinetic resolution process. The less soluble, desired diastereomer can be selectively crystallized from a solution where the two epimers are constantly equilibrating. This is achieved by adding a catalytic amount of strong acid, such as hydrochloric acid (HCl), to the acetone solution. The acid catalyzes the epimerization at the sulfur center, constantly replenishing the desired diastereomer as it crystallizes out, thereby shifting the equilibrium. This method can dramatically increase the isolated yield of the pure diastereomer from <50% to over 80%.[2][4]

MethodTypical ConditionsDiastereomeric Ratio (Initial)Typical Isolated Yield (Desired Diastereomer)Key Pitfall
Direct Crystallization (-)-Menthol, R-SOCl, Pyridine; then multiple recrystallizations from acetone.~1:120-40%Inefficient separation, significant material loss.
Epimerization-Driven Crystallization Same as above, but with catalytic HCl added to the acetone solution.~1:1>80%Requires careful control of acid concentration and temperature.
Part 2: The Asymmetric Transformation

Q: I am performing a Lewis acid-catalyzed Diels-Alder reaction with an α,β-unsaturated phenyl sulfoxide as the dienophile, but the reaction is sluggish and gives a poor endo:exo selectivity. What should I try?

A: Low reactivity and poor selectivity in sulfoxide-directed Diels-Alder reactions often point to a suboptimal choice of Lewis acid or inappropriate reaction conditions. The sulfinyl oxygen is a hard Lewis base, and its coordination to a Lewis acid is essential for activating the dienophile and creating a rigid, organized transition state.[7]

Troubleshooting Workflow:

start Poor Reactivity / Selectivity in Diels-Alder lewis_acid Screen Lewis Acids (e.g., ZnCl₂, Et₂AlCl, TiCl₄) start->lewis_acid 1. Lewis Acid is Key solvent Vary Solvent Polarity (e.g., CH₂Cl₂, Toluene, THF) lewis_acid->solvent 2. Solvent influences LA strength temp Adjust Temperature (Start low, e.g., -78 °C) solvent->temp 3. Low temp favors ordered TS concentration Check Reactant Concentration temp->concentration 4. Ensure effective concentration result Optimized Reaction? concentration->result success Proceed result->success Yes fail Re-evaluate Substrate / Auxiliary Design result->fail No

Caption: Troubleshooting flow for Diels-Alder reactions.

Expert Insight & Solution:

  • Lewis Acid Choice: Hard Lewis acids like TiCl₄ or Et₂AlCl are often too strong; they can bind irreversibly or promote decomposition. Start with milder, oxophilic Lewis acids like ZnCl₂ or SnCl₄. The stoichiometry is also critical; begin with 1.1 equivalents.

  • Temperature Control: These reactions should be run at low temperatures (e.g., -78 °C to -40 °C) to maximize the energy difference between the diastereomeric transition states, which enhances selectivity.[10]

  • Solvent: The solvent can dramatically affect the activity of the Lewis acid. Non-coordinating solvents like dichloromethane (CH₂Cl₂) or toluene are generally preferred over coordinating solvents like THF.

Q: My aldol reaction between a lithium enolate of an ethyl phenyl sulfoxide-bearing ketone and an aldehyde is giving low diastereoselectivity (de). What is controlling the stereochemistry?

A: The stereochemical outcome of sulfoxide-mediated aldol reactions is governed by the geometry of the enolate and the structure of the transition state. For lithium enolates, the reaction typically proceeds through a six-membered chair-like transition state, as described by the Zimmerman-Traxler model.[6][11] The key to high selectivity is forming a single enolate isomer (E or Z) and ensuring the transition state conformation is locked.

Expert Insight & Solution:

  • Enolate Formation: The base and conditions used to form the enolate are critical. For high selectivity, a sterically hindered base like lithium diisopropylamide (LDA) in THF at -78 °C is standard. Additives like HMPA can disrupt lithium chelation and should be avoided if a chelated transition state is desired.

  • Chelation vs. Non-Chelation: The phenyl group on the sulfoxide is sterically demanding and will preferentially occupy an equatorial position in the transition state. The aldehyde substituent will also favor an equatorial position to minimize A(1,3) strain. The relative orientation of the newly forming stereocenters is thus dictated by this arrangement.

  • Thermodynamic vs. Kinetic Control: Some studies have shown that the stereochemical outcome can be a result of thermodynamic rather than kinetic control.[4] If you are seeing a mixture of diastereomers, it's possible the initial kinetic product is equilibrating. Try running the reaction for a shorter time or at a lower temperature to favor the kinetic product.

Caption: Simplified Zimmerman-Traxler transition state.

Part 3: Cleavage of the Auxiliary

Q: I am having trouble removing the ethylphenylsulfinyl group. Reductive cleavage with Raney Nickel is also reducing other functional groups in my molecule. What are my options?

A: This is a critical challenge. The choice of cleavage method must be tailored to the specific functional groups present in your product. Raney Nickel is a very powerful reducing agent and lacks chemoselectivity. Fortunately, several milder alternatives exist.

Expert Insight & Solution: Aluminum amalgam (Al-Hg) is one of the most widely used and effective reagents for the reductive cleavage of sulfoxides. It is typically prepared by briefly treating aluminum foil with an aqueous solution of HgCl₂. The reaction is run in a protic solvent mixture, like aqueous THF, often buffered with NaHCO₃. It is mild enough to leave esters, amides, and isolated double bonds intact.

ReagentTypical ConditionsProsCons (Incompatible Groups)
Raney Nickel (Ra-Ni) EtOH, refluxHighly effective, inexpensive.Reduces alkenes, alkynes, nitro groups, nitriles; can cause hydrogenolysis.
Aluminum Amalgam (Al-Hg) THF/H₂O, rtMild, chemoselective, high-yielding.Can be slow; requires use of toxic mercury salts. Not suitable for easily hydrolyzed groups.
Samarium(II) Iodide (SmI₂) THF, -78 °CVery mild, excellent for sensitive substrates.Stoichiometric, requires inert atmosphere, can be expensive.
Acid-catalyzed Elimination TFA, heatSimple conditions.Requires β-hydrogen; can lead to elimination side products; risk of epimerization.
Experimental Protocols
Protocol 1: Epimerization-Driven Synthesis of (S,S)-Menthyl p-Toluenesulfinate

This protocol is adapted from the procedure described by Solladié et al. and cited in related works.[4]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (-)-menthol (1.0 eq) and dry pyridine (1.2 eq) in anhydrous diethyl ether at 0 °C.

  • Addition: Add a solution of p-toluenesulfinyl chloride (1.1 eq) in diethyl ether dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Crystallization: Dissolve the crude oil (a mixture of diastereomers) in a minimum amount of warm acetone. Add 3-4 drops of concentrated HCl.

  • Isolation: Allow the solution to cool slowly to room temperature, then place it in a freezer (-20 °C) overnight. The (S,S) diastereomer will crystallize out. Collect the white, needle-like crystals by vacuum filtration, wash with cold acetone, and dry in vacuo. A typical yield is 80-85%.

Protocol 2: Reductive Cleavage of a β-Hydroxysulfoxide with Aluminum Amalgam (Al-Hg)
  • Amalgam Preparation: Cut aluminum foil (approx. 6 eq by mass relative to the sulfoxide) into small pieces (~1 cm²). Immerse the pieces in a 2% aqueous solution of mercury(II) chloride (HgCl₂) for 1-2 minutes. You will observe bubbling and the formation of a grey precipitate.

  • Washing: Decant the HgCl₂ solution (dispose of mercury waste properly) and wash the activated aluminum pieces three times with absolute ethanol and then three times with diethyl ether. The amalgam should be used immediately.

  • Reaction: Dissolve the β-hydroxysulfoxide (1.0 eq) in a 10:1 mixture of THF and water. Add the freshly prepared Al-Hg amalgam to the solution.

  • Monitoring: Stir the suspension vigorously at room temperature. The reaction is often exothermic. Monitor the reaction progress by TLC. The reaction is typically complete in 2-4 hours.

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the aluminum salts, washing the pad thoroughly with ethyl acetate. Concentrate the filtrate and perform a standard aqueous workup and purification by column chromatography to isolate the desulfinylated β-hydroxy ketone or alcohol.

References
  • Bluefield Esports. Chiral Sulfoxides Synthesis.
  • Wiley-VCH. (2008). Asymmetric Synthesis of Chiral Sulfoxides.
  • MedCrave online. (2018). Application of chiral sulfoxides in asymmetric synthesis.
  • Butlin, R. J., Linney, I. D., Critcher, D. J., Mahon, M. F., Molloy, K. C., & Wills, M. (1993). Recoverable chiral sulfoxides for asymmetric synthesis: preparation, regeneration and application to the asymmetric aldol reaction. Journal of the Chemical Society, Perkin Transactions 1, 1581-1594.
  • Young, A. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. University of Illinois.
  • Kazmierczak, P., & Kiełbasiński, P. (2018). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews, 47(1), 114-129.
  • Caputo, J. A., & Procter, D. J. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 119(14), 8643-8681. [Link]

  • Yusuf, M. (2018). Epimerisation in Peptide Synthesis. Mini-Reviews in Organic Chemistry, 15(4), 285-294. [Link]

  • Skibiński, M., & Kiełbasiński, P. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Molecules, 25(23), 5585. [Link]

  • ResearchGate. (2015). Synthesis of Enantioenriched Sulfoxides. [Link]

  • Library and Archives Canada. (2005). Design and Syntheses of Enantiopure Sulfoxides.
  • Wikipedia. Diels–Alder reaction. [Link]

  • ResearchGate.
  • ResearchGate.
  • Making Molecules. (2024). Aldol-like Reactions.
  • National Center for Biotechnology Information. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. [Link]

  • ResearchGate.
  • National Center for Biotechnology Information. (2023). Asymmetric Synthesis of S(IV) and S(VI) Stereogenic Centers. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Yoshimura, T., Yoshizawa, M., & Tsukurimichi, E. (1990). Pyrolysis of Sulfoxide Bearing Electron-Withdrawing Substituents on β-Position in S-Ethyl Group of Ethyl Phenyl Sulfoxide. Bulletin of the Chemical Society of Japan, 63(12), 3744-3746. [Link]

  • Chemistry Steps. Aldol Reaction – Principles and Mechanism. [Link]

  • YouTube. (2023). Chiral Auxiliaries In CSIR NET Chemistry | Reactive Intermediate. [Link]

  • National Center for Biotechnology Information. (2021). The simplest Diels–Alder reactions are not endo-selective. [Link]

  • McMurry, J. (n.d.). 14.5 Characteristics of the Diels–Alder Reaction. In Organic Chemistry: A Tenth Edition.
  • DigitalCommons@USU. (2015). Aldol Reactions: E-Enolates and Anti-Selectivity. [Link]

  • YouTube. (2020). Solving Anti Aldol Reaction Issues. [Link]

  • Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Reddit. (2023). How do I recognize an aldol reaction?. [Link]

  • ResearchGate. (2002). Alkatrienyl Sulfoxides and Sulfones, VIII: Diels–Alder Reaction of 3‐Methylpenta‐1,2,4‐trienyl Phenyl Sulfoxide with Maleic Anhydride. [Link]

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Technical Support Center: Scaling Ethylphenylsulfoxide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of Ethylphenylsulfoxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important intermediate. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing not just solutions but the fundamental reasoning behind them. Our goal is to empower you with the expertise to troubleshoot effectively and optimize your process for robust, scalable production.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of this compound.

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable method is the selective oxidation of its corresponding sulfide, ethyl phenyl sulfide.[1][2] This approach is favored due to the ready availability of the starting material and the relative simplicity of the transformation. While various oxidants can be used, those based on hydrogen peroxide (H₂O₂) are often preferred for large-scale operations due to their cost-effectiveness and environmentally benign nature, producing water as the primary byproduct.[3][4] Catalytic methods, which use a metal catalyst with a terminal oxidant like H₂O₂ or even oxygen, are also gaining traction for their efficiency and greener profile.[1][5]

Q2: Why is controlling the reaction temperature so critical during the oxidation process?

A2: Temperature control is paramount for two primary reasons: selectivity and safety. The oxidation of a sulfide to a sulfoxide is an exothermic reaction. Without proper temperature management, localized heating can occur, leading to over-oxidation of the desired sulfoxide to the corresponding sulfone, which is a common and often difficult-to-remove impurity.[1][6] For some oxidation systems, particularly those involving aryl sulfides, reactions can be run at room temperature, but for more reactive dialkyl sulfides, an ice bath is often necessary to prevent this over-oxidation.[7] From a safety perspective, uncontrolled exotherms can lead to a runaway reaction, especially when working with strong oxidants like hydrogen peroxide at high concentrations.

Q3: What are the key differences between using a stoichiometric oxidant versus a catalytic system?

A3: A stoichiometric oxidant, like sodium metaperiodate, is consumed in the reaction in a 1:1 molar ratio (or slight excess) with the starting material.[7] While often providing high yields and clean reactions under mild conditions, the cost and waste generated can be prohibitive for large-scale production.[7] Catalytic systems, on the other hand, use a small amount of a catalyst (e.g., a vanadium or iron complex) to facilitate the reaction with a cheaper, greener terminal oxidant like H₂O₂ or O₂.[4][5] This approach significantly reduces waste and cost. However, catalytic systems may require more extensive process development to optimize catalyst loading, reaction time, and prevent catalyst deactivation or side reactions.

Q4: How do I monitor the progress of the reaction to prevent over-oxidation?

A4: Regular monitoring is crucial. The most common techniques are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). For TLC, you can spot the reaction mixture alongside standards of the starting sulfide, the desired sulfoxide, and the potential sulfone byproduct to visually track the consumption of the starting material and the formation of products.[8] HPLC provides a more quantitative assessment of the reaction progress, allowing for precise determination of the relative percentages of each component.[6] Gas Chromatography (GC) can also be a valuable tool for monitoring volatile components.[9]

Q5: Is this compound chiral, and what are the implications for its synthesis?

A5: Yes, when the two organic groups attached to the sulfinyl group are different, as in this compound, the sulfur atom is a chiral center.[2] This means that unless a chiral synthesis method is employed, the product will be a racemic mixture of two enantiomers. For pharmaceutical applications where a single enantiomer is often required, an asymmetric synthesis is necessary. This can be achieved using chiral catalysts or biocatalytic methods.[1][10] The development of such processes is a specialized field and requires careful consideration of enantiomeric excess (ee) determination and potential racemization.[2][10]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the scale-up of this compound production.

Issue 1: Low Yield of this compound
Symptom: The isolated yield of the desired sulfoxide is significantly lower than expected.
Potential Cause Diagnostic Check Recommended Solution & Rationale
Incomplete Reaction Analyze a crude reaction sample by TLC, HPLC, or GC. A significant amount of starting sulfide will be present.[8][9]Extend Reaction Time: Continue monitoring until the starting material is consumed. Increase Oxidant Stoichiometry: If the reaction stalls, the oxidant may be depleted. Add a small, incremental amount of the oxidant. Be cautious to avoid over-oxidation.
Over-oxidation to Sulfone The primary impurity observed in the crude analysis is the corresponding sulfone.Improve Temperature Control: Ensure efficient cooling and stirring to dissipate heat from the exothermic reaction.[7] Modify Oxidant Addition: Add the oxidant slowly or in portions to maintain a low concentration and control the reaction rate.[1]
Product Loss During Workup/Purification The crude yield is acceptable, but the final isolated yield is low.Optimize Extraction: this compound has some water solubility. Ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent (e.g., methylene chloride).[7] Re-evaluate Purification Method: If using chromatography, check for product decomposition on the stationary phase. For distillation, ensure the vacuum is adequate to prevent thermal degradation.
Decomposition of Oxidant The reaction fails to proceed even with sufficient theoretical stoichiometry of the oxidant (common with H₂O₂).Check Oxidant Quality: Titrate the hydrogen peroxide solution to confirm its concentration, as it can decompose over time.[8] Use a Stabilized Oxidant: Consider using a complex like urea-hydrogen peroxide (UHP), which is a more stable solid source of H₂O₂.[6]
Troubleshooting Workflow: Low Yield

Low_Yield_Troubleshooting start Low Yield Detected check_crude Analyze Crude Reaction Mixture (TLC/HPLC/GC) start->check_crude incomplete Incomplete Reaction | (High Starting Material) check_crude->incomplete  High Starting Material?   over_oxidized Over-oxidation | (High Sulfone) check_crude->over_oxidized  High Sulfone?   good_crude Good Crude Yield | (Low Final Yield) check_crude->good_crude  Clean Crude?   sol_incomplete Solution: - Extend reaction time - Increase oxidant stoichiometry incomplete->sol_incomplete Yes sol_over_oxidized Solution: - Improve temperature control - Slow oxidant addition over_oxidized->sol_over_oxidized Yes sol_workup Solution: - Optimize extraction pH/solvent - Re-evaluate purification method good_crude->sol_workup Yes

Caption: Decision tree for troubleshooting low yields.

Issue 2: Poor Selectivity (High Sulfone Formation)
Symptom: The product is contaminated with a significant amount of the ethyl phenyl sulfone byproduct.
Potential Cause Diagnostic Check Recommended Solution & Rationale
Excessive Oxidant Review the reaction stoichiometry. Was more than the optimal amount of oxidant used?Careful Stoichiometry Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of the oxidant. A large excess drives the reaction towards the thermodynamically more stable sulfone.[1]
Poor Temperature Control Monitor the internal reaction temperature during oxidant addition. Was a significant exotherm observed?Enhance Cooling: Use a larger cooling bath or a more efficient chiller, especially for larger scale reactions. Slower Addition Rate: Adding the oxidant dropwise or via a syringe pump allows for better heat dissipation.
Reaction Solvent Effects Certain solvents can influence the rate of the second oxidation step (sulfoxide to sulfone).Solvent Screening: If using H₂O₂, switching to a solvent like glacial acetic acid can sometimes improve selectivity for the sulfoxide.[3] However, this must be evaluated on a case-by-case basis.
Highly Reactive Oxidant Some oxidants are inherently more powerful and less selective.Choose a Milder Oxidant: If using a highly reactive system, consider switching to a milder one. For example, sodium metaperiodate in an ice bath is known for its high selectivity in forming sulfoxides.[7]
Issue 3: Difficult Purification
Symptom: The crude product is difficult to purify, leading to product loss or impure final material.
Potential Cause Diagnostic Check Recommended Solution & Rationale
Formation of Emulsions during Workup During aqueous extraction, the organic and aqueous layers fail to separate cleanly.Brine Wash: Add saturated sodium chloride solution to "break" the emulsion by increasing the ionic strength of the aqueous phase. Filtration: Passing the mixture through a pad of Celite or glass wool can sometimes resolve emulsions.
Co-distillation or Co-elution of Impurities The boiling point of the sulfoxide is too close to an impurity for effective distillation, or they have similar polarity for chromatography.Recrystallization: If the product is a solid or can be derivatized to a solid, recrystallization is an excellent method for purification on a large scale. Alternative Chromatography: If using normal phase silica gel, consider reverse-phase chromatography or changing the eluent system to improve separation.
Product is an Oil This compound is often isolated as an oil, which can be difficult to handle and purify.[7]Vacuum Distillation: For thermally stable oils, short-path vacuum distillation is an effective purification method.[7] Induce Crystallization: Try dissolving the oil in a minimal amount of a suitable solvent and cooling it slowly, possibly with scratching, to induce crystallization.

Experimental Protocols

Protocol 1: Scalable Synthesis of this compound using Hydrogen Peroxide

This protocol is adapted for gram-scale synthesis and focuses on safety and selectivity.[3]

Materials:

  • Ethyl phenyl sulfide

  • Hydrogen peroxide (30% w/w aqueous solution)

  • Glacial acetic acid

  • Sodium hydroxide (4M aqueous solution)

  • Methylene chloride (DCM)

  • Anhydrous sodium sulfate

  • Magnetic stirrer, round-bottom flask, addition funnel, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve ethyl phenyl sulfide (1 equivalent) in glacial acetic acid (approx. 1 mL per mmol of sulfide). Cool the flask in an ice bath to 0-5 °C.

  • Oxidant Addition: Slowly add hydrogen peroxide (30%, 4 equivalents) dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. Rationale: Slow addition and cooling are critical to prevent the exothermic reaction from causing over-oxidation to the sulfone.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using diethyl ether as eluent) until the starting sulfide spot has disappeared.[8]

  • Quenching and Neutralization: Once the reaction is complete, carefully pour the solution into a beaker of cold water. Slowly neutralize the resulting solution with 4M aqueous NaOH until the pH is ~7-8. Caution: Neutralization is exothermic.

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with methylene chloride (3x volumes). Rationale: Multiple extractions ensure complete recovery of the product from the aqueous phase.[7]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

General Reaction Workflow

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Dissolve Sulfide in Acetic Acid cool 2. Cool to 0-5 °C setup->cool add_h2o2 3. Slow Addition of H₂O₂ cool->add_h2o2 monitor 4. Monitor by TLC/HPLC add_h2o2->monitor quench 5. Quench & Neutralize monitor->quench extract 6. Extract with DCM quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Purify (Distillation/Chromatography) dry->purify

Caption: Step-by-step workflow for this compound synthesis.

References

  • Organic Syntheses Procedure. Methyl phenyl sulfoxide. Organic Syntheses. Available from: [Link].

  • Gabrič, A., Hodnik, Ž., & Pajk, S. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 325. Available from: [Link].

  • 911Metallurgist. (2018). Sulfide Oxidation. Available from: [Link].

  • MDPI. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Available from: [Link].

  • Water360. Reaction mechanism and stoichiometry of chemical sulfide oxidation. Available from: [Link].

  • OUCI. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Available from: [Link].

  • Gabrič, A., Hodnik, Ž., & Pajk, S. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PubMed. Available from: [Link].

  • MDPI. (2022). Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. Available from: [Link].

  • Chemistry For Everyone. (2023). How Do Sulfides Undergo Oxidation? YouTube. Available from: [Link].

  • ACS GCI Pharmaceutical Roundtable. Sulfide Oxidation. Available from: [Link].

  • ResearchGate. (2021). Scalable electrochemical reduction of sulfoxides to sulfides. Available from: [Link].

  • Ivanova, A., et al. (2019). Hydrogen Sulfide and Persulfides Oxidation by Biologically Relevant Oxidizing Species. Antioxidants & Redox Signaling. Available from: [Link].

  • Ghorbani-Vaghei, R., & Jalili, H. (2005). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Synthesis, 2005(12), 1929-1932. Available from: [Link].

  • Fu, Z.-H., et al. (2022). Scalable selective electrochemical oxidation of sulfides to sulfoxides. Green Chemistry, 24(12), 4772-4776. Available from: [Link].

  • Skarżewski, J., et al. (2018). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews, 47(1), 128-148. Available from: [Link].

  • Organic Syntheses Procedure. Phenyl vinyl sulfone and sulfoxide. Organic Syntheses. Available from: [Link].

  • Mondal, B., et al. (2016). Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) complexes. RSC Advances, 6(32), 27103-27111. Available from: [Link].

  • Fishman, A., et al. (2011). Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology, 77(10), 3393-3398. Available from: [Link].

  • Li, M., et al. (2023). Gram-Scale Synthesis of Sulfoxides via Oxygen Enabled by Fe(NO₃)₃·9H₂O. Organic Process Research & Development, 27(3), 524-530. Available from: [Link].

  • Oae, S., et al. (1993). Pyrolysis of (2-Phenylethyl)phenylsulfonium Ylides. Bulletin of the Chemical Society of Japan, 66(1), 214-220. Available from: [Link].

  • Organic Chemistry Portal. Sulfoxide synthesis by oxidation. Available from: [Link].

  • Organic Syntheses Procedure. Asymmetric Synthesis of (S)-(-)-Methyl p-Tolyl Sulfoxide. Organic Syntheses. Available from: [Link].

  • Wikipedia. Sulfoxide. Available from: [Link].

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. Available from: [Link].

  • Zaramella, A., & Dalvit, C. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. Available from: [Link].

  • Longdom Publishing. Synthesis of methyl phenyl sulfoxide from its sulfide by Musa paradisiaca ascrobate peroxidase. Available from: [Link].

  • SpectraBase. Ethyl phenyl sulfoxide. Available from: [Link].

  • Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry, 9(23), 2103-2127. Available from: [Link].

  • ResearchGate. (2016). How to purify esterification product? Available from: [Link].

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Technical Support Center: Catalyst Deactivation in Ethylphenylsulfoxide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst deactivation in the synthesis of ethylphenylsulfoxide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this crucial synthetic transformation. By understanding the root causes of catalyst deactivation and implementing targeted solutions, you can enhance the efficiency, reproducibility, and cost-effectiveness of your sulfoxidation reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst deactivation in this compound synthesis, providing quick and accessible answers to prevalent issues.

Q1: My catalyst activity has dropped significantly after a few runs. What are the most likely causes?

A1: Catalyst deactivation in this compound synthesis can stem from several factors. The most common culprits include:

  • Poisoning: Impurities in the substrate (ethyl phenyl sulfide), solvent, or oxidant can bind to the active sites of thecatalyst, rendering them inactive. Sulfur-containing impurities are particularly notorious poisons for many metal catalysts.

  • Fouling: Deposition of carbonaceous materials (coke) or insoluble byproducts on the catalyst surface can block active sites and pores. This is more common in heterogeneous catalysis.

  • Leaching: For heterogeneous catalysts, the active metal species can dissolve into the reaction medium, leading to a permanent loss of activity.[1] This is a significant concern in liquid-phase reactions.

  • Thermal Degradation (Sintering): High reaction temperatures can cause the fine metal particles of a supported catalyst to agglomerate, reducing the active surface area.

  • Over-oxidation: The desired sulfoxide product can be further oxidized to the sulfone. This side reaction can sometimes lead to the formation of species that inhibit or deactivate the catalyst.

Q2: I am using a Kagan-Modena asymmetric sulfoxidation protocol and observing low enantioselectivity (ee). What should I investigate first?

A2: Low enantioselectivity in the Kagan-Modena reaction (using a Titanium/Diethyl Tartrate catalyst) is a frequent issue. Key parameters to scrutinize are:

  • Water Content: The presence of a specific, controlled amount of water is often crucial for achieving high enantioselectivity with this system.[2] Both too little and too much water can be detrimental.[3]

  • Catalyst Preparation: The exact ratio of Ti(O-i-Pr)₄ to Diethyl Tartrate (DET) and the method of catalyst pre-formation are critical. Deviations can lead to the formation of less selective catalytic species.

  • Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the more ordered transition state that leads to the desired enantiomer.

  • Solvent Choice: The solvent can influence the catalyst's structure and the stability of the diastereomeric transition states.[4] Dichloromethane is commonly used, but a solvent screen may be necessary for optimization.[2]

Q3: Is there a difference in deactivation mechanisms between homogeneous and heterogeneous catalysts in this synthesis?

A3: Yes, the deactivation pathways can differ significantly.

  • Homogeneous Catalysts (e.g., Kagan's Ti-DET complex) are more susceptible to deactivation through changes in the coordination sphere of the metal center, such as ligand degradation or reaction with impurities in the solution. Leaching is not a concept for homogeneous catalysts in the traditional sense, but the catalyst can be difficult to recover and reuse.

  • Heterogeneous Catalysts (e.g., Vanadium or Titanium oxides on a support) are prone to deactivation by physical mechanisms like fouling and sintering, in addition to chemical poisoning.[4] Leaching of the active metal from the support is a primary concern for their long-term stability.[1]

Q4: Can the oxidant, such as hydrogen peroxide, contribute to catalyst deactivation?

A4: Absolutely. While hydrogen peroxide (H₂O₂) is a "green" oxidant, it can also be a source of catalyst deactivation. High concentrations of H₂O₂ can lead to the formation of less active or inactive peroxo-metal species.[5] In some cases, impurities or stabilizers in commercial H₂O₂ solutions can act as catalyst poisons. The slow addition of the oxidant is a common strategy to mitigate these effects.

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving specific issues encountered during this compound synthesis.

Issue: Gradual or Sudden Loss of Catalytic Activity

Symptoms:

  • Decreased conversion of ethyl phenyl sulfide over subsequent runs.

  • Longer reaction times required to achieve the same conversion.

  • Complete loss of activity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for catalyst deactivation.

Detailed Steps:

  • Characterize the Deactivated Catalyst: Before attempting regeneration, it is crucial to understand the cause of deactivation. The following analytical techniques are invaluable:

    • Inductively Coupled Plasma (ICP-OES/MS): To quantify the amount of active metal on a heterogeneous catalyst and to detect metal leaching in the reaction solution.

    • X-ray Photoelectron Spectroscopy (XPS): To identify poisons on the catalyst surface and determine the oxidation state of the active metal.

    • Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore volume of heterogeneous catalysts, which can indicate fouling or sintering.

    • Thermogravimetric Analysis (TGA): To quantify the amount of coke or other deposits on the catalyst.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify adsorbed species on the catalyst surface.

  • Address the Root Cause:

    • Poisoning: If specific poisons are identified, pre-treat the feedstock and solvents to remove them. For example, passing them through a column of activated alumina can remove many polar impurities.

    • Fouling: Implement a regeneration protocol (see Section 3) to remove deposits from the catalyst surface.

    • Leaching: To mitigate leaching, consider using a different solvent, modifying the catalyst support to enhance metal-support interactions, or operating at a lower temperature.[1]

    • Sintering: If sintering is suspected due to high temperatures, explore catalysts with higher thermal stability or optimize the process to run at a lower temperature.

Issue: Low Enantioselectivity in Asymmetric Sulfoxidation

Symptoms:

  • The enantiomeric excess (ee) of the this compound product is consistently lower than expected.

  • Poor reproducibility of ee between batches.

Troubleshooting Workflow for Kagan-Modena Asymmetric Sulfoxidation:

Caption: Troubleshooting low enantioselectivity in Kagan-type reactions.

Detailed Steps:

  • Optimize Water Concentration: For the Kagan-Modena reaction, the amount of water is critical.[2] Prepare a series of small-scale reactions with varying equivalents of water (e.g., 0.5, 1.0, 1.5, 2.0 equivalents relative to the titanium precursor) to identify the optimal amount for your specific substrate and conditions.

  • Re-evaluate Catalyst Preparation: The active catalyst is an in-situ formed complex. Ensure that the Ti(O-i-Pr)₄ and diethyl tartrate are of high purity and that the stoichiometry is precise. The order of addition of reagents during catalyst formation can also be important.

  • Conduct a Temperature Study: Set up parallel reactions at different temperatures (e.g., -20 °C, 0 °C, room temperature) to determine the effect on enantioselectivity. Lower temperatures generally favor higher ee.

  • Perform a Solvent Screen: The choice of solvent can significantly impact the stereochemical outcome.[4] Test a range of solvents with different polarities and coordinating abilities (e.g., dichloromethane, toluene, chloroform, THF).

Section 3: Detailed Protocols

Protocol for Regeneration of a Supported Vanadium Oxide Catalyst

This protocol is designed for the regeneration of a V₂O₅/TiO₂ catalyst that has been deactivated by sulfation or coking during the oxidation of ethyl phenyl sulfide.

Materials:

  • Deactivated V₂O₅/TiO₂ catalyst

  • Aqueous ammonia solution (5-10 wt%) or aqueous oxalic acid solution (5-10 wt%)

  • Deionized water

  • Methanol or acetone

  • Tube furnace

  • Air or nitrogen gas supply

Procedure:

  • Washing:

    • Place the deactivated catalyst in a flask.

    • Add the aqueous ammonia or oxalic acid solution to the flask, ensuring the catalyst is fully submerged.

    • Stir the slurry at a slightly elevated temperature (e.g., 50-60 °C) for 1-2 hours. This step helps to dissolve sulfate poisons and some carbonaceous deposits.[6]

    • Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.

    • Perform a final rinse with methanol or acetone to aid in drying.

  • Drying:

    • Dry the washed catalyst in an oven at 110-120 °C for at least 4 hours, or until completely dry.

  • Calcination:

    • Place the dried catalyst in a tube furnace.

    • Heat the catalyst under a flow of air or nitrogen to a temperature between 450 °C and 550 °C. The specific temperature will depend on the thermal stability of the catalyst and the nature of the remaining deposits.

    • Hold at the target temperature for 3-5 hours to burn off any remaining organic residues.

    • Cool the catalyst slowly to room temperature under the same gas flow.

  • Post-Regeneration Characterization:

    • It is highly recommended to characterize the regenerated catalyst using techniques like BET and XPS to confirm the removal of poisons and the restoration of the active surface.

Protocol for a Leaching Test of a Homogeneous Catalyst

This protocol provides a method to determine if the active metal from a homogeneous catalyst, such as a titanium-based complex, is leaching into the product or remaining in the aqueous phase after workup.

Materials:

  • Sample of the final, purified this compound product.

  • Aqueous phase from the reaction workup.

  • ICP-OES or ICP-MS instrument.

  • Appropriate standards for the metal being tested (e.g., Titanium).

Procedure:

  • Sample Preparation:

    • Organic Product: Accurately weigh a sample of the purified this compound and dissolve it in a known volume of a suitable organic solvent that is compatible with the ICP instrument's sample introduction system.

    • Aqueous Phase: Take a known volume of the aqueous phase from the workup. If necessary, filter it to remove any suspended solids.

  • ICP Analysis:

    • Prepare a calibration curve using the metal standards.

    • Analyze the prepared samples using ICP-OES or ICP-MS to determine the concentration of the metal.

  • Data Interpretation:

    • The presence of the metal in the purified organic product indicates that the catalyst or metal species are soluble in the organic phase and are not being fully removed during workup.

    • High concentrations of the metal in the aqueous phase indicate that the catalyst is being extracted from the organic phase during workup, which can be a form of deactivation if the catalyst is intended to be recycled with the organic phase.

Section 4: Data and Visualization

Table 1: Common Causes of Deactivation and Recommended Analytical Techniques
Deactivation MechanismPrimary SymptomsRecommended Analytical Techniques
Poisoning Rapid loss of activity, often from the start.XPS, ICP-OES (for elemental analysis of the catalyst)
Fouling/Coking Gradual loss of activity over time.TGA, BET, SEM/TEM
Sintering Loss of activity, especially after exposure to high temperatures.BET, XRD, TEM
Leaching Loss of activity in recycled heterogeneous catalysts.ICP-OES/MS of the reaction solution.
Over-oxidation Formation of sulfone byproduct, potential color change of the reaction mixture.HPLC, GC-MS (to quantify sulfone)

References

  • Ksibi, M. (2003). Diagnosis of deactivation sources for vanadium catalysts used in SO. Applied Surface Science, 220(1-4), 105-112.
  • Sádaba, I., Granados, M. L., Riisager, A., & Taarning, E. (2015). Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. Green Chemistry, 17(6), 3473-3487.
  • Bera, P. K., Gupta, N., Abdi, S. H. R., & Bajaj, H. C. (2015). Bimetallic Titanium Complex Catalyzed Enantioselective Oxidation of Thioethers Using Aqueous H2O2 as a Terminal Oxidant. ChemInform, 46(21).
  • Ma, B., Qiu, Z., Yang, J., & Li, Y. (2019). Recovery of Nano-TiO2 from Spent SCR Catalyst by Sulfuric Acid Dissolution and Direct Precipitation. Industrial & Engineering Chemistry Research, 58(43), 19864-19872.
  • 911Metallurgist. (2017, September 23). Laboratory Leaching Test Procedure. Retrieved from [Link]

  • Lee, H. Y., Kim, J.-G., & Lee, J.-c. (2020). Leaching Behavior of Titanium from Na2TiO3.
  • Kagan, H. B. (2009). Asymmetric Synthesis of Chiral Sulfoxides. Wiley-VCH.
  • Dhaduk, B. (2024). Insight studies on the deactivation of sulfuric acid regeneration catalyst.
  • van der Merwe, J. H. (2013). Leaching of crude titanium powder produced by metallothermic reduction : effects of leaching conditions on final powder quality. University of Pretoria.
  • Ksibi, M., Elaloui, E., & Ghorbel, A. (2003). Chemical analysis of fresh and deactivated catalysts.
  • LibreTexts. (2021, March 16). 5.
  • Palma, V., Ruocco, C., & Ricca, A. (2019). A Case Study for the Deactivation and Regeneration of a V2O5-WO3/TiO2 Catalyst in a Tail-End SCR Unit of a Municipal Waste Incineration Plant.
  • Azizi, M., Maleki, A., & Bodaghi, A. (2022). A Novel, Facile and Selective Synthesis of Sulfoxides Catalyzed by CuFe2O4/PEO-SO3H as a Reusable Heterogeneous Nanocatalyst. Nanochemistry Research, 7(2), 68-78.
  • Yang, Q., Wang, L., & Li, C. (2011). ChemInform Abstract: Optimization of Asymmetric Oxidation of Sulfides with the Fe(salan)
  • Davies, I. W., Reider, P. J., & Senanayake, C. H. (2001). The Kagan Oxidation - Industrial-Scale Asymmetric Sulfoxidations in the Synthesis of Two Related NK1/NK2 Antagonists. Asymmetric Catalysis on an Industrial Scale: Challenges, Approaches and Solutions, 281-290.
  • Ziolek, M., Sobczak, I., & Daturi, M. (2016). Titanium dioxide doped with vanadium as effective catalyst for selective oxidation of diphenyl sulfide to diphenyl sulfonate.
  • Pitchen, P., Dunach, E., Deshmukh, M. N., & Kagan, H. B. (1984). An efficient asymmetric oxidation of sulfides to sulfoxides. Journal of the American Chemical Society, 106(26), 8188-8193.
  • Bach, R. D., & Schlegel, H. B. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. The Journal of Physical Chemistry A, 128(11), 2072–2091.
  • Cardellicchio, C., et al. (2024). Investigation of the titanium-mediated catalytic enantioselective oxidation of aryl benzyl sulfides containing heterocyclic groups. RSC Advances, 14, 1-10.
  • Streuff, J. (2021). Titanium Radical Redox Catalysis: Recent Innovations in Catalysts, Reactions, and Modes of Activation. Accounts of Chemical Research, 54(17), 3465–3478.
  • O'Mahony, G. E., Ford, A., & Maguire, A. R. (2012).
  • Lee, D. H., et al. (2007). Deactivation and regeneration of titanium silicalite catalyst for epoxidation of propylene.
  • Han, J., Soloshonok, V. A., Klika, K. D., Drabowicz, J., & Wzorek, A. (2018). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews, 47(5), 1307-1350.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides. Wordpress.
  • Kholdeeva, O. A. (2003). Oxidation of methyl phenyl sulfide with hydrogen peroxide catalyzed by Ti(IV)-substituted heteropolytungstate.
  • Al-Shafei, M. A., et al. (2016). Deactivation Mechanism of Titania Catalyst.
  • Yadav, P. (2015). Synthesis of methyl phenyl sulfoxide from its sulfide by Musa paradisiaca ascrobate peroxidase. Journal of Chemical and Pharmaceutical Research, 7(3), 1334-1339.
  • Bach, R. D., & Schlegel, H. B. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. R Discovery.
  • Kholdeeva, O. A., et al. (1999). Role of protons in methyl phenyl sulfide oxidation with hydrogen peroxide catalyzed by Ti(IV)-monosubstituted heteropolytungstates.
  • Olvera-Vargas, H., et al. (2021). Leaching of ilmenite to produce titanium based materials: a review.
  • Baltakys, K., et al. (2022). Aqueous-Based Synthesis of Photocatalytic Copper Sulfide Using Sulfur Waste as Sulfurizing Agent.
  • Ibrahim, M. H., et al. (2022). Enhanced Effect of Metal Sulfide Doping (MgS-TiO2) Nanostructure Catalyst on Photocatalytic Reduction of CO2 to Methanol.
  • Li, Y., et al. (2016). Asymmetric catalytic sulfoxidation by a novel VIV8 cluster catalyst in the presence of serum albumin: a simple and green oxidation system. Dalton Transactions, 45(23), 9576-9583.

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Validation & Comparative

A Comparative Guide to the Validation of Ethylphenylsulfoxide Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Ethylphenylsulfoxide is a chiral sulfoxide that serves as a crucial building block in asymmetric synthesis, particularly in the development of active pharmaceutical ingredients (APIs). The stereochemical and chemical purity of this intermediate is paramount, as any impurities can propagate through subsequent synthetic steps, potentially leading to final products with altered efficacy, safety profiles, or the presence of genotoxic contaminants. Consequently, a robust, validated analytical method for purity assessment is not merely a quality control measure but a foundational pillar of drug development and manufacturing.

High-Performance Liquid Chromatography (HPLC) has long been the industry's workhorse for the analysis of non-volatile and semi-volatile organic compounds, offering a powerful combination of resolution, sensitivity, and quantitative accuracy.[1] This guide provides an in-depth, experience-driven perspective on the validation of an HPLC method for determining the purity of this compound, framed against alternative analytical technologies. We will explore the causality behind methodological choices, present a self-validating experimental protocol, and objectively compare HPLC with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC) to provide researchers with a comprehensive decision-making framework.

The Analytical Imperative: Characterizing the Impurity Profile

Before developing a purity method, it is essential to understand the potential impurities associated with this compound. These typically arise from the synthesis process, which often involves the oxidation of ethyl phenyl sulfide.

Potential impurities include:

  • Ethyl Phenyl Sulfide: Unreacted starting material.

  • Ethyl Phenyl Sulfone: Over-oxidation by-product.

  • Other Synthesis-Related Impurities: Reagents or by-products from the specific synthetic route used.

A successful analytical method must be able to resolve this compound from these and any other potential degradants, demonstrating specificity.

The Gold Standard: A Validated Reversed-Phase HPLC Method

We have developed and validated a reversed-phase HPLC (RP-HPLC) method, which separates compounds based on their hydrophobicity. This is the logical choice for this compound and its likely impurities, as the sulfone is more polar and the sulfide is less polar than the parent sulfoxide, allowing for a predictable elution order.

Experimental Protocol: HPLC Purity Determination

1. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (40:60, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

2. Standard and Sample Preparation:

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

Method Validation: A Self-Validating System based on ICH Q2(R2)

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[2][3] Our approach follows the International Council for Harmonisation (ICH) guidelines, ensuring regulatory compliance and scientific rigor.[4][5]

Sources

A Comparative Guide to Ethylphenylsulfoxide and Other Chiral Sulfoxides in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and selective chiral auxiliaries and ligands is perpetual. Among the arsenal of tools available to the modern chemist, chiral sulfoxides have carved a significant niche due to their unique stereoelectronic properties and their ability to induce high levels of stereocontrol.[1][2][3][4][5][6] This guide provides a comparative analysis of ethylphenylsulfoxide, a versatile yet perhaps less-lauded chiral sulfoxide, against other prominent members of this class, offering insights into their synthesis, properties, and applications, supported by experimental data and protocols.

The Stereogenic Sulfur: A Hub of Chirality

The utility of sulfoxides in asymmetric synthesis stems from the pyramidal structure of the sulfinyl group, where the sulfur atom is a stereocenter when bearing two different substituents.[5] The lone pair of electrons, the oxygen atom, and the two organic residues create a chiral environment that is configurationally stable under typical reaction conditions, with a high barrier to inversion.[5] This stability allows for the isolation of enantiomerically pure sulfoxides, which can then be employed to direct the stereochemical outcome of reactions on proximal functional groups.[4]

A Comparative Overview of Chiral Sulfoxides

While a wide array of chiral sulfoxides have been developed, this guide will focus on a comparative study of this compound against two other widely used analogues: mthis compound and the family of tert-butylsulfoxides (e.g., tert-butyl phenyl sulfoxide). The choice of these comparators is based on their representation of varying steric and electronic properties.

SulfoxideStructureKey Features
This compound C₆H₅S(O)CH₂CH₃Moderate steric bulk, readily prepared, versatile in various transformations.
Mthis compound C₆H₅S(O)CH₃Lower steric hindrance compared to this compound, extensively studied.[7][8]
tert-Butyl Phenyl Sulfoxide C₆H₅S(O)C(CH₃)₃High steric bulk, excellent for inducing high diastereoselectivity.

Synthesis of Enantiopure Sulfoxides: A Mechanistic Perspective

The preparation of enantiomerically enriched sulfoxides is paramount to their application. The most direct and widely employed method is the asymmetric oxidation of the corresponding prochiral sulfides.[4][9][10][11]

Asymmetric Oxidation of Ethyl Phenyl Sulfide

The enantioselective oxidation of ethyl phenyl sulfide serves as a prime example of modern synthetic strategies.[12] Among the various methods, the use of chiral transition metal complexes as catalysts with a stoichiometric oxidant like hydrogen peroxide has proven to be highly effective.[13]

A particularly successful approach involves the use of a pre-formed manganese complex.[13] The rationale behind selecting a manganese catalyst lies in its ability to form a high-valent oxo-manganese species upon reaction with H₂O₂, which acts as the active oxygen transfer agent. The chiral ligand environment around the manganese center dictates the facial selectivity of the oxidation of the sulfur atom.

Experimental Protocol: Enantioselective Synthesis of (R)-Ethylphenylsulfoxide

Materials:

  • Ethyl phenyl sulfide

  • Manganese(II) sulfate

  • Chiral Salen-type ligand (e.g., (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)

  • Hydrogen peroxide (30% aqueous solution)

  • Carboxylic acid (e.g., acetic acid)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the chiral Salen-type ligand (1.2 mol%) and manganese(II) sulfate (1 mol%) in DCM.

  • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Add ethyl phenyl sulfide (1 equivalent) to the reaction mixture.

  • Add a catalytic amount of acetic acid (5 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add hydrogen peroxide (1.1 equivalents) dropwise over 30 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford enantiomerically enriched (R)-ethylphenylsulfoxide.

Workflow for the Synthesis of (R)-Ethylphenylsulfoxide

cluster_synthesis Synthesis of (R)-Ethylphenylsulfoxide start Start complex_formation Complex Formation: Mn(II)SO4 + Chiral Ligand start->complex_formation addition Addition of Ethyl Phenyl Sulfide and Acetic Acid complex_formation->addition oxidation Oxidation at 0°C: Slow addition of H2O2 addition->oxidation workup Aqueous Workup (NaHCO3) oxidation->workup purification Purification: Column Chromatography workup->purification product Product: (R)-Ethylphenylsulfoxide purification->product

Caption: Workflow for the enantioselective synthesis of (R)-ethylphenylsulfoxide.

Comparative Performance in Asymmetric Reactions

The true measure of a chiral auxiliary's utility lies in its performance in asymmetric transformations. Here, we compare this compound with its counterparts in directing stereoselective reactions.

Diastereoselective Aldol-Type Reactions

Chiral β-keto sulfoxides are valuable intermediates that can undergo highly diastereoselective reductions to afford enantioenriched β-hydroxy sulfoxides, which are precursors to a variety of chiral building blocks.[4] The stereochemical outcome of these reductions is often dictated by the nature of the reducing agent and the presence of chelating Lewis acids.

Comparative Data for the Reduction of β-Keto Sulfoxides

β-Keto SulfoxideReducing AgentLewis AcidDiastereomeric Ratio (d.r.)
PhS(O)CH₂C(O)R DIBAL-HNone>95:5
PhS(O)CH(CH₃)C(O)R DIBAL-HNone>95:5
PhS(O)CH₂C(O)R LiAlH₄ZnCl₂5:95
PhS(O)CH(CH₃)C(O)R LiAlH₄ZnCl₂10:90

Data synthesized from principles described in the literature.[4]

The ethyl group in this compound provides a moderate level of steric hindrance, which can be advantageous in achieving a balance between reactivity and selectivity. In contrast, the smaller methyl group of mthis compound may offer less steric differentiation in the transition state, potentially leading to lower diastereoselectivity in some cases. Conversely, the bulky tert-butyl group often enforces a more rigid transition state, resulting in higher diastereoselectivity, but sometimes at the cost of reduced reaction rates.

Mechanism of Diastereoselective Reduction

The diastereoselectivity in the reduction of β-keto sulfoxides can be rationalized by considering the formation of a six-membered chelated transition state when a Lewis acid is present. The Lewis acid coordinates to both the sulfinyl oxygen and the carbonyl oxygen, creating a rigid conformation. The hydride reagent then attacks from the less sterically hindered face.

cluster_mechanism Chelation-Controlled Reduction of a β-Keto Sulfoxide reactant β-Keto Sulfoxide chelate Six-membered Chelate Intermediate reactant->chelate + Lewis Acid lewis_acid Lewis Acid (e.g., ZnCl2) hydride Hydride Attack (e.g., from LiAlH4) chelate->hydride + Hydride Reagent product Diastereomerically Enriched β-Hydroxy Sulfoxide hydride->product

Caption: Chelation-controlled reduction of a β-keto sulfoxide.

Determination of Enantiomeric Purity

An accurate determination of the enantiomeric excess (ee) is crucial for validating the success of an asymmetric synthesis.[14][15] Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[15]

Experimental Protocol: Determination of Enantiomeric Excess of this compound by Chiral HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chiral stationary phase column (e.g., Chiralcel OD-H).

Mobile Phase:

  • A mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.

Procedure:

  • Prepare a standard solution of racemic this compound in the mobile phase.

  • Prepare a solution of the synthesized, enantiomerically enriched this compound in the mobile phase.

  • Set the flow rate of the mobile phase (e.g., 1.0 mL/min).

  • Set the UV detector to an appropriate wavelength (e.g., 254 nm).

  • Inject the racemic standard to determine the retention times of both enantiomers.

  • Inject the synthesized sample.

  • Integrate the peak areas for both enantiomers in the chromatogram of the synthesized sample.

  • Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Conclusion and Future Outlook

This compound presents itself as a highly competent chiral sulfoxide, offering a valuable balance of steric and electronic properties for a range of asymmetric transformations. While mthis compound has been more extensively studied and tert-butylsulfoxides often provide higher levels of diastereoselectivity, this compound remains a versatile and cost-effective option for many applications.

The choice of a specific chiral sulfoxide will ultimately depend on the specific reaction and substrate. A thorough understanding of the mechanistic principles governing stereoselection, as outlined in this guide, is essential for making an informed decision. The continued development of novel chiral sulfoxides and more efficient catalytic systems for their synthesis will undoubtedly further expand the synthetic chemist's toolkit for constructing complex chiral molecules.

References

  • Chiral sulfoxides: Advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. ResearchGate. [Link]

  • Development of chiral sulfoxide ligands for asymmetric catalysis. PubMed. [Link]

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PubMed Central. [Link]

  • Application of chiral sulfoxides in asymmetric synthesis. MedCrave online. [Link]

  • Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews (RSC Publishing). [Link]

  • Reductions with samarium(II) iodide. Grokipedia. [Link]

  • Using Enzyme Inhibition as a High Throughput Method to Measure the Enantiomeric Excess of a Chiral Sulfoxide. ResearchGate. [Link]

  • RECENT ADVANCES IN THE SYNTHESIS OF SULFOXIDES FROM SULFIDES. Scilit. [Link]

  • Samarium(II) iodide-mediated reactions applied to natural product total synthesis. Royal Society of Chemistry. [Link]

  • Advances in the Chemistry of Oxaziridines. PubMed Central. [Link]

  • CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. University of Illinois Urbana-Champaign. [Link]

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. [Link]

  • methyl phenyl sulfoxide. Organic Syntheses Procedure. [Link]

  • A New Reaction of 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Reagent): Oxidation of Thiolates to Sulfinates. Application to the Synthesis of Sulfones. ACS Publications. [Link]

  • Advances in the Chemistry of Oxaziridines. ACS Publications. [Link]

  • Oxaziridine. Wikipedia. [Link]

  • Samarium( ii ) iodide-mediated reactions applied to natural product total synthesis. Royal Society of Chemistry. [Link]

  • Use of Chiral Sulfoxides in Asymmetric Synthesis. ResearchGate. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]

  • phenyl vinyl sulfone and sulfoxide. Organic Syntheses Procedure. [Link]

  • Enantioselective Sulfoxidation. Chemistry LibreTexts. [Link]

  • Enantioselective Sulfoxidation. Organic Chemistry Portal. [Link]

  • Cross-Coupling Reactions Using Samarium(II) Iodide. Chemical Reviews. [Link]

  • Pyrolysis of (2-Phenylethyl)phenylsulfonium Ylides. J-STAGE. [Link]

  • Samarium(II) iodide. Wikipedia. [Link]

  • Enantioselective oxidation of sulfides with H2O2 catalyzed by a pre-formed manganese complex. RSC Publishing. [Link]

  • Structure Determination of Chiral Sulfoxide in Diastereomeric Bicalutamide Derivatives. Southern Methodist University. [Link]

  • ( S )-(−)-Methyl Phenyl Sulfoxide. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PubMed Central. [Link]

  • Synthesis of ethyl phenyl sulfide. PrepChem.com. [Link]

  • Asymmetric Sulfoxidation by a Tyrosinase Biomimetic Dicopper Complex with a Benzimidazolyl Derivative of L-Phenylalanine. MDPI. [Link]

  • (R)‐(+)‐Phenyl Methyl Sulfoxide. ResearchGate. [Link]

Sources

A Comparative Guide to the Determination of Enantiomeric Purity of Ethylphenylsulfoxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical identity of a molecule is a critical attribute in the fields of pharmaceutical sciences, agrochemicals, and asymmetric synthesis. For chiral sulfoxides like ethylphenylsulfoxide, the enantiomeric purity can dictate biological activity, efficacy, and toxicity. Consequently, the accurate and precise determination of enantiomeric excess (ee) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, objective comparison of the principal analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral additives.

The Significance of Chiral Sulfoxides

Chiral sulfoxides are pivotal intermediates and chiral auxiliaries in a myriad of asymmetric syntheses.[1][2] Their conformational stability at room temperature preserves their stereochemical integrity, making them reliable building blocks in the construction of complex chiral molecules.[2] The biological importance of sulfoxide chirality is exemplified by drugs like esomeprazole (Nexium), where one enantiomer exhibits a superior therapeutic profile over the other and the racemate. Therefore, robust analytical methodologies to discern and quantify the enantiomeric composition of sulfoxides such as this compound are indispensable.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is arguably the most widely adopted and versatile technique for the enantioseparation of chiral compounds, including sulfoxides.[3] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[4]

Scientific Principles and Causality

The success of a chiral HPLC separation hinges on the selection of an appropriate CSP. For sulfoxides, polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and excellent enantiorecognition capabilities.[5] The chiral recognition mechanism is a complex interplay of various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. The sulfoxide group, with its polar S=O bond and the adjacent phenyl and ethyl groups, provides multiple points of interaction, which are exploited by the chiral environment of the CSP to achieve separation.

The choice of the mobile phase is equally critical. It modulates the interactions between the analyte and the CSP. In normal-phase mode (e.g., hexane/alcohol mixtures), the competition between the mobile phase and the analyte for interaction sites on the CSP is a key factor. In reversed-phase mode (e.g., water/acetonitrile/alcohol mixtures), hydrophobic interactions often play a more dominant role. For sulfoxides, both modes can be effective, and the selection often depends on the specific CSP and the solubility of the analyte.

Experimental Protocol: A Representative Method

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Column:

  • A polysaccharide-based chiral column, for instance, a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H).

Mobile Phase:

  • A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be optimized to achieve baseline separation.

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm (where the phenyl group absorbs)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: % ee = |(A1 - A2) / (A1 + A2)| * 100

Workflow for Enantiomeric Purity Determination by Chiral HPLC

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Dissolve this compound in Mobile Phase Equilibrate Equilibrate Chiral Column MobilePhase Prepare Hexane/Isopropanol Mixture MobilePhase->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Separation of Enantiomers Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing & Analysis Sample Dissolve this compound in Volatile Solvent Inject Inject into GC Sample->Inject Separate Separation in Chiral Column Inject->Separate Detect FID/MS Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing & Analysis Sample Dissolve this compound in Deuterated Solvent AddCSA Add Chiral Solvating Agent Sample->AddCSA AcquireSpectrum Acquire 1H NMR Spectrum AddCSA->AcquireSpectrum ProcessSpectrum Process Spectrum AcquireSpectrum->ProcessSpectrum Integrate Integrate Diastereotopic Signals ProcessSpectrum->Integrate Calculate Calculate % ee Integrate->Calculate

Sources

Comparing the efficacy of different oxidizing agents for Ethylphenylsulfoxide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Synthesis of Ethylphenylsulfoxide: A Comparative Analysis of Oxidizing Agents

For researchers and professionals in drug development, the sulfoxide functional group is a cornerstone of molecular design, appearing in a wide array of therapeutic agents.[1] Its synthesis via the oxidation of a corresponding sulfide is the most direct and common route.[1][2] However, the challenge lies in achieving high selectivity for the sulfoxide without over-oxidation to the corresponding sulfone.[1]

This guide provides an in-depth comparison of four widely-used oxidizing agents for the synthesis of this compound from ethyl phenyl sulfide. We will delve into the mechanistic underpinnings of each reagent, present comparative performance data, and provide detailed, field-tested experimental protocols to empower you to make the most informed choice for your synthetic needs.

The Oxidizing Agents: A Mechanistic and Performance Overview

The choice of an oxidizing agent is a critical parameter that dictates the yield, selectivity, and overall efficiency of the sulfide-to-sulfoxide transformation. Here, we compare Hydrogen Peroxide (H₂O₂), meta-Chloroperoxybenzoic acid (m-CPBA), Sodium Periodate (NaIO₄), and Oxone®.

Hydrogen Peroxide (H₂O₂): The "Green" Workhorse

Hydrogen peroxide is an attractive oxidant due to its low cost, high oxygen content, and the benign nature of its primary byproduct, water.[1] While its uncatalyzed reaction with sulfides can be slow, its efficacy is dramatically improved in the presence of acid catalysts, such as acetic acid, or various transition-metal catalysts.[1][3]

Mechanism of Action: The oxidation mechanism involves an electrophilic attack of the peroxide oxygen on the nucleophilic sulfur atom.[1] Computational studies suggest that in aqueous or protic media, solvent molecules play a crucial role by forming hydrogen bonds, which helps to stabilize the charge separation in the transition state and facilitate the breaking of the O-O bond.[4][5]

H2O2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products R1 Ph-S-Et TS [Ph-S(δ+)---O(δ-)---O-H] complex      |     Et      H R1->TS Nucleophilic Attack R2 H₂O₂ R2->TS P1 Ph-S(O)-Et TS->P1 S-O bond formation P2 H₂O TS->P2 O-O bond cleavage

Caption: Mechanism of H₂O₂ Oxidation of Ethyl Phenyl Sulfide.

Performance Insights:

  • Selectivity: Excellent selectivity for the sulfoxide can be achieved under transition-metal-free conditions, for example, by using glacial acetic acid as both the solvent and catalyst.[1] Over-oxidation to the sulfone is minimal when the correct stoichiometry and temperature are maintained.[1]

  • Advantages: Environmentally friendly ("green"), inexpensive, and readily available. The workup is often straightforward.[1][6]

  • Disadvantages: Requires a catalyst or acidic medium for practical reaction rates. The large excess of H₂O₂ sometimes required can be due to its decomposition in the reaction medium.[6]

meta-Chloroperoxybenzoic Acid (m-CPBA): The High-Selectivity Standard

m-CPBA is a widely used and highly reliable oxidant in organic synthesis, renowned for its selectivity in a variety of transformations, including the epoxidation of alkenes and the oxidation of sulfides.[7]

Mechanism of Action: The oxidation proceeds via the well-established Prilezhaev reaction, a concerted mechanism where an oxygen atom is transferred from the peroxyacid to the sulfide through a well-defined, non-polar transition state.[7] This concerted nature contributes to its high selectivity.

MCPBA_Mechanism cluster_reactants Reactants cluster_ts Concerted Transition State cluster_products Products R1 Ph-S-Et TS [Cyclic intermediate] R1->TS R2 m-CPBA R2->TS P1 Ph-S(O)-Et TS->P1 Oxygen Transfer P2 m-Chlorobenzoic Acid TS->P2 Byproduct Formation

Caption: Concerted Mechanism of m-CPBA Oxidation.

Performance Insights:

  • Selectivity: Highly selective. The use of approximately one equivalent of m-CPBA reliably yields the sulfoxide, while two or more equivalents will produce the sulfone.[8] Reactions are often run at low temperatures (e.g., 0 °C) to further enhance selectivity.

  • Advantages: Excellent yields, predictable selectivity, and generally fast reaction times.[8]

  • Disadvantages: Higher cost compared to H₂O₂ or Oxone®. The byproduct, m-chlorobenzoic acid, must be removed during workup, typically via a basic wash. Commercial m-CPBA is sold as a stabilized mixture (typically <72%) for safety, as the pure form can be explosive.[7][9]

Sodium Periodate (NaIO₄): The Classic and Clean Reagent

Sodium periodate is a classic, powerful, and selective oxidizing agent for converting sulfides to sulfoxides.[10] Its operational simplicity and the ease of byproduct removal make it a highly practical choice.

Mechanism of Action: The reaction kinetics are consistent with an electrophilic attack of a periodate oxygen atom on the sulfur.[11] This leads to a polar, product-like transition state. The reaction is typically performed in a protic solvent mixture, such as methanol-water, which helps to solubilize the reagents.

NaIO4_Mechanism cluster_reactants Reactants cluster_ts Polar Transition State cluster_products Products R1 Ph-S-Et TS [Ph-S(δ+)---O-IO₃(δ-)]      |     Et R1->TS Electrophilic Attack on S R2 NaIO₄ R2->TS P1 Ph-S(O)-Et TS->P1 P2 NaIO₃ (precipitate) TS->P2

Caption: Mechanism of Sodium Periodate Oxidation.

Performance Insights:

  • Selectivity: Very good selectivity for sulfoxides is achieved using one equivalent of NaIO₄. Over-oxidation can be largely avoided by maintaining low temperatures (ice bath), especially for more reactive dialkyl sulfides.[12]

  • Advantages: The primary byproduct, sodium iodate (NaIO₃), is insoluble in many organic solvents and water-methanol mixtures, allowing for simple removal by filtration.[12] This greatly simplifies the purification process.

  • Disadvantages: The reagent is more expensive than H₂O₂ and Oxone®. For very insoluble sulfides, co-solvents may be necessary.[12]

Oxone®: The Versatile and Solvent-Controlled Oxidant

Oxone®, a stable, white solid, is a triple salt (2KHSO₅·KHSO₄·K₂SO₄) whose active oxidizing component is potassium peroxomonosulfate (KHSO₅).[13] It is an exceptionally versatile, inexpensive, and environmentally benign oxidant.

Mechanism of Action: The oxidation proceeds via nucleophilic attack of the sulfide on the terminal peroxide oxygen of the HSO₅⁻ anion. A fascinating aspect of Oxone® is that the reaction selectivity can be directed by the choice of solvent.[14]

Oxone_Mechanism cluster_reactants Reactants cluster_products Products R1 Ph-S-Et P1 Ph-S(O)-Et (in EtOH) Ph-S(O₂)-Et (in H₂O) R1->P1 Solvent-Dependent Oxidation R2 Oxone® (KHSO₅) R2->P1 P2 KHSO₄

Caption: Solvent-Dependent Oxidation using Oxone®.

Performance Insights:

  • Selectivity: The selectivity is uniquely solvent-dependent. When ethanol is used as the solvent, sulfoxides are obtained in excellent yield.[14] In contrast, using water as the solvent almost exclusively yields the sulfone.[14] This provides a powerful and simple method to control the reaction outcome.

  • Advantages: Inexpensive, stable, safe to handle, and environmentally friendly. The ability to control selectivity with the solvent is a major advantage.[13][14]

  • Disadvantages: Reactions are often biphasic, requiring vigorous stirring. The workup involves separating the product from inorganic salts.

Comparative Data Summary

The following table summarizes the key performance indicators for each oxidizing agent in the synthesis of this compound.

Oxidizing AgentTypical Yield (%)Selectivity (Sulfoxide:Sulfone)Reaction TimeTemp. (°C)Key AdvantagesKey Disadvantages
H₂O₂ / Acetic Acid 90-99[1]High3-12 hRoom TempLow cost, "green" byproduct (H₂O)[1]Requires acid/catalyst, potential for H₂O₂ decomposition[6]
m-CPBA >90Very High (with 1 equiv.)1-3 h0 to RTHighly predictable, fast, reliable[8]High cost, byproduct removal, safety concerns with pure form[7]
Sodium Periodate 90-95[12]High12-24 h0 to RTSimple workup (byproduct precipitates)[12]Higher cost, longer reaction times
Oxone® >95Solvent-dependent (High in EtOH)[14]1-4 hRoom TempLow cost, stable, solvent-controlled selectivity[13][14]Biphasic reaction, workup from inorganic salts

Experimental Protocols

The following protocols are designed for the synthesis of this compound from ethyl phenyl sulfide on a laboratory scale.

Workflow start Start: Ethyl Phenyl Sulfide + Solvent reagent Add Oxidizing Agent (H₂O₂, m-CPBA, NaIO₄, or Oxone®) Control Temperature start->reagent reaction Stir for Specified Time Monitor by TLC reagent->reaction workup Reaction Quench & Workup (e.g., Filtration, Extraction) reaction->workup purify Purification (e.g., Column Chromatography, Distillation) workup->purify product Final Product: This compound purify->product

Caption: General Experimental Workflow for Sulfide Oxidation.

Protocol 1: Oxidation with Hydrogen Peroxide in Acetic Acid[1][6]
  • Materials:

    • Ethyl phenyl sulfide (1.38 g, 10 mmol)

    • Glacial acetic acid (10 mL)

    • 30% Hydrogen peroxide (aq) (2.26 mL, ~22 mmol)

    • Dichloromethane (CH₂Cl₂)

    • 4 M Sodium hydroxide (aq) (NaOH)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a 50 mL round-bottom flask, add ethyl phenyl sulfide (10 mmol) and glacial acetic acid (10 mL).

    • Stir the solution at room temperature.

    • Slowly add 30% hydrogen peroxide (22 mmol) dropwise over 5 minutes.

    • Continue stirring the reaction mixture at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC).

    • Once the starting material is consumed (typically 4-8 hours), carefully neutralize the resulting solution by slowly adding 4 M aqueous NaOH until the pH is ~7-8.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

    • Combine the organic layers and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or column chromatography.

Protocol 2: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)[8][15]
  • Materials:

    • Ethyl phenyl sulfide (1.38 g, 10 mmol)

    • Dichloromethane (DCM) (50 mL)

    • m-CPBA (~70-75% purity, ~1.9 g, ~11 mmol active oxidant)

    • Saturated sodium bicarbonate (aq) (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve ethyl phenyl sulfide (10 mmol) in DCM (50 mL) in a 100 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

    • In a separate beaker, dissolve the m-CPBA (~11 mmol) in a minimal amount of DCM.

    • Add the m-CPBA solution dropwise to the stirred sulfide solution at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor by TLC until the starting sulfide is consumed (typically 1-2 hours).

    • Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL).

    • Transfer to a separatory funnel, separate the layers, and wash the organic layer with saturated NaHCO₃ (2 x 20 mL) followed by brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and remove the solvent under reduced pressure to yield the product.

Protocol 3: Oxidation with Sodium Periodate (NaIO₄)[12]
  • Materials:

    • Ethyl phenyl sulfide (1.38 g, 10 mmol)

    • Sodium Periodate (NaIO₄) (2.14 g, 10 mmol)

    • Methanol (50 mL)

    • Water (15 mL)

    • Methylene chloride (CH₂Cl₂)

  • Procedure:

    • In a 100 mL round-bottom flask, suspend ethyl phenyl sulfide (10 mmol) in methanol (50 mL).

    • In a separate beaker, dissolve sodium periodate (10 mmol) in water (15 mL).

    • Cool the sulfide suspension to 0 °C in an ice bath.

    • Add the aqueous NaIO₄ solution dropwise to the sulfide suspension with vigorous stirring.

    • Stir the reaction mixture for 12-18 hours, allowing it to slowly warm to room temperature. A white precipitate (sodium iodate) will form.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the sodium iodate precipitate.

    • Wash the filter cake with methylene chloride.

    • Transfer the filtrate to a separatory funnel, add water to dissolve any remaining salts, and extract with methylene chloride (3 x 25 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 4: Selective Oxidation with Oxone® in Ethanol[14]
  • Materials:

    • Ethyl phenyl sulfide (1.38 g, 10 mmol)

    • Oxone® (6.15 g, 10 mmol of KHSO₅)

    • Ethanol (40 mL)

    • Water (40 mL)

    • Ethyl acetate

  • Procedure:

    • Dissolve ethyl phenyl sulfide (10 mmol) in ethanol (40 mL) in a 250 mL round-bottom flask.

    • In a separate flask, dissolve Oxone® (10 mmol) in water (40 mL).

    • Add the Oxone® solution to the sulfide solution at room temperature with vigorous stirring.

    • Stir the biphasic mixture vigorously for 1-3 hours. Monitor the reaction by TLC.

    • Upon completion, add water (50 mL) and extract the product with ethyl acetate (3 x 40 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the crude sulfoxide.

Conclusion and Recommendations

The selective oxidation of ethyl phenyl sulfide to its sulfoxide can be accomplished efficiently by several methods. The optimal choice depends on the specific priorities of the researcher.

  • For Green Chemistry and Cost-Effectiveness: Hydrogen peroxide in acetic acid is an excellent choice, offering high yields with a minimal environmental footprint.[1]

  • For Speed and Predictable Selectivity: m-CPBA remains the gold standard when cost is not the primary concern and a rapid, clean conversion is required.[8]

  • For Simplified Purification: Sodium periodate is highly recommended, as the precipitation of the sodium iodate byproduct makes the workup exceptionally straightforward.[12]

  • For Versatility and Scalability: Oxone® offers a superb balance of cost, safety, and performance, with the unique ability to control the oxidation level simply by changing the solvent.[14]

By understanding the mechanisms, performance trade-offs, and practical protocols associated with each of these common oxidizing agents, researchers can confidently and efficiently synthesize this compound and other valuable sulfoxide-containing molecules for their drug discovery and development programs.

References

  • Vardhaman, A. K., et al. (2013). On the Mechanisms of Oxidation of Organic Sulfides by H2O2 in Aqueous Solutions. The Journal of Physical Chemistry A. [Link]

  • Kumar, R., & Choudhary, M. (2018). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews. [Link]

  • Golchoubian, H., & Hosseinpoor, F. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules. [Link]

  • Bach, R. D., et al. (1993). Oxidation of Amines and Sulfides with Hydrogen Peroxide and Alkyl Hydrogen Peroxide. The Nature of the Oxygen-Transfer Step. Journal of the American Chemical Society. [Link]

  • Vardhaman, A. K., et al. (2013). On the mechanisms of oxidation of organic sulfides by H2O2 in aqueous solutions. PubMed. [Link]

  • Common Organic Chemistry. Sulfur Oxidation - Sodium Periodate (NaIO4). [Link]

  • Johnson, C. R., & Keiser, J. E. (1966). METHYL PHENYL SULFOXIDE. Organic Syntheses. [Link]

  • Kim, H., et al. (2025). Batch and flow synthesis of sulfides and sulfoxides using green solvents and oxidant through visible-light photocatalysis. Green Chemistry. [Link]

  • Ravi, V., et al. (2021). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. ResearchGate. [Link]

  • Kumar, S., & Kumar, S. (2015). Sodium Periodate Mediated Oxidative Transformations in Organic Synthesis. ResearchGate. [Link]

  • Wang, W., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. [Link]

  • Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides. Scope of the Reaction. The Journal of Organic Chemistry. [Link]

  • Li, Z., et al. (2021). Scalable selective electrochemical oxidation of sulfides to sulfoxides. Green Chemistry. [Link]

  • Kim, H., et al. (2025). Batch and flow synthesis of sulfides and sulfoxides using green solvents and oxidant through visible-light photocatalysis. ResearchGate. [Link]

  • Liu, K., et al. (2023). Gram-Scale Synthesis of Sulfoxides via Oxygen Enabled by Fe(NO3)3·9H2O. Organic Process Research & Development. [Link]

  • Ruff, F., & Kucsman, Á. (1985). Mechanism of the oxidation of sulphides with sodium periodate. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Liu, K., et al. (2023). Gram-Scale Synthesis of Sulfoxides via Oxygen Enabled by Fe(NO3)3·9H2O. ACS Publications. [Link]

  • Worlikar, S., & De, S. (2021). Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. ChemistrySelect. [Link]

  • Kumar, A., et al. (2022). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Advances. [Link]

  • Golchoubian, H., & Hosseinpoor, F. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. MDPI. [Link]

  • Funes-Ardoiz, I., et al. (2017). Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates: Reactivity of the Oxidizing Species. ResearchGate. [Link]

  • Wikipedia. meta-Chloroperoxybenzoic acid. [Link]

  • Singh, F. V., & Wirth, T. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica. [Link]

  • Common Organic Chemistry. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). [Link]

  • Salgaonkar, L., & Salgaonkar, S. (2018). Biocatalytic Oxidation of Sulfides to Sulfones. Oriental Journal of Chemistry. [Link]

  • Hussain, H., et al. (2015). A review on the synthetic application of meta-chloroperbenzoic acid (mCPBA) over the few decades. RSC Advances. [Link]

  • Kumar, A., et al. (2022). Planned oxidation of sulfides to sulfoxides using an Oxone–KBr combination. RSC Advances. [Link]

  • Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]

  • Organic Chemistry Portal. Oxone, Potassium peroxomonosulfate. [Link]

  • Wang, X., et al. (2016). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry. [Link]

  • O'Brien, P. (2011). Synthesis of Enantioenriched Sulfoxides. ResearchGate. [Link]

  • Cannon, K., et al. (2016). Selective Synthesis of Substituted 3-Aryl-2-phenyl-1,3-thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone. International Journal of Chemistry. [Link]

  • Drabowicz, J., et al. (2007). Product Class 12: Aryl Sulfoxides and S-Arylsulfimides. Science of Synthesis. [Link]

  • Kumar, R., & Choudhary, M. (2018). Selected methods for the synthesis of sulfoxides and sulfones with emphasis on oxidative protocols. ResearchGate. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Ethylphenylsulfoxide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount. Ethylphenylsulfoxide, a chiral sulfoxide, presents unique analytical challenges due to its stereochemistry and potential for metabolic transformation. The selection and validation of an appropriate analytical method are critical steps that underpin the reliability of pharmacokinetic, stability, and quality control data. This guide provides an in-depth comparison of two workhorse analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and outline a robust cross-validation strategy in accordance with international regulatory guidelines.

High-Performance Liquid Chromatography (HPLC): The Versatile Standard

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[1] For this compound, both achiral and chiral separations are necessary to fully characterize the substance.

Principle and Rationale

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] For this compound, a reverse-phase C18 column is a logical starting point for achiral analysis, separating the analyte from potential impurities based on hydrophobicity. However, as this compound is a chiral molecule, resolving its enantiomers is crucial, since different enantiomers can have distinct pharmacological and toxicological profiles.[3] This necessitates the use of a Chiral Stationary Phase (CSP), which creates a diastereomeric interaction with the enantiomers, allowing for their separation.[4] Cellulose-based CSPs are often effective for separating chiral sulfoxides.[5]

Experimental Protocol: Achiral Analysis of this compound

Objective: To quantify the total amount of this compound in a drug substance.

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[6]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The ratio should be optimized for the best peak shape and retention time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm, determined by the UV absorbance spectrum of this compound.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard and sample in the mobile phase to a final concentration within the linear range of the method (e.g., 0.1 - 100 µg/mL).

    • Filter the solutions through a 0.45 µm syringe filter before injection.[7]

Experimental Protocol: Chiral Separation of this compound Enantiomers

Objective: To separate and quantify the individual enantiomers of this compound.

  • Instrumentation: Same as the achiral analysis.

  • Chromatographic Conditions:

    • Column: A cellulose-based Chiral Stationary Phase (CSP) column (e.g., Chiralcel OD-H or a similar phase).[4]

    • Mobile Phase: A normal-phase eluent is often more effective for this type of chiral separation. A typical mobile phase would be a mixture of hexane and ethanol (e.g., 75:25 v/v).[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare standards and samples as described for the achiral analysis, using the mobile phase as the diluent.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of High Resolution and Specificity

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high resolution and specificity.[1] While this compound is not highly volatile, it can be analyzed by GC-MS, often with derivatization to improve its thermal stability and chromatographic properties.

Principle and Rationale

In GC, a sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on the compound's boiling point and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification and quantification.[9] This high specificity is a key advantage of GC-MS.

Experimental Protocol: GC-MS Analysis of this compound

Objective: To quantify this compound in a biological matrix (e.g., plasma) with high specificity.

  • Instrumentation: A GC system coupled to a single quadrupole or tandem mass spectrometer (MS/MS).

  • Chromatographic Conditions:

    • Column: A DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.3 mL/min.[10]

    • Oven Temperature Program: Start at 60°C (hold for 3 min), ramp to 210°C at 30°C/min (hold for 5 min), then ramp to 240°C at 3°C/min.[10]

    • Inlet Temperature: 285°C in splitless mode.

    • MS Transfer Line Temperature: 250°C.

    • Ion Source Temperature: 230°C.[10]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound for enhanced sensitivity and selectivity.

  • Sample Preparation (from Plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins.[11]

    • Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[12]

    • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

    • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent like ethyl acetate for injection.

    • Derivatization (Optional but Recommended): Silylation is a common derivatization technique for compounds with active hydrogens, but for a sulfoxide, it may not be necessary. However, if thermal degradation is observed, derivatization should be explored.

Method Validation and Cross-Validation: Ensuring Data Integrity

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[13] When two different analytical methods are used to generate data within the same drug development program, a cross-validation is necessary to ensure the comparability of the results.[13][14]

Core Validation Parameters

Both the HPLC-UV and GC-MS methods must be validated according to ICH Q2(R1) guidelines.[15] Key parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[15]

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (r²) of >0.995 is typically required.[15]

  • Accuracy: The closeness of test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.[15]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[15]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Comparative Performance of Analytical Methods

The following table summarizes the expected performance characteristics for the HPLC-UV and GC-MS methods for this compound analysis.

Validation ParameterHPLC-UVGC-MSRationale for Performance
Linearity (r²) > 0.999> 0.999Both techniques are capable of excellent linearity over a defined concentration range.[9]
Linear Range 0.1 - 100 µg/mL0.01 - 50 µg/mLGC-MS often offers a lower limit of quantification, allowing for a lower range.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Both methods can achieve high accuracy, though matrix effects can be more pronounced in GC-MS if not properly addressed.[9]
Precision (% RSD) < 2.0%< 5.0%HPLC generally offers slightly better precision for routine analysis.[9]
Limit of Detection (LOD) ~0.03 µg/mL~0.005 µg/mLThe high sensitivity of the mass spectrometer allows for lower detection limits with GC-MS.
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.01 µg/mLConsistent with its lower LOD, GC-MS typically has a lower LOQ.
Specificity High (with DAD)Very HighMass spectrometry provides a higher degree of specificity than UV detection.
Chiral Separation Yes (with CSP)Possible (with chiral column)HPLC with a chiral stationary phase is the more established and versatile method for enantiomeric separation.[3]
Cross-Validation Workflow

Cross-validation involves analyzing a set of samples by both the initial method (e.g., HPLC-UV) and the new or alternative method (e.g., GC-MS). According to ICH M10 guidelines, cross-validation is crucial when data from different methods are combined or compared.[13]

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc Method 1: HPLC-UV Analysis cluster_gcms Method 2: GC-MS Analysis cluster_eval Data Evaluation Prep Prepare a Set of QC Samples (Low, Mid, High Concentrations) Split Split Each QC Sample into Two Aliquots Prep->Split HPLC_Analysis Analyze Aliquot Set 1 with Validated HPLC-UV Method Split->HPLC_Analysis GCMS_Analysis Analyze Aliquot Set 2 with Validated GC-MS Method Split->GCMS_Analysis HPLC_Results Obtain Concentration Data (C_HPLC) HPLC_Analysis->HPLC_Results Compare Compare Results for Each QC Level HPLC_Results->Compare GCMS_Results Obtain Concentration Data (C_GCMS) GCMS_Analysis->GCMS_Results GCMS_Results->Compare Stats Calculate Percent Difference: | (C_HPLC - C_GCMS) / mean | * 100 Compare->Stats Criteria Acceptance Criteria: % Difference within ±20% for ≥67% of samples Stats->Criteria

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Data Interpretation and Method Selection

The choice between HPLC-UV and GC-MS for the analysis of this compound depends on the specific application and the information required.

Strengths and Weaknesses:
  • HPLC-UV:

    • Strengths: Robust, versatile for both achiral and chiral analysis, simpler sample preparation, and suitable for thermally labile compounds.[1] It is often the method of choice for routine quality control and stability testing.

    • Weaknesses: Lower specificity compared to MS, which can be a limitation if interfering compounds are present.

  • GC-MS:

    • Strengths: Very high specificity and sensitivity, making it ideal for bioanalysis (e.g., plasma samples) and for identifying unknown impurities or metabolites.[1][9]

    • Weaknesses: Requires the analyte to be volatile and thermally stable (or be made so via derivatization), and sample preparation can be more complex. Chiral analysis by GC is possible but less common than by HPLC for many pharmaceuticals.

Decision-Making Framework:

The selection of the appropriate analytical method is a critical decision in the drug development process. The following diagram illustrates a logical framework for this choice.

MethodSelection Start Start: Need to Analyze This compound IsChiral Is Enantiomeric Separation Required? Start->IsChiral Matrix Is the Matrix Complex? (e.g., Plasma, Tissue) IsChiral->Matrix No HPLC_Chiral Use Chiral HPLC IsChiral->HPLC_Chiral Yes IsMetabolite Is Metabolite Identification Needed? Matrix->IsMetabolite Yes RoutineQC Is it for Routine QC/Stability Testing? Matrix->RoutineQC No IsMetabolite->RoutineQC No GCMS Use GC-MS IsMetabolite->GCMS Yes HPLC_Achiral Use Achiral HPLC-UV RoutineQC->HPLC_Achiral Yes

Sources

A Comparative Guide to Chiral Auxiliaries: Benchmarking Ethylphenylsulfoxide Against Evans' Oxazolidinones and Oppolzer's Sultams

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the strategic selection of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. These transient chiral controllers are indispensable tools for the construction of enantiomerically pure molecules, a cornerstone of modern drug development and natural product synthesis. This guide provides an in-depth technical comparison of ethylphenylsulfoxide as a chiral auxiliary against two of the most established and widely utilized auxiliaries: Evans' oxazolidinones and Oppolzer's sultams. By examining their performance in the context of the aldol reaction, a fundamental carbon-carbon bond-forming transformation, this document aims to equip researchers with the necessary insights to make informed decisions for their synthetic strategies.

The Role of Chiral Auxiliaries in Asymmetric Synthesis

Mechanism of Stereodirection: A Tale of Three Auxiliaries

The stereochemical control exerted by these auxiliaries in aldol reactions stems from the formation of a rigid, chelated transition state that dictates the facial selectivity of the enolate's attack on the aldehyde.

This compound: In the case of β-keto sulfoxides, the stereochemical outcome of their reduction (an analogous transformation to the aldol addition to an enolate) is governed by chelation control. The sulfoxide and ketone functionalities coordinate to a Lewis acid, such as zinc chloride, forming a rigid six-membered chair-like transition state. This conformation orients the bulky phenyl group in a pseudo-equatorial position to minimize steric hindrance, thereby directing the nucleophilic attack (e.g., by a hydride) to a specific face of the carbonyl group.[2][3]

Evans' Oxazolidinones: Evans' auxiliaries are renowned for their ability to form chelated Z-enolates, particularly with boron-based Lewis acids. The resulting six-membered, chair-like Zimmerman-Traxler transition state is highly organized. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, compelling the aldehyde to approach from the less sterically encumbered side. This leads to the predictable formation of syn-aldol products with high diastereoselectivity.[4][5]

Oppolzer's Sultams: Similar to Evans' auxiliaries, Oppolzer's camphorsultam also directs stereoselectivity through the formation of a chelated enolate. The rigid bicyclic structure of the camphor backbone provides a well-defined steric environment. The sulfonyl group plays a crucial role in the chelation of the metal cation, leading to a transition state that favors the formation of one diastereomer. The stereochemical outcome can often be tuned between syn and anti products by carefully selecting the Lewis acid.[6][7]

Chiral_Auxiliary_Mechanisms cluster_0 General Asymmetric Aldol Reaction cluster_1 Stereodirection Models Prochiral Enolate Prochiral Enolate Diastereomeric Products Diastereomeric Products Prochiral Enolate->Diastereomeric Products + Aldehyde + Chiral Auxiliary Aldehyde Aldehyde Chelated Transition State Chelated Transition State This compound This compound This compound->Chelated Transition State ZnCl2 Chelation Evans' Oxazolidinone Evans' Oxazolidinone Evans' Oxazolidinone->Chelated Transition State Boron Enolate Oppolzer's Sultam Oppolzer's Sultam Oppolzer's Sultam->Chelated Transition State Lewis Acid Chelation

Caption: General workflow and stereodirection models for chiral auxiliary-mediated aldol reactions.

Performance in Asymmetric Aldol-Type Reactions: A Comparative Analysis

Table 1: Performance of this compound Auxiliary in the Diastereoselective Reduction of β-Keto Sulfoxides

Entryβ-Keto Sulfoxide SubstrateReducing AgentDiastereomeric Ratio (d.r.)Yield (%)Reference
11-(Phenylsulfinyl)propan-2-oneDIBAL-H, ZnCl₂>98:295[2]
21-(p-Tolylsulfinyl)butan-2-oneDIBAL-H, ZnCl₂95:592[3]

Table 2: Performance of Evans' Oxazolidinone Auxiliary in Asymmetric Aldol Reactions

EntryAldehydeN-AcyloxazolidinoneDiastereomeric Ratio (syn:anti)Yield (%)Reference
1BenzaldehydeN-Propionyl-4-benzyl-2-oxazolidinone>99:185[5]
2IsobutyraldehydeN-Propionyl-4-isopropyl-2-oxazolidinone98:290[8]

Table 3: Performance of Oppolzer's Sultam Auxiliary in Asymmetric Aldol Reactions

EntryAldehydeN-AcylsultamDiastereomeric Ratio (syn:anti)Yield (%)Reference
1IsovaleraldehydeN-Propionylcamphorsultam>98:2 (anti)88[6]
2BenzaldehydeN-Propionylcamphorsultam95:5 (syn)85[7]

From the available data, it is evident that all three auxiliaries are capable of inducing high levels of diastereoselectivity. Evans' oxazolidinones and Oppolzer's sultams are well-documented to provide excellent and predictable stereocontrol in a wide range of aldol reactions. This compound, in the context of β-keto sulfoxide reductions, also demonstrates exceptional stereocontrol, suggesting its potential as a powerful auxiliary for aldol-type transformations.

Experimental Protocols

To provide a practical context for this comparison, the following are representative experimental protocols for asymmetric aldol reactions using Evans' oxazolidinone and Oppolzer's sultam, and a protocol for the diastereoselective reduction of a β-keto sulfoxide, which serves as a proxy for an this compound-mediated aldol-type reaction.

Protocol 1: Asymmetric Aldol Reaction with Evans' Oxazolidinone

This protocol is adapted from the work of Evans and co-workers.[5]

Objective: To synthesize a syn-β-hydroxy carbonyl compound with high diastereoselectivity.

Materials:

  • (R)-4-Benzyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Di-n-butylboron triflate (Bu₂BOTf)

  • Triethylamine (TEA)

  • Benzaldehyde

  • Anhydrous dichloromethane (DCM)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

Procedure:

  • Acylation of the Auxiliary: To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.05 eq) dropwise. After stirring for 15 minutes, add propionyl chloride (1.1 eq) and allow the reaction to warm to 0 °C and stir for 1 hour. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are combined, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the N-propionyloxazolidinone.

  • Aldol Reaction: To a solution of the N-propionyloxazolidinone (1.0 eq) in anhydrous DCM at 0 °C, add Bu₂BOTf (1.1 eq) followed by the dropwise addition of TEA (1.2 eq). Stir the mixture for 30 minutes, then cool to -78 °C. Add benzaldehyde (1.2 eq) dropwise and stir the reaction at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • Work-up: Quench the reaction by adding a mixture of methanol and saturated aqueous NH₄Cl. Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

  • Cleavage of the Auxiliary: The crude aldol adduct is dissolved in a 3:1 mixture of THF and water. To this solution at 0 °C, add 30% H₂O₂ (4.0 eq) followed by LiOH (2.0 eq). Stir the reaction for 4 hours. The auxiliary can be recovered by extraction, and the desired β-hydroxy acid can be isolated after acidification and extraction.

Protocol 2: Asymmetric Aldol Reaction with Oppolzer's Sultam

This protocol is based on the work of Oppolzer and co-workers.[6]

Objective: To synthesize an anti-β-hydroxy carbonyl compound with high diastereoselectivity.

Materials:

  • (2R)-Bornane-10,2-sultam

  • Propionyl chloride

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Titanium(IV) chloride (TiCl₄)

  • Isovaleraldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Acylation of the Auxiliary: To a solution of (2R)-bornane-10,2-sultam (1.0 eq) in anhydrous THF at 0 °C, add NaHMDS (1.05 eq) and stir for 30 minutes. Add propionyl chloride (1.1 eq) and stir for 2 hours at room temperature. Quench with water and extract with diethyl ether. The organic layer is washed with brine, dried over MgSO₄, and concentrated to give the N-propionylsultam.

  • Aldol Reaction: To a solution of the N-propionylsultam (1.0 eq) in anhydrous DCM at -78 °C, add TiCl₄ (1.1 eq). After 5 minutes, add diisopropylethylamine (1.2 eq) and stir for 30 minutes. Add isovaleraldehyde (1.2 eq) and stir at -78 °C for 3 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract the mixture with DCM. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated.

  • Cleavage of the Auxiliary: The auxiliary can be cleaved under various conditions, such as hydrolysis with LiOH/H₂O₂ or reduction with LiAlH₄, to yield the corresponding carboxylic acid or alcohol, respectively.

Protocol 3: Diastereoselective Reduction of a β-Keto Sulfoxide

This protocol is representative of the stereocontrol exerted by a sulfoxide auxiliary.[2]

Objective: To synthesize a β-hydroxy sulfoxide with high diastereoselectivity.

Materials:

  • Ethyl phenylsulfoxide

  • n-Butyllithium (n-BuLi)

  • Ethyl acetate

  • Diisobutylaluminium hydride (DIBAL-H)

  • Zinc chloride (ZnCl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

Procedure:

  • Synthesis of the β-Keto Sulfoxide: To a solution of ethyl phenylsulfoxide (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.0 eq) dropwise. After 30 minutes, add ethyl acetate (1.2 eq) and stir for 1 hour at -78 °C. Quench with saturated aqueous NH₄Cl and extract with diethyl ether. The organic layer is dried and concentrated to yield the crude β-keto sulfoxide.

  • Diastereoselective Reduction: To a solution of the β-keto sulfoxide (1.0 eq) in anhydrous THF at -78 °C, add a solution of ZnCl₂ (1.1 eq) in diethyl ether. After stirring for 15 minutes, add DIBAL-H (1.5 eq) dropwise. Stir for 3 hours at -78 °C.

  • Work-up: Quench the reaction with methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir until the layers are clear. Extract the aqueous layer with diethyl ether. The combined organic layers are dried and concentrated. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.

  • Cleavage of the Sulfoxide Group: The sulfoxide group can be removed reductively using reagents such as aluminum amalgam or Raney nickel to afford the corresponding alcohol.[9]

Experimental_Workflow cluster_Auxiliary Chiral Auxiliary Preparation cluster_Reaction Diastereoselective Reaction cluster_Cleavage Product Isolation Start Start Acylation Acylation Start->Acylation Attach Auxiliary Enolate_Formation Enolate_Formation Acylation->Enolate_Formation Aldol_Addition Aldol_Addition Enolate_Formation->Aldol_Addition + Aldehyde Workup Workup Aldol_Addition->Workup Cleavage Cleavage Workup->Cleavage Remove Auxiliary End End Cleavage->End Final Product

Caption: A generalized experimental workflow for chiral auxiliary-mediated asymmetric synthesis.

Conclusion and Future Perspectives

Both Evans' oxazolidinones and Oppolzer's sultams have rightfully earned their status as premier chiral auxiliaries in asymmetric synthesis, consistently delivering high levels of stereocontrol in a predictable manner. They are supported by a vast body of literature and well-established protocols.

This compound, and chiral sulfoxides in general, represent a powerful and perhaps underutilized class of chiral auxiliaries. The data from diastereoselective reductions of β-keto sulfoxides strongly indicate their potential to achieve excellent stereoselectivity in aldol-type reactions. The key advantages of sulfoxide auxiliaries include their high crystallinity, which can facilitate purification by recrystallization, and the unique stereoelectronic properties of the sulfinyl group that can lead to complementary stereochemical outcomes compared to other auxiliaries.

For the practicing researcher, the choice of auxiliary will depend on several factors, including the specific substrate, the desired stereoisomer, and practical considerations such as cost and ease of removal. While Evans' and Oppolzer's auxiliaries are often the first choice due to their proven reliability, this compound and other chiral sulfoxides present a compelling alternative that warrants further investigation and application, particularly in cases where conventional auxiliaries may fall short or when exploring novel synthetic routes. Further direct comparative studies will be invaluable in fully elucidating the relative merits of these powerful tools in the synthetic chemist's arsenal.

References

  • Nagao, Y., et al. (1981). Journal of the American Chemical Society, 103(12), 3609-3611.
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  • Oppolzer, W., et al. (1989). Tetrahedron Letters, 30(46), 6279-6282.
  • Evans, D. A., et al. (1982). Journal of the American Chemical Society, 104(6), 1737-1739.
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  • Kim, B. M., Williams, S. F., & Masamune, S. (1991). Comprehensive Organic Synthesis, 2, 239-275.
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  • Carreño, M. C., et al. (1990). The Journal of Organic Chemistry, 55(7), 2120-2128.
  • Solladié-Cavallo, A., et al. (1990). Tetrahedron Letters, 31(45), 6649-6652.
  • Procter, G. (1995). Asymmetric Synthesis. Oxford University Press.
  • Drabowicz, J., Kiełbasiński, P., & Mikołajczyk, M. (1999). Synthesis of Chiral Sulfoxides. In Comprehensive Organic Synthesis II (Vol. 6, pp. 363-423). Elsevier.
  • Fernández, I., & Khiar, N. (2003). Chemical Reviews, 103(9), 3651-3705.
  • Carreño, M. C. (1995). Chemical Reviews, 95(6), 1717-1760.
  • Pellissier, H. (2006). Tetrahedron, 62(24), 5559-5601.
  • Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorg Org Chem, 2(2), 93-101.
  • Mikołajczyk, M., & Drabowicz, J. (1982). Topics in Stereochemistry, 13, 333-468.

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A Senior Application Scientist's Guide to the Chiral Resolution of Ethylphenylsulfoxide

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Chromatographic Strategies with Supporting Experimental Data

Introduction: The Stereochemical Importance of Sulfoxides

Chiral sulfoxides represent a critical class of compounds in modern chemistry. Their stereocenter, located at the sulfur atom, imparts unique three-dimensional properties that are pivotal in both pharmaceutical sciences and asymmetric synthesis.[1][2] In drug development, the specific configuration of a chiral sulfoxide can drastically alter its pharmacological and toxicological profile.[1] For instance, the celebrated proton-pump inhibitor esomeprazole is the (S)-enantiomer of omeprazole, offering improved pharmacokinetic properties over the racemic mixture. In asymmetric synthesis, chiral sulfoxides serve as powerful auxiliaries, guiding the stereochemical outcome of reactions to produce enantiomerically pure target molecules.[2]

Given this stereochemical significance, the ability to accurately separate and quantify the enantiomers of sulfoxides like ethylphenylsulfoxide is not merely an analytical task; it is a fundamental requirement for ensuring drug safety and efficacy, and for advancing synthetic methodologies.[1] High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the preeminent technique for this purpose, offering high resolution and reproducibility.[3][4]

This guide provides an in-depth comparison of three major classes of CSPs for the analysis of this compound and related aryl alkyl sulfoxides: polysaccharide-based, Pirkle-type (brush-type), and cyclodextrin-based phases. We will delve into the underlying chiral recognition mechanisms, provide detailed experimental protocols based on representative data, and offer expert insights to guide your method development process.

Chapter 1: The Polysaccharide-Based CSP Approach

Polysaccharide-based CSPs, primarily derivatives of cellulose and amylose, are the most widely used columns in chiral chromatography due to their remarkable versatility and broad enantiorecognition capabilities.[5][6]

Principle of Chiral Recognition

The chiral recognition mechanism of polysaccharide CSPs is complex and multifaceted. The polysaccharide backbone, derivatized most commonly with phenylcarbamates, forms a helical, grooved structure.[7] Enantioseparation is achieved through a combination of interactions between the analyte and the chiral selector, including:

  • Hydrogen Bonding: Occurs between polar groups on the analyte (like the sulfoxide oxygen) and the carbamate moieties on the CSP.

  • π-π Interactions: Aromatic rings in the analyte can interact with the electron-rich phenyl groups of the carbamate derivatives.

  • Dipole-Dipole Interactions: The polar sulfoxide bond and other dipoles in the analyte interact with polar sites on the CSP.

  • Steric Hindrance (Inclusion): One enantiomer fits more favorably into the chiral grooves or cavities of the polysaccharide structure than the other.[7]

The combination and strength of these interactions differ for each enantiomer, leading to different retention times and, thus, separation.

Experimental Protocol: Analysis of a Model Sulfoxide

This protocol is based on established methods for the separation of simple aryl alkyl sulfoxides, such as methyl phenyl sulfoxide, which serves as an excellent proxy for this compound.[8][9]

Methodology:

  • Column Selection: A cellulose-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate) or a similar derivative, is chosen. (e.g., Eurocel 02, Chiralcel® OD).[8]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Hexane and Ethanol in a 75:25 (v/v) ratio. This normal-phase system is highly effective for this class of compounds.

  • Instrumentation Setup:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: Eurocel 02, 5 µm, 250 × 4.6 mm ID.[8]

    • Flow Rate: Set to 1.0 mL/min.

    • Temperature: Maintain column at 25 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound racemate in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and record the chromatogram.

Expected Performance & Data

The method is expected to achieve baseline resolution of the two enantiomers. The strong stereoselective interactions result in well-defined peaks.[8]

ParameterEnantiomer 1Enantiomer 2
Retention Factor (k') 3.775.35
Separation Factor (α) \multicolumn{2}{c
Resolution (Rs) \multicolumn{2}{c
Table 1: Representative chromatographic data for a model aryl alkyl sulfoxide on a cellulose-based CSP. Data adapted from a similar separation.[8]
Causality & Field Insights
  • Why Normal Phase? For sulfoxides, normal-phase eluents (alkane/alcohol mixtures) provide an optimal environment for the necessary polar interactions (hydrogen bonding, dipole-dipole) to occur with the polysaccharide CSP. The alcohol acts as a polar modifier; increasing its concentration generally reduces retention time but can also affect selectivity, requiring careful optimization.[10]

  • Coated vs. Immobilized CSPs: Traditional polysaccharide CSPs are "coated" onto the silica support, which restricts the use of certain solvents (like THF, ethyl acetate, or dichloromethane) that could dissolve the chiral selector.[5][11] Newer "immobilized" phases have the selector covalently bonded to the silica, offering far greater solvent compatibility and method development flexibility.[11] While coated phases may sometimes offer slightly better initial selectivity, the robustness of immobilized phases is a significant advantage.[7]

Visualization

Polysaccharide CSP Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Dissolve this compound in Mobile Phase Inject Inject Sample onto Cellulose-based CSP Sample->Inject MP Prepare Hexane/Ethanol (75:25 v/v) MP->Inject Elute Isocratic Elution (1.0 mL/min, 25°C) Inject->Elute Detect UV Detection at 220 nm Elute->Detect Chrom Obtain Chromatogram Detect->Chrom Quant Calculate Resolution (Rs) and Separation Factor (α) Chrom->Quant

Caption: General workflow for chiral analysis using a polysaccharide CSP.

Chapter 2: The Pirkle-Type (Brush-Type) CSP Approach

Developed by William H. Pirkle, these "brush-type" CSPs were among the first to be rationally designed based on the principle of chiral recognition.[12] They are known for their robustness and broad applicability.[13]

Principle of Chiral Recognition

The foundational concept for Pirkle-type CSPs is the "three-point interaction model," which posits that for chiral recognition to occur, there must be at least three simultaneous points of interaction between the analyte and the CSP, with at least one being stereochemically dependent.[14] These phases are built by covalently bonding a small chiral molecule to the silica support. The selectors typically contain:

  • π-acidic or π-basic aromatic rings: These facilitate π-π stacking interactions with aromatic rings in the analyte.

  • Hydrogen-bond donor/acceptor sites: Groups like amides or hydroxyls provide sites for hydrogen bonding.

  • Steric interaction sites: Bulky groups that create a sterically hindered environment, forcing the analyte to approach in a specific orientation.[14][15]

For an aryl alkyl sulfoxide, recognition involves π-π interactions with its phenyl group, hydrogen bonding with the sulfoxide oxygen, and steric interactions that differ for the two enantiomers.

Experimental Protocol: A Robust Alternative

Pirkle-type CSPs are covalently bonded, making them compatible with a wide array of mobile phases, from normal-phase and reversed-phase to supercritical fluid chromatography (SFC).[13]

Methodology:

  • Column Selection: A Pirkle-type CSP such as (R,R)-Whelk-O® 1 or a DACH-DNB selector-based column is a strong choice.[12][13]

  • Mobile Phase Preparation: A typical mobile phase is a mixture of an alkane and an alcohol, for example, Hexane/Isopropanol (90:10 v/v). The choice of alcohol can significantly impact selectivity.[16]

  • Instrumentation Setup:

    • HPLC System: Standard HPLC with UV detector.

    • Column: e.g., A column packed with 1.9 µm DACH-DNB functionalized silica particles.[12]

    • Flow Rate: 1.5 mL/min (Note: Higher flow rates are often possible with modern, smaller particle size columns).

    • Temperature: Ambient (e.g., 25 °C).

    • Detection: UV (e.g., 254 nm).

    • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the racemate in the mobile phase.

  • Analysis: Inject and acquire the data.

Expected Performance & Data

These columns, especially those packed with sub-2 micron particles, are known for high efficiency and fast analysis times.[12]

ParameterEnantiomer 1Enantiomer 2
Retention Time (tR) 2.1 min2.5 min
Separation Factor (α) \multicolumn{2}{c
Resolution (Rs) \multicolumn{2}{c
Table 2: Representative data for a model sulfoxide on a modern Pirkle-type CSP, illustrating high efficiency and speed. Data adapted from a similar separation.[12]
Causality & Field Insights
  • Robustness is Key: Because the chiral selector is covalently bonded, Pirkle-type columns are extremely durable. They can be switched between normal-phase and reversed-phase modes with proper equilibration and tolerate a vast range of solvents, making them excellent for method screening.[13][14]

  • Inverting Elution Order: A unique advantage of Pirkle-type CSPs is that they are often available with both enantiomeric forms of the chiral selector. If for a specific analysis (e.g., impurity profiling) it is advantageous for the minor enantiomer to elute first, one can simply switch to the column with the opposite selector configuration to invert the elution order.[13]

  • High Loading Capacity: These phases generally have a high loading capacity, making them well-suited for scaling from analytical to preparative separations for isolating pure enantiomers.[13]

Visualization

Pirkle_Mechanism cluster_csp Pirkle CSP Surface cluster_analyte This compound Enantiomer CSP_Pi π-Acceptor Ring (e.g., DNB) CSP_H H-Bond Donor (Amide N-H) CSP_Steric Steric Site Analyte_Pi π-Donor Ring (Phenyl) Analyte_Pi->CSP_Pi π-π Stacking Analyte_Pi->CSP_Steric Steric Repulsion Analyte_H H-Bond Acceptor (Sulfoxide S=O) Analyte_H->CSP_H Hydrogen Bond

Caption: The "three-point" interaction model for a Pirkle-type CSP.

Chapter 3: The Cyclodextrin-Based CSP Approach

Cyclodextrin (CD) based CSPs represent a "cavity" type phase. They are cyclic oligosaccharides that form a truncated cone structure with a hydrophobic interior and a hydrophilic exterior.[17]

Principle of Chiral Recognition

Chiral recognition on CD-based CSPs is primarily driven by the formation of transient diastereomeric inclusion complexes.[18]

  • Inclusion Complexation: The nonpolar part of the analyte (e.g., the phenyl group of this compound) must "fit" into the hydrophobic cavity of the cyclodextrin. The quality of this fit can differ between enantiomers.[17]

  • Secondary Interactions: The chiral centers of the cyclodextrin are located in the glucose units. Polar groups on the analyte that are positioned near the rim of the CD cavity can engage in hydrogen bonding with the hydroxyl groups on the exterior of the cyclodextrin. The stereochemistry of the analyte determines the proximity and geometry of these interactions.[17]

Separation occurs because one enantiomer forms a more stable complex with the CSP than the other, resulting in a longer retention time.

Experimental Protocol: The Reversed-Phase Mode

CD-based CSPs are highly compatible with aqueous mobile phases, making them ideal for reversed-phase (RP) chromatography, which is often preferred for its compatibility with mass spectrometry (MS).[19]

Methodology:

  • Column Selection: Choose a β-cyclodextrin based CSP. Derivatized CDs (e.g., sulfated, acetylated) can offer different selectivities.[20]

  • Mobile Phase Preparation: Prepare a buffered aqueous mobile phase. For example, a mixture of 10 mM Ammonium Acetate buffer (pH 6.5) and Acetonitrile (70:30 v/v). Buffer pH and organic modifier percentage are critical parameters for optimization.

  • Instrumentation Setup:

    • HPLC System: Standard HPLC with UV or MS detector.

    • Column: e.g., A β-cyclodextrin bonded silica column.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Detection: UV or MS.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemate in the mobile phase. Ensure complete dissolution, especially in highly aqueous phases.

  • Analysis: Inject the sample and run the analysis.

Expected Performance & Data

Performance can be highly analyte-dependent, but good separations are achievable for compounds that fit well within the CD cavity.

ParameterEnantiomer 1Enantiomer 2
Retention Time (tR) 8.5 min9.8 min
Separation Factor (α) \multicolumn{2}{c
Resolution (Rs) \multicolumn{2}{c
Table 3: Hypothetical but representative data for a successful separation on a cyclodextrin-based CSP in reversed-phase mode.
Causality & Field Insights
  • The Importance of Fit: The single most important factor for success on a CD-based CSP is the geometric fit between the analyte and the cavity. β-cyclodextrin is suitable for small to medium-sized molecules containing aromatic rings, making it a good starting point for this compound.[18]

  • Reversed-Phase and Polar Organic Modes: While RP is most common, polar organic mode (e.g., acetonitrile/methanol) can also be highly effective. In this mode, surface interactions on the CD selector, rather than inclusion, may become the dominant mechanism for separation.[19]

  • Mobile Phase is a Powerful Tool: With CD columns, the mobile phase composition is a powerful tool for optimizing selectivity. Changing the type of organic modifier (e.g., acetonitrile vs. methanol), its concentration, and the buffer pH can profoundly impact the inclusion/interaction process and thus the resolution.[21]

Visualization

Caption: Inclusion complex formation in a cyclodextrin-based CSP.

Chapter 4: Comparative Analysis & Method Selection Strategy

Choosing the right CSP is often an empirical process, but a strategic approach based on the strengths of each phase can significantly increase the probability of success.[3]

Head-to-Head Comparison
FeaturePolysaccharide-Based CSPsPirkle-Type CSPsCyclodextrin-Based CSPs
Primary Mechanism Grooves, H-bonding, π-π, steric3-point interaction (π-π, H-bond)Inclusion complexation
Typical Mobile Phase Normal Phase (Hexane/Alcohol)Normal, Reversed, Polar OrganicReversed Phase (Buffer/ACN)
Key Strength Broad applicability, high success rateRobustness, solvent versatilityMS-friendly RP mode, unique selectivity
Key Limitation Coated versions have solvent restrictionsMay not resolve all compound classesHighly dependent on analyte "fit"
Best For... Initial screening, broad range of racematesMethod robustness, scale-up, SFCMS-coupled analysis, polar analytes
Decision Workflow for Method Development

A logical screening process is the most efficient path to a successful chiral separation.

Chiral_Method_Dev Start Start: Analyze Racemic This compound Screen1 Screen on Immobilized Polysaccharide CSPs (e.g., Amylose & Cellulose based) in Normal Phase (Hexane/Alcohol) Start->Screen1 Success1 Baseline Resolution (Rs > 1.5)? Screen1->Success1 Screen2 Screen on Pirkle-Type CSP (e.g., Whelk-O1) in Normal Phase Success1->Screen2 No Optimize Optimize Best Condition (Mobile Phase Ratio, Temp, Flow Rate) Success1->Optimize Yes Success2 Baseline Resolution (Rs > 1.5)? Screen2->Success2 Screen3 Screen on β-Cyclodextrin CSP in Reversed Phase (ACN/Buffer) Success2->Screen3 No Success2->Optimize Yes Success3 Baseline Resolution (Rs > 1.5)? Screen3->Success3 Success3->Optimize Yes End Final Validated Method Success3->End No, Re-evaluate (Consider other CSPs or derivatization) Optimize->End

Caption: A strategic workflow for chiral method development.

Conclusion

The chiral analysis of this compound is readily achievable with modern HPLC technology. While polysaccharide-based CSPs often serve as the first choice due to their high success rates, Pirkle-type and cyclodextrin-based phases offer powerful and complementary selectivity. Pirkle-type columns provide exceptional robustness and flexibility, making them ideal for demanding quality control environments and preparative work. Cyclodextrin-based columns are a valuable tool, particularly when reversed-phase conditions and MS compatibility are required.

The key to efficient method development lies not in allegiance to a single technology, but in a systematic screening approach that leverages the unique strengths of each CSP class. By understanding the underlying principles of chiral recognition and following a logical workflow, researchers can rapidly develop robust and reliable methods for the critical task of enantioseparation.

References

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  • Enantiomeric Separation of Chiral Sulfoxides by Supercritical Fluid Chromatography. (2001). PubMed. [Link]

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  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (2020). PubMed Central. [Link]

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  • Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC. (2014). PubMed. [Link]

  • Small Molecules as Chromatographic Tools for HPLC Enantiomeric Resolution: Pirkle-Type Chiral Stationary Phases Evolution. (2021). ResearchGate. [Link]

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  • Selection of the mobile phase for enantiomeric resolution via chiral stationary phase columns. (1984). Semantic Scholar. [Link]

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  • Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. (2000). RSC Publishing. [Link]

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A Comparative Guide to Determining the Absolute Configuration of Ethylphenylsulfoxide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and stereoselective synthesis, the unambiguous assignment of the absolute configuration of chiral molecules is a critical, non-negotiable step. Chiral sulfoxides, such as ethylphenylsulfoxide, are a prominent class of compounds, serving as essential chiral auxiliaries and appearing in numerous pharmacologically active agents.[1] Their stereochemistry at the sulfur atom dictates their biological activity and chemical reactivity. This guide provides an in-depth comparison of the primary analytical techniques used to determine the absolute configuration of this compound, offering field-proven insights into the causality behind experimental choices and the inherent strengths and limitations of each method.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is the most definitive and unambiguous method for determining the three-dimensional structure of a molecule, and by extension, its absolute configuration.[2][3] The technique relies on the diffraction of X-rays by a crystalline lattice, which provides a precise map of electron density and, consequently, the spatial arrangement of every atom.

Causality of Experimental Choice

When a crystalline sample of enantiomerically pure this compound is available, X-ray crystallography is the preferred method due to its directness. It does not rely on computational models or chemical correlations to assign stereochemistry. The resulting structural solution provides what is considered definitive proof of configuration.

Methodology and Validation

The core of the experiment involves obtaining a high-quality single crystal. This is often the most significant bottleneck in the process.[2] Once a suitable crystal is grown, it is mounted and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure. For chiral molecules, the determination of the absolute structure is typically achieved through the analysis of anomalous dispersion effects, often requiring the presence of an atom heavier than oxygen.[3]

Workflow: X-ray Crystallography

cluster_0 Crystal Growth cluster_1 Data Collection & Analysis cluster_2 Result Start Enantiopure this compound Crystallization Slow Evaporation / Vapor Diffusion Start->Crystallization Crystal Single Crystal (>50 µm) Crystallization->Crystal Mount Mount Crystal on Diffractometer Crystal->Mount Xray Irradiate with X-rays Mount->Xray Diffraction Collect Diffraction Pattern Xray->Diffraction Solve Solve Structure (Anomalous Dispersion) Diffraction->Solve Config Unambiguous (R) or (S) Configuration Solve->Config

Caption: Workflow for absolute configuration determination via X-ray crystallography.

Advantages vs. Limitations
FeatureX-ray Crystallography
Principle Direct determination of 3D atomic arrangement via X-ray diffraction.
Sample Phase Solid (Single Crystal)
Confidence Level Unambiguous, "Gold Standard".
Key Advantage Provides a complete, high-resolution 3D structure.
Key Limitation Requires a suitable single crystal, which can be difficult or impossible to obtain.
In-Solution Confirmation: Chiroptical Spectroscopy

Chiroptical techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light. They are powerful non-destructive methods for determining absolute configuration directly in solution, which is often more representative of the conditions in which the molecule is used.[4] For sulfoxides, Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are the most relevant.[5]

2.1. Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[6][7] The resulting spectrum is exquisitely sensitive to the three-dimensional structure of the molecule, including its absolute configuration.[8] Enantiomers produce mirror-image VCD spectra.[6]

VCD is chosen when a non-crystalline sample is available, or when confirmation of the configuration in the solution state is required. It provides a "fingerprint" of the molecule's chirality in solution. The method's reliability hinges on the synergy between experimental measurement and quantum mechanical calculation.

  • Sample Preparation : Prepare a solution of enantiopure this compound in a suitable solvent (e.g., CCl₄ or CDCl₃) at a concentration sufficient for measurement (typically 0.05-0.15 M).

  • Spectral Acquisition : Measure the VCD and standard infrared (IR) absorption spectra of the sample over the mid-IR range (approx. 800-1700 cm⁻¹).[7]

  • Computational Modeling :

    • Perform a conformational search for this compound using Density Functional Theory (DFT) to identify all stable, low-energy conformers.

    • For one enantiomer (e.g., the R-enantiomer), calculate the theoretical IR and VCD spectra for each conformer.

    • Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison : Compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer.

    • If the spectra match in terms of sign and relative intensity, the sample is assigned the R-configuration.

    • If the spectra are perfect mirror images, the sample is assigned the S-configuration.

cluster_0 Experimental cluster_1 Computational Sample This compound in Solution VCD_Exp Measure Experimental VCD Spectrum Sample->VCD_Exp Compare Compare Experimental and Calculated Spectra VCD_Exp->Compare DFT DFT Conformational Search (e.g., for R-isomer) VCD_Calc Calculate Boltzmann-Averaged VCD Spectrum DFT->VCD_Calc VCD_Calc->Compare Match Spectra Match Compare->Match Yes Mismatch Spectra are Mirror Images Compare->Mismatch No Config_R Assign R-Configuration Match->Config_R Config_S Assign S-Configuration Mismatch->Config_S

Caption: Logical workflow for VCD-based absolute configuration assignment.

2.2. Electronic Circular Dichroism (ECD)

ECD spectroscopy is analogous to VCD but measures the differential absorption of circularly polarized UV-Vis light associated with electronic transitions. For aryl sulfoxides, the aromatic chromophore provides accessible electronic transitions that give rise to characteristic ECD signals.[9] The protocol is similar to VCD, involving experimental measurement and comparison with Time-Dependent DFT (TD-DFT) calculations.[9]

Comparative Summary: Chiroptical Methods
FeatureVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Differential absorption of circularly polarized IR light by vibrational transitions.Differential absorption of circularly polarized UV-Vis light by electronic transitions.
Sample Phase SolutionSolution
Confidence Level High, when coupled with accurate DFT calculations.High, but can be more sensitive to solvent effects and computational methods.[9]
Key Advantage Rich in structural information; less empirical than older methods.Requires less sample than VCD; suitable for molecules with strong chromophores.
Key Limitation Requires access to a VCD spectrometer and computational resources.Limited to molecules with UV-Vis chromophores; calculations can be complex.
Correlative Confirmation: NMR Spectroscopy with Chiral Auxiliaries

While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can induce a diastereomeric interaction, leading to separable signals in the NMR spectrum.[][11] This allows for the determination of enantiomeric purity and, in some cases, the assignment of absolute configuration through predictable shielding/deshielding effects.

Causality of Experimental Choice

NMR-based methods are often employed due to the widespread availability of NMR spectrometers. They are particularly useful when only small amounts of the sample are available and when crystallization is not feasible. The Mosher's acid method is a classic example, though specific methods for sulfoxides have also been developed.[][12]

Example Protocol: Derivatization for NMR Analysis

A published method for determining the absolute configuration of chiral sulfoxides involves a one-pot reaction to form an N-(methoxyphenylacetyl)sulfoximine derivative.[12]

  • Derivatization : React the enantiopure this compound with a chiral reagent (e.g., (R)- or (S)-α-methoxyphenylacetic acid derivative) to form two diastereomers.

  • NMR Acquisition : Acquire high-resolution ¹H NMR spectra of the resulting diastereomeric mixture.

  • Analysis : Analyze the chemical shift differences (Δδ) for specific protons, particularly those near the newly formed diastereomeric centers. A consistent model of anisotropic shielding effects from the phenyl group of the chiral agent allows one to correlate the sign of Δδ (δR - δS) to the absolute configuration at the sulfur center.

Advantages vs. Limitations
FeatureNMR with Chiral Auxiliaries
Principle Formation of diastereomers with distinct NMR signals.
Sample Phase Solution
Confidence Level Moderate to High, depends heavily on the reliability of the shielding model.
Key Advantage Uses widely available instrumentation (NMR); requires small sample quantities.
Key Limitation Requires chemical modification of the sample; the interpretation model may not be universally applicable.
Synthetic Correlation: Asymmetric Synthesis

The absolute configuration of a product can be inferred if it is synthesized via a stereospecific or stereoselective reaction from a starting material of known absolute configuration.[1] For this compound, a common route is the asymmetric oxidation of the corresponding sulfide (ethylphenylsulfide).

Causality of Experimental Choice

This is not a direct analytical method but a logical inference based on a well-understood reaction mechanism. If a validated catalytic system (e.g., a Sharpless or Kagan oxidation) with a known and high enantioselectivity is used, the configuration of the product can be confidently predicted.[13]

Example: Kagan Asymmetric Oxidation

The oxidation of ethylphenylsulfide using a chiral titanium tartrate complex (the Kagan-Modena oxidation) is known to produce the sulfoxide with a predictable stereochemical outcome. For example, using (+)-diethyl tartrate typically yields the (R)-sulfoxide.[13] Verifying the sign of the optical rotation of the product and comparing it to literature values for (R)-ethylphenylsulfoxide provides strong correlative evidence for the configuration.

Conclusion: An Integrated Approach

The choice of method for determining the absolute configuration of this compound is guided by sample availability, the required level of certainty, and available instrumentation.

MethodConfidenceThroughputKey Requirement
X-ray Crystallography Definitive LowSingle Crystal
VCD/ECD Spectroscopy High MediumSpectrometer & Computation
NMR with Auxiliaries High (Model-Dependent) MediumChemical Derivatization
Asymmetric Synthesis Correlative HighValidated Reaction

For ultimate confidence, a dual-method approach is recommended. For instance, an initial assignment by VCD in solution can be unequivocally confirmed by X-ray crystallography if a crystal can be obtained. This layered approach ensures that the assigned configuration is robust, validated across different physical states, and grounded in both theoretical and direct experimental evidence, meeting the rigorous standards of pharmaceutical development and academic research.

References
  • B. Singular, J. M. Llinares, J. R. Alemán, "Absolute Stereochemical Determination of Asymmetric Sulfoxides via Central to Axial Induction of Chirality," Organic Letters, 2017. [14]

  • P. J. Stephens, A. Aamouche, F. J. Devlin, et al., "Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy: The Chiral Sulfoxide 1-(2-methylnaphthyl) Methyl Sulfoxide," The Journal of Organic Chemistry, 2001. [6][7][15]

  • P. J. Stephens, F. J. Devlin, "Vibrational circular dichroism and absolute configuration of chiral sulfoxides: tert-butyl methyl sulfoxide," Chemistry, 2000. [8]

  • University of Antwerp, "Absolute Configuration of Chiral Sulfoxides," TSM² | Theory and Spectroscopy of Molecules and Materials. [4]

  • T. Yabuuchi, T. Kusumi, "NMR Spectroscopic Determination of the Absolute Configuration of Chiral Sulfoxides via N-(Methoxyphenylacetyl)sulfoximines," Journal of the American Chemical Society, 1999. [12]

  • P. L. Polavarapu, D. K. Chakraborty, "Absolute configuration and predominant conformations of 1,1-dimethyl-2-phenylethyl phenyl sulfoxide," Organic & Biomolecular Chemistry, 2003. [5]

  • G. Mazzeo, S. Abbate, G. Longhi, et al., "Circular Dichroism and TDDFT Investigation of Chiral Fluorinated Aryl Benzyl Sulfoxides," ResearchGate, 2019. [9]

  • Creative Proteomics, "Determination Techniques for Absolute Configuration of Chiral Compound." []

  • Wiley-VCH, "Asymmetric Synthesis of Chiral Sulfoxides," 2008. [1]

  • I. G. Zilberg, et al., "Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds," Molecules, 2021. [11]

  • J. R. Deschamps, "X-Ray Crystallography of Chemical Compounds," Current Medicinal Chemistry, 2007. [2]

  • Wikipedia, "Absolute configuration." [3]

  • H. Matsuyama, "Asymmetric Synthesis of Biologically Interesting Compounds Utilizing Chiral Sulfoxides," Sulfur Reports, 1999. [13]

Sources

A Comparative Guide to the Synthesis of Ethylphenylsulfoxide: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of chiral sulfoxides is a critical task. Ethylphenylsulfoxide, a common chiral auxiliary and synthetic intermediate, serves as an excellent case study for comparing various oxidative methodologies. This guide provides an in-depth technical comparison of prevalent synthetic routes to this compound, with a focus on reaction yields, experimental conditions, and the underlying chemical principles.

Introduction to this compound and its Synthetic Importance

This compound is a chiral organosulfur compound that has found significant application in asymmetric synthesis. The sulfinyl group can direct stereoselective transformations, making it a valuable tool for the construction of complex chiral molecules. The synthesis of this compound is a representative example of the selective oxidation of a prochiral sulfide, ethyl phenyl sulfide, to its corresponding sulfoxide. The primary challenge in this transformation is to prevent over-oxidation to the achiral sulfone, ethyl phenyl sulfone. This guide will explore several key methodologies that have been developed to achieve this selective oxidation with high efficiency.

Synthetic Methodologies: A Comparative Analysis

The synthesis of this compound from ethyl phenyl sulfide is fundamentally an oxidation reaction. The choice of oxidant and catalyst is crucial in determining the selectivity and yield of the reaction. We will explore several of the most effective methods reported in the literature.

Periodate Oxidation: A Classic and Reliable Method

The use of sodium metaperiodate (NaIO₄) is a well-established and highly reliable method for the selective oxidation of sulfides to sulfoxides.[1] The reaction is known for its high yields and excellent chemoselectivity, effectively preventing the over-oxidation to the sulfone.[1] This is because the periodate is a mild oxidant under the reaction conditions, and the product sulfoxide is less susceptible to further oxidation by this reagent compared to the starting sulfide.

Experimental Protocol:

  • Materials: Ethyl phenyl sulfide, sodium metaperiodate, methanol, water, dichloromethane.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl phenyl sulfide (1 equivalent) in methanol.

    • In a separate beaker, prepare a solution of sodium metaperiodate (1.05-1.1 equivalents) in water.

    • Cool the sulfide solution in an ice bath and slowly add the aqueous periodate solution dropwise with vigorous stirring.

    • Allow the reaction to stir at 0 °C to room temperature for several hours (typically 3-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the sodium iodate byproduct.

    • Extract the filtrate with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.

    • Purify the product by column chromatography on silica gel if necessary.

A similar procedure for methyl phenyl sulfoxide reports a yield of 91%.[1] For ethyl phenyl sulfoxide specifically, a yield of 93% has been reported.[1]

Hydrogen Peroxide in Acetic Acid: A "Green" and Cost-Effective Approach

Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its low cost and the fact that its only byproduct is water. The oxidation of sulfides with hydrogen peroxide can be performed in the absence of a metal catalyst, often using a solvent like glacial acetic acid which can activate the H₂O₂.[2] This method is considered a "green" alternative to many other oxidation protocols.[2]

Experimental Protocol:

  • Materials: Ethyl phenyl sulfide, 30% aqueous hydrogen peroxide, glacial acetic acid, sodium hydroxide solution, dichloromethane.

  • Procedure:

    • In a round-bottom flask, dissolve ethyl phenyl sulfide (1 equivalent) in glacial acetic acid.

    • To this solution, add 30% aqueous hydrogen peroxide (1.1-1.5 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, which can be monitored by TLC.

    • After completion, carefully neutralize the reaction mixture with a saturated sodium hydroxide solution.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • The crude product can be purified by distillation under reduced pressure or by column chromatography.

This method has been shown to be highly effective for a variety of sulfides, with reported yields for the corresponding sulfoxides typically in the range of 90-99%.[2]

Iron(III) Nitrate Catalyzed Aerobic Oxidation: A Mild and Efficient Method

The use of earth-abundant and non-toxic metal catalysts is a significant goal in green chemistry. Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) has been reported as an efficient catalyst for the selective aerobic oxidation of sulfides to sulfoxides using molecular oxygen as the ultimate oxidant.[3][4] This method is attractive due to its mild reaction conditions and the use of air or oxygen as a green oxidant.[3][4]

Experimental Protocol:

  • Materials: Ethyl phenyl sulfide, Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O), solvent (e.g., acetonitrile), oxygen source (balloon or air).

  • Procedure:

    • To a solution of ethyl phenyl sulfide (1 equivalent) in a suitable solvent like acetonitrile, add a catalytic amount of Fe(NO₃)₃·9H₂O (e.g., 1-5 mol%).

    • Stir the reaction mixture under an oxygen atmosphere (from a balloon) or open to the air at a slightly elevated temperature (e.g., 50 °C).

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting crude product by column chromatography.

This protocol has been successfully applied to a broad range of sulfides, affording the corresponding sulfoxides in excellent yields, often on a gram scale.[3][4]

Photocatalytic Oxidation: A Modern and Sustainable Approach

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and environmentally friendly reaction conditions.[5][6][7] The oxidation of sulfides to sulfoxides can be achieved using a photocatalyst, such as eosin Y or iridium-based complexes, with visible light irradiation and often using molecular oxygen from the air as the oxidant.[5][6][7]

Experimental Protocol (using Eosin Y):

  • Materials: Ethyl phenyl sulfide, Eosin Y, solvent (e.g., methanol), visible light source (e.g., compact fluorescent lamp or LED).

  • Procedure:

    • In a reaction vessel, dissolve ethyl phenyl sulfide (1 equivalent) and a catalytic amount of Eosin Y (e.g., 1-2 mol%) in a solvent like methanol.

    • Ensure the reaction mixture is open to the air or sparged with oxygen.

    • Irradiate the mixture with a visible light source while stirring at room temperature.

    • Monitor the reaction's progress by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography to remove the photocatalyst and any minor impurities.

This method showcases good functional group tolerance and excellent chemoselectivity for a wide variety of sulfides, with reported yields of up to 93%.[5]

Comparison of Synthesis Yields

The following table summarizes the reported yields and key reaction parameters for the synthesis of this compound or analogous alkyl-aryl sulfoxides using the discussed methodologies.

MethodOxidantCatalystSolventTemperatureTimeYield (%)
Periodate OxidationSodium MetaperiodateNoneMethanol/Water0 °C to RT3-6 h93[1]
Hydrogen PeroxideHydrogen PeroxideNoneAcetic AcidRoom Temperature~2 h90-99[2]
Iron-Catalyzed Aerobic OxidationOxygen (air)Fe(NO₃)₃·9H₂OAcetonitrile50 °C6 h>95 (for similar substrates)[3][4]
Photocatalytic Oxidation (Eosin Y)Oxygen (air)Eosin YMethanolRoom Temperature12 hup to 93 (for various sulfides)[5]

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the general workflows for the key synthetic methods described.

cluster_0 Periodate Oxidation Workflow A Dissolve Ethyl Phenyl Sulfide in Methanol C Mix at 0 °C A->C B Prepare Aqueous NaIO4 Solution B->C D Reaction Stirring (3-6h) C->D E Filter Sodium Iodate D->E F Extract with CH2Cl2 E->F G Workup & Purification F->G H This compound G->H

Caption: Workflow for Periodate Oxidation.

cluster_1 H2O2/Acetic Acid Oxidation Workflow A Dissolve Ethyl Phenyl Sulfide in Acetic Acid B Add H2O2 Dropwise A->B C Stir at Room Temperature (~2h) B->C D Neutralize with NaOH C->D E Extract with CH2Cl2 D->E F Workup & Purification E->F G This compound F->G

Caption: Workflow for H₂O₂/Acetic Acid Oxidation.

cluster_2 Iron-Catalyzed Aerobic Oxidation Workflow A Dissolve Sulfide & Fe(NO3)3 in Acetonitrile B Stir under O2 Atmosphere at 50 °C (6h) A->B C Aqueous Workup B->C D Extract with Ethyl Acetate C->D E Purification D->E F This compound E->F

Caption: Workflow for Iron-Catalyzed Aerobic Oxidation.

Conclusion

The synthesis of this compound can be accomplished through a variety of methods, each with its own set of advantages. The choice of method will depend on the specific requirements of the synthesis, such as scale, cost, and the importance of "green" chemistry principles.

  • Periodate oxidation remains a highly reliable and high-yielding method, particularly for ensuring high selectivity.[1]

  • Hydrogen peroxide in acetic acid offers a cost-effective and environmentally friendly alternative with excellent yields.[2]

  • Iron-catalyzed aerobic oxidation and photocatalytic oxidation represent modern, sustainable approaches that utilize mild conditions and abundant oxidants.[3][4][5]

For researchers and professionals in drug development, having a clear understanding of these different synthetic strategies is crucial for making informed decisions in the laboratory and during process development. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for the synthesis of this compound and other valuable sulfoxide compounds.

References

  • Ji, W.-S., et al. (2025). Selective Catalytic Aerobic Photooxidation of Thioethers to Sulfoxides. Synthesis, 57(08), 1231-1238.
  • Clerici, M. G., et al. (1998). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst.
  • An, H., et al. (2021). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers, 8(16), 3765-3772.
  • Riley, D. P., & Correa, P. E. (1988). Selective molecular oxygen oxidation of thioethers to sulfoxides catalyzed by Ce(IV). Journal of the American Chemical Society, 110(17), 5679-5686.
  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • Kim, J., et al. (2025). Batch and flow synthesis of sulfides and sulfoxides using green solvents and oxidant through visible-light photocatalysis. Green Chemistry, 27(8), 3284-3292.
  • Johnson, C. R., & Keiser, J. E. (1966). Methyl Phenyl Sulfoxide. Organic Syntheses, 46, 78.
  • Kim, J., et al. (2025). Batch and flow synthesis of sulfides and sulfoxides using green solvents and oxidant through visible-light photocatalysis. ResearchGate. Retrieved from [Link]

  • Liu, K., et al. (2023). Gram-Scale Synthesis of Sulfoxides via Oxygen Enabled by Fe(NO₃)₃·9H₂O. Organic Process Research & Development, 27(2), 335-341.
  • Liu, K., et al. (2023). Gram-Scale Synthesis of Sulfoxides via Oxygen Enabled by Fe(NO₃)₃·9H₂O. ACS Publications. Retrieved from [Link]

  • Zoller, T., & Nachtsheim, B. J. (2021). Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Chemistry—A European Journal, 27(17), 5364-5384.
  • Keshavarzipour, F., et al. (2012). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 17(5), 5583-5590.

Sources

A Guide to Solvent System Selection for Aryl Alkyl Sulfoxides: A Performance Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

In the field of modern organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the precise control of stereochemistry is paramount. Aryl alkyl sulfoxides, such as Ethylphenylsulfoxide, represent a cornerstone class of reagents, widely employed as powerful chiral auxiliaries.[1][2][3] The stereogenic sulfur center, with its well-defined facial bias due to the distinct electronic and steric nature of its substituents (a lone pair, an oxygen atom, and two different carbon groups), provides a reliable handle for inducing asymmetry in a vast array of chemical transformations.[2][3]

The efficacy of these chiral auxiliaries, however, is not an intrinsic constant. It is profoundly influenced by the reaction environment, with the choice of solvent being one of the most critical, yet sometimes overlooked, parameters. A solvent is not merely an inert medium for dissolving reactants; it is an active participant that can modulate solubility, stability, reaction rates, and, most importantly, the energy of diastereomeric transition states that govern stereoselectivity.[4]

This guide provides an in-depth evaluation of this compound's performance in different solvent systems. To provide robust, data-driven insights, this guide will use the closely related and structurally similar Methyl Phenyl Sulfoxide as a direct case study for performance in asymmetric reactions, due to the greater availability of specific experimental data for this analog. We will explore the causal relationships between solvent properties and key performance indicators, offering both field-proven insights and validated experimental protocols for your own research.

The Physicochemical Landscape of this compound

Before evaluating performance, we must understand the inherent physicochemical properties of the molecule. These characteristics are the primary determinants of how this compound will interact with its environment. The molecule possesses a distinct amphiphilic nature: a highly polar sulfoxide group capable of acting as a hydrogen bond acceptor, and nonpolar regions in the form of the phenyl and ethyl groups.

PropertyValue / DescriptionSource
Molecular Formula C₈H₁₀OS[PubChem]
Molar Mass 154.23 g/mol [PubChem]
Appearance Clear Colourless to Light Yellow Oil[ChemBK]
Topological Polar Surface Area 36.3 Ų[PubChem]
Hydrogen Bond Donor Count 0[PubChem]
Hydrogen Bond Acceptor Count 2 (The sulfoxide oxygen is the primary acceptor)[PubChem]
Predicted Lipophilicity (XLogP3) 0.9[PubChem]

This profile suggests that this compound will exhibit its highest solubility in solvents of moderate polarity and will have limited solubility in highly polar protic solvents like water or nonpolar alkanes. The absence of a hydrogen bond donor group means it cannot self-associate through hydrogen bonding, but its strong acceptor capability is crucial for interactions with protic solvents.

Performance Metric 1: Solubility Profile

Solubility is the foundational performance metric. A reagent that cannot be adequately dissolved in a reaction medium is ineffective. For this compound, qualitative data indicates it is "slightly soluble in Chloroform and Methanol". This aligns with its amphiphilic character, where the polarity of these solvents is sufficient to engage the sulfoxide group without being incompatible with the nonpolar fragments.

Expertise & Causality: The principle of "like dissolves like" is the guiding axiom here.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily offer van der Waals forces. While they can interact with the phenyl and ethyl groups, they fail to effectively solvate the highly polar S=O bond, leading to poor solubility.

  • Polar Aprotic Solvents (e.g., THF, Ethyl Acetate, Dichloromethane): These solvents offer a balance. Their dipole moments can interact favorably with the S=O dipole, and their organic character is compatible with the nonpolar parts of the molecule. This class of solvents often represents the optimal choice for achieving high solubility.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as hydrogen bond donors to the sulfoxide oxygen. While this is a strong, favorable interaction, if the solvent's hydrogen-bonding network is very strong (as in water), the energy cost of disrupting the solvent-solvent interactions to create a cavity for the nonpolar phenyl and ethyl groups can be prohibitive, resulting in low solubility.

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol provides a definitive, self-validating system for quantifying solubility in any chosen solvent.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis prep1 Add excess this compound to a sealed vial prep2 Add a precise volume of the chosen solvent prep1->prep2 Step 1-2 eq1 Agitate at constant temperature (e.g., 25°C) for 24-48h prep2->eq1 eq2 Allow solid to settle, ensuring equilibrium is reached eq1->eq2 Step 3-4 an1 Carefully withdraw an aliquot of the supernatant eq2->an1 an2 Filter through a 0.22 µm PTFE syringe filter an1->an2 an3 Dilute the filtrate with a suitable mobile phase an2->an3 an4 Quantify concentration using a calibrated HPLC-UV method an3->an4

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound (enough such that undissolved solid remains visible) to a 4 mL glass vial.

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired solvent system. Seal the vial tightly.

  • Equilibration: Place the vial in a shaker or on a stir plate within a temperature-controlled chamber (e.g., 25 °C). Agitate for a minimum of 24 hours to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Settling: After agitation, let the vial stand in the temperature-controlled chamber for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the sample through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter to remove any microscopic particulates.

  • Quantification: Prepare a precise dilution of the filtrate and analyze its concentration using a pre-calibrated analytical method, such as HPLC-UV, against a standard curve of known this compound concentrations. The resulting concentration is the thermodynamic solubility.

Performance Metric 2: Efficacy in Asymmetric Synthesis

The true test of a chiral auxiliary's performance is its ability to induce high stereoselectivity. This is where solvent choice moves beyond simple solubility and profoundly influences the reaction outcome by differentially stabilizing the transition states leading to different stereoisomers.

Case Study: Asymmetric Oxidation of Methyl Phenyl Sulfide

We will now analyze experimental data for the asymmetric oxidation of methyl phenyl sulfide to methyl phenyl sulfoxide, a reaction that relies on a chiral catalyst. The goal is to maximize both the conversion of the starting material and the enantiomeric excess (ee%) of the desired sulfoxide product. The data below is derived from a study using a chiral catalyst system where the solvent was screened.[5]

SolventDielectric Constant (approx.)Conversion (%)Sulfoxide Yield (%)Sulfone Yield (%)Enantiomeric Excess (ee%)
Toluene 2.410099124
CCl₄ 2.210099172
CH₂Cl₂ 9.110099143
CHCl₃ 4.810099140
ClCH₂CH₂Cl 10.410099143

Expertise & Causality: The data clearly demonstrates that solvent choice has a dramatic impact on enantioselectivity, with conversion remaining high across all tested solvents. The highest enantiomeric excess (72% ee) was achieved in carbon tetrachloride (CCl₄), a nonpolar solvent.[5] Other chlorinated solvents with higher polarity, such as dichloromethane (CH₂Cl₂) and chloroform (CHCl₃), resulted in significantly lower ee%.[5]

This observation is strongly supported by related studies on catalytic asymmetric oxidation, which note that the nature of the solvent has a remarkable effect on the enantioselectivity.[4] The likely reason for this trend is that the chiral catalyst and the substrate form a transition state complex. More polar solvents can interfere with or alter the structure of this complex, potentially by competing for coordination sites on the catalyst or by solvating the complex in a way that reduces the energetic difference between the two diastereomeric transition states. In a nonpolar solvent like CCl₄, the specific, chirality-inducing geometry of the transition state is likely more ordered and less perturbed, leading to higher stereochemical communication and a better enantiomeric excess.

Experimental Protocol: Representative Asymmetric Oxidation

This protocol outlines a general procedure for evaluating solvent effects on the asymmetric oxidation of an aryl alkyl sulfide.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis r1 To a vial, add chiral catalyst and aryl alkyl sulfide r2 Add the solvent to be tested and cool to 0°C r1->r2 rxn1 Add oxidant (e.g., H₂O₂) slowly over 1 hour r2->rxn1 rxn2 Stir at 0°C for 24 hours rxn1->rxn2 w1 Quench the reaction rxn2->w1 w2 Extract with organic solvent and purify via chromatography w1->w2 w3 Determine conversion and yield by ¹H NMR or GC w2->w3 w4 Determine enantiomeric excess by Chiral HPLC w3->w4

Caption: Workflow for Asymmetric Oxidation and Analysis.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry vial under an inert atmosphere (e.g., Argon), add the chiral catalyst (e.g., a titanium or vanadium complex). Add the aryl alkyl sulfide (e.g., ethyl phenyl sulfide).

  • Solvent Addition: Add the desired volume of the anhydrous solvent to be tested. Cool the mixture to the reaction temperature (e.g., 0 °C) in an ice bath.

  • Oxidant Addition: Slowly add the oxidant (e.g., aqueous hydrogen peroxide or tert-butyl hydroperoxide) via syringe pump over a prolonged period to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: Stir the reaction at the set temperature for a specified time (e.g., 24 hours). Monitor the progress by thin-layer chromatography (TLC) or by analyzing small aliquots.

  • Workup: Upon completion, quench the reaction by adding a suitable reagent (e.g., a saturated solution of sodium sulfite). Allow the mixture to warm to room temperature.

  • Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the conversion and yield of the sulfoxide product using an internal standard with ¹H NMR or GC analysis. Determine the enantiomeric excess of the purified sulfoxide using a chiral HPLC column with a suitable mobile phase (e.g., a hexane/isopropanol mixture).[6]

Summary and Recommendations

The performance of this compound and related aryl alkyl sulfoxides is inextricably linked to the solvent system. The optimal solvent is entirely dependent on the desired outcome.

Application GoalRecommended Solvent ClassRationale
General Solubilization Polar Aprotic (THF, CH₂Cl₂, Ethyl Acetate)Balances the solvation of the polar S=O group and the nonpolar organic backbone.
High Stereoselectivity in Catalytic Reactions Nonpolar (Toluene, CCl₄) or weakly polarMinimizes interference with the highly organized, chiral transition state, often leading to the highest enantiomeric excess.
Reactions involving ionic intermediates Polar Protic (Alcohols) or highly polar aprotic (DMSO, DMF)Effectively stabilizes charged intermediates or transition states, though this may come at the cost of stereoselectivity in asymmetric processes.

Trustworthiness through Self-Validation: The protocols described above are designed to be self-validating. For solubility, the continued presence of solid excess confirms saturation. For reactivity, the combination of yield analysis (NMR/GC) and stereoselectivity analysis (Chiral HPLC) provides a complete and verifiable picture of performance. Researchers are strongly encouraged to perform their own solvent screens for any new transformation, as subtle changes in substrate or catalyst can alter the optimal conditions.

References

A complete list of all sources cited within this guide is provided below for verification and further reading.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethylphenylsulfoxide

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Foundational Principles of Ethylphenylsulfoxide Waste Management

The cornerstone of any chemical disposal protocol is a thorough understanding of the compound's potential hazards and the regulatory landscape. Given the absence of a comprehensive safety data sheet (SDS) specifically for this compound, we must infer its potential hazards from structurally similar molecules and general chemical principles.

Assumed Hazard Profile:

Based on data for related sulfoxides, we will operate under the assumption that this compound may exhibit the following hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.

  • Aquatic Toxicity: Similar compounds can be toxic to aquatic life with long-lasting effects.

Therefore, all waste containing this compound must be handled as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.

Part 2: Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling any chemical waste, the appropriate PPE is non-negotiable. The causality is simple: to prevent personal exposure to a substance with an unknown but potentially hazardous profile.

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or butyl rubber).

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: When handling solids or generating aerosols, a dust mask or respirator may be necessary. Work within a certified chemical fume hood to minimize inhalation risks.

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation is crucial to prevent accidental and potentially dangerous chemical reactions within the waste container.

  • Solid Waste: Collect solid this compound, contaminated weigh boats, and filter papers in a designated, sealed container labeled "Hazardous Waste: Solid this compound."

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and chemically compatible container labeled "Hazardous Waste: Liquid this compound in [Solvent Name]."

  • Sharps Waste: Needles, syringes, or broken glass contaminated with this compound must be placed in a designated sharps container.[1]

  • Aqueous Waste: Do not mix aqueous waste containing this compound with organic solvent waste.

Step 3: Waste Container Management - Ensuring Containment

The integrity of your waste container is critical for safe storage and transport.

  • Container Compatibility: Use containers made of materials that are chemically resistant to this compound and any solvents present (e.g., high-density polyethylene, glass).

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." List all components of a mixture, including solvents.

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[2]

Step 4: On-Site Chemical Treatment (Optional, for Advanced Users)

For laboratories with the appropriate expertise and equipment, chemical transformation can be a viable method to render the waste less hazardous before disposal. This approach is rooted in the principle of chemical degradation.

A. Oxidation to Ethylphenylsulfone:

Oxidation of the sulfoxide to the corresponding sulfone can be a "green" treatment method as it often utilizes less hazardous reagents.[1]

  • In a well-ventilated fume hood, dissolve the this compound waste in glacial acetic acid.

  • Slowly add a 30% solution of hydrogen peroxide to the mixture while stirring at room temperature.

  • Monitor the reaction by a suitable method (e.g., thin-layer chromatography) until the starting material is consumed.

  • Neutralize the resulting solution with a base (e.g., sodium hydroxide solution) before collecting it as hazardous waste.

B. Reduction to Ethyl Phenyl Sulfide:

Reduction to the corresponding sulfide is another potential treatment pathway.

  • Various reducing agents can be employed for this transformation. However, these reactions should only be performed by chemists familiar with the specific procedures and safety precautions, as some reducing agents can be hazardous themselves.

Important Note: The products of these reactions (ethylphenylsulfone and ethyl phenyl sulfide) must still be disposed of as hazardous chemical waste, but they may be less toxic or more amenable to final disposal methods. Always consult with your institution's Environmental Health and Safety (EHS) department before attempting any on-site chemical treatment of waste.

Step 5: Final Disposal - The Professional Hand-off

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

  • Contact your EHS Department: Your institution's EHS department is your primary resource for arranging a hazardous waste pickup. They will provide the necessary paperwork and guidance to ensure compliance with all local, state, and federal regulations.

  • Do Not Stockpile: Arrange for regular waste pickups to avoid accumulating large quantities of hazardous waste in the laboratory.

Part 3: Visualization and Data

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Start Start: this compound Waste Generated PPE Step 1: Don Appropriate PPE Start->PPE Characterize Step 2: Characterize Waste (Solid, Liquid, Sharps) PPE->Characterize Segregate Step 3: Segregate into Labeled, Compatible Waste Containers Characterize->Segregate Treatment_Decision Step 4: On-Site Treatment? (Advanced Users Only) Segregate->Treatment_Decision Oxidation Option A: Oxidation to Ethylphenylsulfone Treatment_Decision->Oxidation Yes Reduction Option B: Reduction to Ethyl Phenyl Sulfide Treatment_Decision->Reduction Yes Storage Store in Designated Hazardous Waste Area Treatment_Decision->Storage No Collect_Treated Collect Treated Waste in Labeled Container Oxidation->Collect_Treated Reduction->Collect_Treated Collect_Treated->Storage EHS_Contact Step 5: Contact EHS for Pickup Storage->EHS_Contact Disposal Final Disposal by Licensed Contractor EHS_Contact->Disposal

Caption: Workflow for the proper disposal of this compound waste.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table provides relevant information for related compounds and general laboratory safety.

ParameterValue/GuidelineRationale and Source
Assumed GHS Hazard Statements (based on Methyl Phenyl Sulfoxide) H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH410: Very toxic to aquatic life with long lasting effectsPrecautionary principle due to lack of specific data for this compound.[2]
Waste Container Headspace Leave at least 10% headspaceTo accommodate for potential vapor pressure changes and prevent spills.
On-Site Treatment Reagent Ratio (Oxidation Example) 4:1 molar ratio of H₂O₂ to SulfideTo ensure complete oxidation of the sulfoxide.[1]
Emergency Eyewash/Shower Flush Time Minimum 15 minutesTo ensure thorough rinsing in case of accidental exposure.

Part 4: Conclusion and Trustworthiness

This guide provides a self-validating system for the disposal of this compound by grounding its protocols in established principles of chemical safety and waste management. The causality behind each step—from wearing the correct PPE to prevent exposure, to segregating waste to avoid hazardous reactions, and finally to professional disposal to ensure environmental protection—is clearly articulated. By adhering to these procedures, researchers can not only protect themselves and their colleagues but also uphold the highest standards of scientific integrity and environmental responsibility.

References

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. MDPI. [Link]

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

Sources

Navigating the Safe Handling of Ethylphenylsulfoxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, a deep understanding of the chemical reagents we work with is paramount. This guide provides essential, immediate safety and logistical information for handling Ethylphenylsulfoxide. Our goal is to extend beyond mere product support and become your trusted partner in laboratory safety. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment: Understanding this compound

This compound is a sulfoxide compound that, based on data for similar chemicals, presents several potential hazards that necessitate careful handling. A thorough risk assessment is the foundational step before any procedure involving this chemical.

A safety data sheet (SDS) for a similar compound, (Methylsulfinyl)benzene, indicates that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. While this compound is a solid at room temperature, it is crucial to handle it in a manner that avoids dust generation[1][2].

Key Hazards:

  • Skin Irritation: Direct contact can lead to redness and discomfort.

  • Serious Eye Irritation: Contact with eyes can cause significant damage.

  • Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract.

  • Combustibility: While not highly flammable, it is a combustible solid[1].

Quantitative Data Summary
PropertyValueSource
Molecular FormulaC8H10OSPubChem[3]
Molecular Weight154.23 g/mol PubChem[3]
Physical StateSolidFisher Scientific[4]
Melting Point39 - 43 °CFisher Scientific[4]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is not merely a checklist item but a critical, science-driven decision to protect against identified hazards. The following PPE is mandatory when handling this compound.

Eye and Face Protection
  • Rationale: To prevent contact with dust particles or splashes that can cause serious eye irritation[1].

  • Required PPE: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[4][5][6]. A face shield may be necessary for larger quantities or when there is a significant risk of splashing.

Skin Protection
  • Rationale: To prevent skin irritation from direct contact with the solid chemical[1].

  • Required PPE:

    • Gloves: Chemical-resistant gloves are essential. Regularly inspect gloves for any signs of degradation or perforation and replace them as needed[7].

    • Lab Coat/Coveralls: A lab coat or chemical-resistant coveralls should be worn to protect street clothing and skin from contamination[8].

Respiratory Protection
  • Rationale: To avoid inhalation of dust particles that may cause respiratory irritation[1][2][3][9].

  • Required PPE: Use only in a well-ventilated area[1]. If engineering controls (like a fume hood) are not sufficient to control airborne concentrations, a NIOSH-approved respirator for particulates is necessary[10].

Procedural Workflow for Safe Handling

This step-by-step guide ensures a systematic and safe approach to working with this compound, from initial handling to disposal.

Experimental Workflow Diagram

Ethylphenylsulfoxide_Handling_Workflow cluster_prep Preparation & Weighing cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE weigh Weigh in Fume Hood prep_ppe->weigh Handle with care dissolve Dissolve in Solvent weigh->dissolve Transfer to reaction vessel reaction Perform Reaction dissolve->reaction Controlled conditions decontaminate Decontaminate Glassware reaction->decontaminate Post-reaction waste_collection Collect Waste decontaminate->waste_collection disposal Dispose via Licensed Contractor waste_collection->disposal

Caption: Workflow for handling this compound.

Step-by-Step Protocol
  • Preparation and Weighing:

    • Always don the required PPE before handling the chemical container.

    • Conduct all weighing and initial handling of the solid this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Use a spatula for transferring the solid and avoid creating dust.

  • Dissolution and Reaction:

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • Ensure all reactions are carried out in appropriate glassware and within a fume hood.

    • Keep the container tightly closed when not in use[1].

  • Spill Management:

    • In case of a small spill, carefully sweep or vacuum the material, taking precautions to avoid generating dust[2].

    • Place the collected material into a clean, dry, and clearly labeled sealable container for disposal[2].

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Waste Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility[2].

  • Waste Segregation: All waste containing this compound, including contaminated consumables like gloves and paper towels, must be collected in a designated, labeled hazardous waste container.

  • Disposal Method: Do not dispose of this compound down the drain[2]. All chemical waste must be disposed of through a licensed and qualified waste disposal company[1][2].

  • Container Management: Ensure waste containers are kept closed and are stored in a designated, well-ventilated area away from incompatible materials.

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. This proactive approach to safety is the bedrock of innovative and successful research.

References

  • Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). University of Washington Environmental Health & Safety. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • This compound | C8H10OS | CID 138143. PubChem, National Institutes of Health. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Personal Protective Equipment | US EPA. United States Environmental Protection Agency. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • Your Guide to Personal Protective Equipment for Chemicals. NextSDS. [Link]

  • NFPA Chemicals. New Environment Inc. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.